4-Phenoxybutyric acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64178. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-phenoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYVPFIBWVQZCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959508 | |
| Record name | 4-Phenoxybutanoic acid | |
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Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6303-58-8, 38669-42-0 | |
| Record name | 4-Phenoxybutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6303-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butyric acid, 4-phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006303588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, phenoxy- | |
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| Record name | Butanoic acid, 4-phenoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64178 | |
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| Record name | Butanoic acid, 4-phenoxy- | |
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| Record name | 4-Phenoxybutanoic acid | |
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| Record name | 4-phenoxybutyric acid | |
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| Record name | 4-Phenoxybutyric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3M2MNV85P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Phenoxybutyric acid chemical properties and structure
An In-Depth Technical Guide to 4-Phenoxybutyric Acid: Chemical Properties, Structure, and Applications
Introduction
This compound (CAS No. 6303-58-8), also known as 4-phenoxybutanoic acid, is an aromatic carboxylic acid that serves as a versatile building block in organic synthesis.[1] Structurally, it is characterized by a phenoxy group linked to a butyric acid backbone.[2] This unique combination of an aromatic ether and a carboxylic acid functional group imparts both hydrophobic and hydrophilic properties, influencing its reactivity and solubility.[2] While stable under standard conditions, it can undergo reactions such as hydrolysis at extreme pH or temperatures.[2] Its primary value lies in its role as a key chemical intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, analysis, and applications for researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound's structure consists of a phenyl ring connected via an ether linkage to the fourth carbon of a butanoic acid chain. This structure is fundamental to its chemical behavior and utility in synthesis.
Structural Identifiers
-
SMILES: O=C(O)CCCOc1ccccc1[3]
-
InChI: InChI=1S/C10H12O3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)[2][3]
Physicochemical Data
The physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and application.
| Property | Value | Source(s) |
| CAS Number | 6303-58-8 | [1][4] |
| Molecular Weight | 180.20 g/mol | [1][2][5] |
| Appearance | White to off-white or pale white solid/crystalline powder. | [1][2][6] |
| Melting Point | 59-65 °C | [1][3][4] |
| Boiling Point | 184-184.4 °C at 8 Torr; 170 °C at 7 mmHg | [3][4] |
| pKa | 4.56 ± 0.10 (Predicted) | [6] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol and esters. | [4][6] |
| Density | 1.143 ± 0.06 g/cm³ (Predicted) | [4] |
Spectroscopic Profile
The structural features of this compound give rise to a characteristic spectroscopic signature, which is crucial for its identification and characterization.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the phenyl ring, the methylene protons of the butyric acid chain, and the acidic proton of the carboxylic acid group. Spectroscopic data are available in public databases for reference.[7]
-
¹³C NMR: The carbon NMR would display signals for the carbons of the phenyl ring, the four carbons of the butyric acid chain (including the carbonyl carbon), with chemical shifts influenced by the adjacent oxygen atoms.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp C=O stretching peak for the carbonyl group, and C-O stretching bands for the ether linkage, in addition to peaks corresponding to the aromatic ring.[5]
-
Mass Spectrometry (MS): Mass spectrometry analysis will show the molecular ion peak corresponding to its molecular weight (180.20 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the ether bond.[5]
Synthesis and Purification
This compound can be synthesized through various methods. A common laboratory-scale preparation involves the Williamson ether synthesis, reacting a phenoxide salt with a halo-ester, followed by hydrolysis. An alternative industrial method involves the reaction of phenol with γ-butyrolactone.
Example Synthesis Protocol: Reaction of Phenol with γ-Butyrolactone
This protocol describes a common method for synthesizing this compound.
Materials:
-
Phenol
-
γ-Butyrolactone
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Suitable solvent (e.g., water, toluene)
Step-by-Step Methodology:
-
Phenoxide Formation: Dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide. The reaction is typically performed at room temperature.
-
Ring Opening Reaction: Add γ-butyrolactone to the sodium phenoxide solution. Heat the mixture under reflux. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone, leading to the opening of the lactone ring.
-
Work-up and Neutralization: After the reaction is complete (monitored by TLC or HPLC), cool the reaction mixture to room temperature.
-
Acidification: Slowly add hydrochloric acid to the aqueous solution until the pH is acidic (pH ~2-3). This protonates the carboxylate salt, precipitating the this compound product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water to remove any remaining inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or petroleum ether, to yield the final product with high purity.[4]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Analytical Methods
The identity, purity, and concentration of this compound are typically determined using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for analyzing this compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile or methanol. Detection is typically performed using a UV detector, as the phenyl ring provides strong chromophoric activity. Purity levels of ≥97% are commercially available as determined by HPLC.[1]
Gas Chromatography (GC)
For GC analysis, the carboxylic acid group must first be derivatized to a more volatile ester (e.g., a methyl ester) to improve its chromatographic properties. This is often achieved by reaction with an agent like diazomethane or by Fischer esterification. The derivatized compound can then be separated and detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[8]
Analytical Workflow Diagram
Caption: A typical analytical workflow for purity assessment using HPLC.
Applications in Research and Drug Development
This compound is primarily valued as a versatile intermediate in the synthesis of various high-value chemicals.[1][2]
-
Pharmaceutical Development: It serves as a crucial starting material or intermediate in the synthesis of a range of pharmaceuticals.[1] Its structure is incorporated into larger molecules designed to interact with specific biological targets. Researchers have utilized it in studies related to neuropharmacology, where it has shown potential in modulating neurotransmitter activity.[1]
-
Agrochemicals: The compound is used in the formulation of certain herbicides and plant growth regulators, contributing to effective weed management and improved crop yields.[1]
-
Specialty Chemicals: Beyond pharma and agro, it is employed as a building block in the synthesis of specialty chemicals and advanced materials where its properties can enhance solubility and stability.[1]
It is important to distinguish this compound from its structural analog, 4-Phenylbutyric acid (4-PBA) . 4-PBA is an active pharmaceutical ingredient used to treat urea cycle disorders and is extensively researched as a chemical chaperone and histone deacetylase (HDAC) inhibitor.[9][10] While structurally similar, this compound's primary role is that of a synthetic precursor rather than a direct therapeutic agent.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
-
Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5][6]
-
Precautions for Safe Handling:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically at 2-8°C.[1][6] Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[13]
-
Inhalation: Move the person into fresh air. If breathing is difficult, seek medical attention.[13]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.
-
Conclusion
This compound is a valuable organic compound with a well-defined chemical structure and a range of applications, primarily as a synthetic intermediate. Its utility in the pharmaceutical and agrochemical industries underscores its importance as a building block for creating complex, high-value molecules. A thorough understanding of its physicochemical properties, synthesis, and safe handling procedures is critical for researchers and scientists working with this versatile chemical.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 6303-58-8: this compound | CymitQuimica [cymitquimica.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 4-Phenoxybutanoic acid CAS#: 6303-58-8 [chemicalbook.com]
- 5. This compound | C10H12O3 | CID 22741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 4-Phenoxybutanoic acid(6303-58-8) 1H NMR spectrum [chemicalbook.com]
- 8. epa.gov [epa.gov]
- 9. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemos.de [chemos.de]
- 12. zycz.cato-chem.com [zycz.cato-chem.com]
- 13. 4-Phenylbutyric acid - Safety Data Sheet [chemicalbook.com]
4-Phenoxybutyric Acid: A Deep Dive into its Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenoxybutyric acid, a significant molecule in the realm of synthetic auxins and pharmaceutical intermediates, holds a fascinating history rooted in the exploration of plant growth regulation. This guide provides a comprehensive overview of its discovery, the scientific principles underlying its biological activity, and detailed methodologies for its chemical synthesis. By delving into the foundational research and established synthetic protocols, this document aims to equip researchers and drug development professionals with a thorough understanding of this versatile compound.
Part 1: Discovery and Historical Context: The Concept of 'Lethal Synthesis' in Herbicides
The discovery of this compound is intrinsically linked to the broader development of phenoxyalkanoic acids as selective herbicides in the mid-20th century. Following the successful introduction of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), scientists sought to understand the structure-activity relationships within this class of synthetic auxins.
A pivotal moment in this field was the work of Fawcett, Ingram, and Wain in 1954, which elucidated the role of β-oxidation in the bioactivation of certain phenoxyalkanoic acids within plant tissues.[1][2] Their research revealed that the herbicidal activity of some longer-chain phenoxyalkanoic acids was dependent on their metabolic conversion to shorter, more active analogues. This concept, often referred to as "lethal synthesis," proposed that a seemingly innocuous compound could be transformed by the plant's own metabolic machinery into a potent phytotoxin.
Specifically, their study demonstrated that ω-phenoxyalkylcarboxylic acids with an even number of methylene groups in their side chain were oxidized within the plant to produce phenol, indicating a breakdown of the side chain.[2] This led to the hypothesis that these compounds were undergoing β-oxidation, a metabolic process well-known for the breakdown of fatty acids. In this pathway, the alkyl chain is shortened by two carbon atoms at a time.
For this compound (with a four-carbon side chain), this metabolic process would convert it to the highly active auxin, phenoxyacetic acid, within the plant cells. This bioactivation is the cornerstone of its function as a plant growth regulator, leading to uncontrolled growth and ultimately, the death of susceptible plants.
This discovery was a landmark in the rational design of herbicides and plant growth regulators, showcasing how an understanding of plant biochemistry could be harnessed for agricultural applications.
The Mechanism of Action: β-Oxidation Pathway
The bioactivation of this compound to a potent auxin within susceptible plants is a classic example of targeted metabolic disruption. The following diagram illustrates the β-oxidation pathway that leads to its herbicidal activity.
Caption: β-Oxidation of this compound in Plants.
Part 2: Synthetic Methodologies
The primary and most established method for the synthesis of this compound is the Williamson ether synthesis .[3][4][5][6][7][8] This versatile reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, in this case, the sodium salt of phenol (sodium phenoxide).
The overall reaction can be depicted as follows:
Phenol + 4-Bromobutyric acid derivative → this compound
Two common variations of this synthesis are presented below, differing in the choice of the 4-carbon synthon.
Method 1: Synthesis from Phenol and Ethyl 4-Bromobutyrate
This is a widely used and efficient two-step method that involves the initial synthesis of the ester followed by hydrolysis to the carboxylic acid.
This step involves the reaction of sodium phenoxide with ethyl 4-bromobutyrate.
Caption: Williamson Ether Synthesis for Ethyl 4-phenoxybutyrate.
Experimental Protocol:
-
Preparation of Sodium Phenoxide:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Slowly add an equimolar amount of a strong base, such as sodium hydroxide or sodium ethoxide, to the solution. The reaction is exothermic.
-
Stir the mixture at room temperature until the phenol is completely converted to sodium phenoxide.
-
-
Reaction with Ethyl 4-Bromobutyrate:
-
To the freshly prepared sodium phenoxide solution, add ethyl 4-bromobutyrate dropwise with continuous stirring.
-
Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, and wash it sequentially with a dilute sodium hydroxide solution (to remove any unreacted phenol) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 4-phenoxybutyrate.
-
The ester is then hydrolyzed to the desired carboxylic acid.
Experimental Protocol:
-
Saponification:
-
Dissolve the crude ethyl 4-phenoxybutyrate in an alcoholic solution of sodium or potassium hydroxide.
-
Heat the mixture to reflux for 1-2 hours.
-
-
Acidification and Isolation:
-
After cooling, remove the alcohol under reduced pressure.
-
Dissolve the residue in water and acidify with a mineral acid (e.g., hydrochloric acid) until the pH is acidic.
-
The this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of water and ethanol or petroleum ether.[9]
-
Method 2: Synthesis from Phenol and γ-Butyrolactone
This alternative one-pot synthesis offers a more direct route to this compound.
Experimental Protocol:
-
Reaction Setup:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, prepare a solution of sodium phenoxide in a high-boiling point solvent like dimethylformamide (DMF).
-
Heat the solution to a temperature of approximately 100-120°C.
-
-
Addition of γ-Butyrolactone:
-
Slowly add γ-butyrolactone to the hot sodium phenoxide solution.
-
Maintain the reaction temperature and continue stirring for several hours until the reaction is complete (monitored by TLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the this compound.
-
Filter the crude product, wash with water, and dry.
-
Purify by recrystallization as described in Method 1.
-
Data Presentation
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 62-65 °C |
| Boiling Point | 184-186 °C at 12 mmHg |
| Solubility | Soluble in ethanol, ether, and hot water. |
Conclusion
This compound stands as a testament to the power of fundamental biochemical understanding in the development of practical chemical tools. Its discovery, rooted in the elucidation of the β-oxidation pathway in plants, paved the way for a more nuanced approach to herbicide design. The synthetic routes to this compound, primarily relying on the robust and versatile Williamson ether synthesis, are well-established and offer high yields of the desired product. This guide has provided a detailed exploration of both the historical context and the practical synthesis of this compound, offering valuable insights for researchers and professionals in the fields of agricultural science and drug development.
References
- 1. The beta-oxidation of omega-phenoxyalkylcarboxylic acids in the flax plant in relation to their plant growth-regulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. brainly.in [brainly.in]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. byjus.com [byjus.com]
- 8. Williamson Synthesis [organic-chemistry.org]
- 9. 4-Phenoxybutanoic acid | 6303-58-8 [chemicalbook.com]
Spectroscopic Analysis of 4-Phenoxybutyric Acid: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the core spectroscopic data for 4-Phenoxybutyric acid (CAS 6303-58-8), a versatile chemical intermediate in the pharmaceutical and agrochemical industries.[1][2] For professionals in drug development and scientific research, a thorough understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and quality control. This document synthesizes field-proven insights with established analytical data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Analytical Overview
This compound (C₁₀H₁₂O₃, Molar Mass: 180.20 g/mol ) is an aromatic carboxylic acid characterized by a phenoxy group linked to a butyric acid chain.[2] This structure imparts both hydrophilic (carboxylic acid) and hydrophobic (phenoxy group) properties, influencing its behavior in analytical systems.[2] The primary objective of this guide is to provide a self-validating framework for the spectroscopic identification and characterization of this compound.
The molecular structure, with atom numbering for NMR assignments, is presented below. This logical numbering is crucial for unambiguously assigning spectral signals to their corresponding nuclei.
Caption: Molecular Structure of this compound with Atom Numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for elucidating the hydrogen framework of a molecule. The spectrum of this compound provides distinct signals for the aromatic, ether-linked aliphatic, and carboxylic acid-adjacent protons.
Interpreted ¹H NMR Data (400 MHz, CDCl₃)
| Assigned Protons | Chemical Shift (δ, ppm) | Predicted Multiplicity | Inferred Coupling Constant (J, Hz) | Integration |
| H (OH ) | ~11.0 | Broad Singlet (br s) | N/A | 1H |
| H2, H4, H6 (Ar-H ) | 7.27 | Multiplet (m) | - | 2H |
| H3, H5 (Ar-H ) | 6.94 | Multiplet (m) | - | 3H |
| H8 (-O-CH₂ -) | 4.00 | Triplet (t) | ~6.5 | 2H |
| H10 (-CH₂ -COOH) | 2.58 | Triplet (t) | ~7.0 | 2H |
| H9 (-CH₂-CH₂ -CH₂-) | 2.11 | Quintet (quint) | ~6.8 | 2H |
Data sourced from ChemicalBook, with multiplicity and coupling constants inferred from standard structural principles.[3]
The downfield shift at ~11.0 ppm is characteristic of a carboxylic acid proton, which is often broad due to hydrogen bonding and chemical exchange.[4] The signals between 6.94 and 7.27 ppm correspond to the five protons of the phenyl ring. The triplet at 4.00 ppm is indicative of the methylene group (H8) adjacent to the electron-withdrawing ether oxygen. The aliphatic protons H10 and H9 appear as triplets and a quintet, respectively, consistent with the expected spin-spin coupling in the butyric acid chain.
Experimental Protocol: ¹H NMR
The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent solubilizing properties and the presence of a residual solvent peak (CHCl₃ at δ ~7.26 ppm) that can be used for spectral calibration.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a standard internal reference, typically 0.03% v/v tetramethylsilane (TMS), to the NMR tube.
-
Dissolution: Cap the tube and gently agitate or vortex until the solid is completely dissolved.
-
Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine, ensuring correct positioning.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer at ambient probe temperature. Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. As each chemically distinct carbon atom gives a unique signal, this technique is invaluable for confirming the molecular structure and identifying isomeric impurities.
Predicted ¹³C NMR Data (Solvent: CDCl₃)
While experimental data was not available in the searched public databases, a predicted spectrum provides a reliable estimation of the expected chemical shifts.
| Assigned Carbons | Predicted Chemical Shift (δ, ppm) |
| C11 (C =O) | 178.9 |
| C6 (Ar C -O) | 158.5 |
| C2, C4 (Ar C -H) | 129.5 |
| C1 (Ar C -H) | 121.1 |
| C3, C5 (Ar C -H) | 114.5 |
| C8 (-O-C H₂-) | 67.2 |
| C10 (-C H₂-COOH) | 30.5 |
| C9 (-CH₂-C H₂-CH₂-) | 24.6 |
Data predicted using the NMR shift prediction tool available at nmrdb.org.
The carbonyl carbon (C11) is the most downfield signal, as expected. The aromatic carbons span the typical range of ~114-159 ppm, with the oxygen-substituted carbon (C6) being the most deshielded. The aliphatic carbons (C8, C9, C10) appear in the upfield region.
Experimental Protocol: ¹³C NMR
The protocol for ¹³C NMR is analogous to that for ¹H NMR, using the same sample. However, acquisition parameters are adjusted to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment, where broadband decoupling of protons collapses all C-H coupling, resulting in a spectrum of singlets for each carbon.
-
Acquisition Parameters: A greater number of scans (hundreds to thousands) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio. A typical pulse angle is 45 degrees with a relaxation delay of 2 seconds.
-
Processing: Process the data similarly to the ¹H NMR spectrum. The CDCl₃ solvent signal appears as a triplet at approximately δ 77.16 ppm, which is commonly used for spectral calibration.
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected Characteristic IR Absorption Bands
While a specific peak list was not found in the searched databases, the expected absorptions for this compound can be reliably predicted based on its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3050 | C-H stretch (sp²) | Aromatic |
| 2950-2850 | C-H stretch (sp³) | Aliphatic |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1600, ~1490 | C=C stretch | Aromatic Ring |
| ~1240 | C-O stretch | Aryl Ether |
| ~1170 | C-O stretch | Carboxylic Acid |
The most prominent features are expected to be a very broad O-H stretching band from the hydrogen-bonded carboxylic acid dimer and a strong, sharp carbonyl (C=O) absorption around 1710 cm⁻¹.
Experimental Protocol: KBr Pellet Method
For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a standard and reliable technique. The core principle is to disperse the analyte in an IR-transparent matrix (KBr) to create an optically clear solid "solution" for analysis.
Caption: Workflow for FTIR Analysis using the KBr Pellet Method.
-
Material Preparation: Use spectroscopy-grade KBr, dried in an oven to remove moisture, which has strong IR absorption bands. Clean the agate mortar, pestle, and pellet die set thoroughly with a solvent like acetone and dry completely.[5]
-
Grinding & Mixing: In the agate mortar, grind 1-2 mg of this compound to a fine powder. Add ~200 mg of the dry KBr powder and gently but thoroughly mix to ensure a homogenous dispersion.[1]
-
Pellet Pressing: Transfer a portion of the mixture to the pellet die. Assemble the die and apply pressure (typically 8-10 tons) using a hydraulic press for 1-2 minutes. This allows the KBr to "cold-flow" and form a transparent or translucent disc.[6]
-
Spectral Acquisition: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. First, acquire a background spectrum using a blank KBr pellet. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of the molecular weight and elucidation of the structure.
Interpreted Mass Spectrometry Data (GC-MS, Electron Ionization)
| m/z | Proposed Fragment | Relative Abundance |
| 180 | [M]⁺˙ (Molecular Ion) | 2nd Highest |
| 94 | [C₆H₅OH]⁺˙ (Phenol radical cation) | Base Peak (Highest) |
| 87 | [C₄H₇O₂]⁺ | 3rd Highest |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Significant |
Data sourced from PubChem, citing the NIST Mass Spectrometry Data Center.[1]
The molecular ion peak at m/z 180 confirms the molecular weight of the compound. The base peak at m/z 94 is highly characteristic and results from a McLafferty-type rearrangement, leading to the formation of the stable phenol radical cation. This is a key diagnostic fragment for this structure. The fragment at m/z 77 corresponds to the loss of a hydrogen atom from the phenol fragment or direct loss of the side chain from the molecular ion.
Proposed Fragmentation Pathway
Caption: Key Electron Ionization Fragmentation Pathway for this compound.
Experimental Protocol: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the standard method for volatile and semi-volatile compounds. Carboxylic acids can have poor chromatographic peak shape and thermal instability, so derivatization is often employed, though direct analysis is sometimes possible.
-
Sample Preparation (Optional Derivatization): To improve volatility and thermal stability, the carboxylic acid can be converted to its methyl ester (FAME) or a silyl ester (e.g., using BSTFA). This is a crucial step for achieving sharp, symmetrical peaks in the chromatogram.[7]
-
GC Separation:
-
Injector: Inject 1 µL of the sample solution (in a solvent like ethyl acetate) into a GC equipped with a capillary column (e.g., HP-5ms).
-
Oven Program: A typical temperature program would start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of ~250°C to ensure elution.
-
-
Ionization & Mass Analysis:
-
Interface: The eluent from the GC column is transferred to the mass spectrometer ion source, typically held at ~230-250°C.
-
Ionization: Standard Electron Ionization (EI) is performed by bombarding the gas-phase molecules with electrons accelerated to 70 eV. This energy level is standardized to allow for the creation of reproducible fragmentation patterns that are comparable to library spectra.
-
Mass Analyzer: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and the resulting data is compiled to generate a mass spectrum for each point in the chromatogram.
-
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. The ¹H NMR confirms the proton environment, the predicted ¹³C NMR outlines the carbon backbone, the expected IR bands identify the key functional groups, and the mass spectrum confirms the molecular weight while revealing a characteristic fragmentation pattern dominated by the stable phenol cation. The protocols described herein represent robust, field-tested methodologies that, when followed with care, will yield high-quality, reproducible data for researchers and drug development professionals.
References
- 1. This compound | C10H12O3 | CID 22741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 6303-58-8: this compound | CymitQuimica [cymitquimica.com]
- 3. 4-Phenoxybutanoic acid(6303-58-8) 1H NMR [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. chembk.com [chembk.com]
- 7. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to 4-Phenoxybutyric Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenoxybutyric acid (4-PBA), with the CAS Number 6303-58-8, is an aromatic carboxylic acid that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a phenoxy group linked to a butyric acid chain, imparts a unique combination of hydrophilicity and hydrophobicity, making it a valuable intermediate in the synthesis of more complex molecules.[2] This guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis methodologies, analytical techniques, and its applications in pharmaceutical and agrochemical research. While structurally related to the well-studied 4-phenylbutyric acid, it is crucial to distinguish between the two, as their biological activities are not interchangeable. This document will focus exclusively on the known technical aspects of this compound.
Core Properties of this compound
A thorough understanding of the fundamental physicochemical properties of a compound is essential for its effective application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 6303-58-8 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | White to off-white solid or crystalline substance | [2] |
| IUPAC Name | 4-phenoxybutanoic acid | [3] |
| Synonyms | 4-Phenoxybutanoic acid, Butanoic acid, 4-phenoxy-, γ-Phenoxybutyric acid | [2][3] |
| Melting Point | 63-65 °C | |
| Boiling Point | 170 °C at 7 mmHg |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through several established organic chemistry reactions. The most common and industrially scalable method is the Williamson ether synthesis.
Williamson Ether Synthesis
This classical method involves the reaction of a phenoxide with an alkyl halide. In the context of this compound synthesis, sodium phenoxide is reacted with a 4-halobutyric acid ester, followed by hydrolysis of the ester to yield the final product.
The overall reaction scheme is as follows:
Caption: Williamson Ether Synthesis of this compound.
Detailed Experimental Protocol:
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ethyl 4-bromobutyrate
-
Dimethylformamide (DMF) or Acetone (solvent)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable solvent such as DMF. Add an equimolar amount of sodium hydroxide pellets or a concentrated aqueous solution. The mixture is stirred at room temperature until the phenol is completely converted to sodium phenoxide.
-
Ether Synthesis: To the solution of sodium phenoxide, add ethyl 4-bromobutyrate dropwise. The reaction mixture is then heated to reflux for several hours to ensure the completion of the Sₙ2 reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Ester Hydrolysis: After the reaction is complete, the mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with a dilute NaOH solution to remove any unreacted phenol, followed by a brine wash. The solvent is then removed under reduced pressure to yield the crude ethyl 4-phenoxybutyrate. The crude ester is then hydrolyzed by refluxing with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Isolation and Purification: After hydrolysis, the reaction mixture is cooled and acidified with concentrated HCl if a basic hydrolysis was performed. The precipitated this compound is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline solid.
Analytical Methodologies
Accurate and reliable analytical methods are crucial for the quality control and characterization of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC is a suitable method for the analysis of this compound. The compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. Detection is typically achieved using a UV detector, as the phenoxy group provides a chromophore.
Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to ensure the carboxylic acid is in its protonated form. A typical starting condition could be 60:40 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 210 nm or 270 nm.
-
Sample Preparation: A standard solution of this compound is prepared by dissolving a known amount of the compound in the mobile phase or a suitable solvent like methanol.
Gas Chromatography (GC)
Principle: For GC analysis, the carboxylic acid group of this compound needs to be derivatized to a more volatile ester form, typically a methyl ester. This is often achieved by reaction with diazomethane or a milder methylating agent like trimethylsilyldiazomethane. The derivatized analyte is then separated based on its boiling point and interaction with the GC column's stationary phase.
Experimental Protocol:
-
Derivatization (Esterification): A solution of this compound in a suitable solvent (e.g., diethyl ether) is treated with an excess of a methylating agent. The reaction is typically rapid and proceeds at room temperature.
-
GC Analysis:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, followed by a ramp of 10 °C/min to a final temperature of 250 °C, held for 5 minutes.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS). The detector temperature for FID is typically 280 °C.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Applications in Research and Development
This compound is primarily utilized as a key intermediate in the synthesis of various high-value chemicals.[2]
Pharmaceutical Synthesis
The compound serves as a crucial building block in the development of novel pharmaceutical agents. Its structure can be found within more complex molecules that are being investigated for various therapeutic targets. It has been noted for its use in the synthesis of pharmaceuticals targeting neurological disorders.[3] The phenoxybutyric acid moiety can be modified at the carboxylic acid group to form amides, esters, and other derivatives, or the phenyl ring can be further functionalized.
Agrochemical Development
In the field of agriculture, this compound is used in the formulation of certain herbicides and plant growth regulators.[3] The structural features of the molecule can be tailored to interact with specific biological pathways in plants, leading to the desired regulatory effects.
Caption: Applications of this compound as a Chemical Intermediate.
Biological Activity and Mechanistic Insights
It is imperative to distinguish this compound from its structural analog, 4-phenylbutyric acid (4-PBA). The latter has been extensively studied and is known to act as a chemical chaperone, an inhibitor of histone deacetylases (HDACs), and a peroxisome proliferator-activated receptor (PPAR) agonist.
Currently, there is a lack of substantial scientific literature and experimental data to suggest that this compound shares these biological activities. Researchers should exercise caution and not extrapolate the known mechanistic actions of 4-phenylbutyric acid to this compound without direct experimental evidence. The primary and well-documented role of this compound in the scientific literature is that of a synthetic intermediate.
Safety and Handling
This compound is classified as an irritant.[3] It can cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[3]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[4]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid:
-
Skin Contact: In case of contact, immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[4][5]
Conclusion
This compound is a valuable and versatile chemical intermediate with established applications in the synthesis of pharmaceuticals and agrochemicals. Its well-defined chemical and physical properties, along with straightforward synthetic routes, make it an accessible building block for organic chemists. While its structural similarity to biologically active compounds like 4-phenylbutyric acid is noted, there is currently insufficient evidence to attribute similar mechanisms of action to this compound. Future research may uncover novel biological activities, but for now, its primary role remains in the realm of synthetic chemistry. This guide provides the foundational technical knowledge for researchers and scientists to handle and utilize this compound effectively and safely in their work.
References
A Technical Guide to the Therapeutic Targets of 4-Phenylbutyric Acid (4-PBA)
Disclaimer: The user's request specified "4-Phenoxybutyric acid." However, the available scientific literature on this specific compound is sparse and largely confined to its role as a chemical intermediate. In contrast, a closely related compound, 4-Phenylbutyric acid (4-PBA) , is the subject of extensive research and has multiple well-defined therapeutic targets. Given the detailed requirements for an in-depth technical guide, this document will focus on the potential therapeutic targets of 4-Phenylbutyric acid (4-PBA), assuming it to be the intended subject of the query.
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylbutyric acid (4-PBA) is a low molecular weight fatty acid derivative initially approved for the treatment of urea cycle disorders.[1] Its therapeutic utility, however, extends far beyond this initial indication, owing to its multifaceted mechanism of action. 4-PBA functions as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor, thereby influencing a wide array of cellular processes from protein folding and gene expression to inflammation and metabolism.[1][2] This technical guide provides an in-depth exploration of the primary molecular targets of 4-PBA, detailing the underlying signaling pathways and presenting validated experimental workflows for their investigation. We will dissect its role in modulating proteostasis, epigenetic regulation, and inflammatory signaling, offering a comprehensive resource for researchers aiming to harness the therapeutic potential of this versatile molecule.
The Core Mechanisms: A Dual-Action Molecule
4-PBA's broad therapeutic effects stem from two primary, well-characterized mechanisms of action: its function as a chemical chaperone and its activity as an HDAC inhibitor.
Chemical Chaperone Activity and Alleviation of Endoplasmic Reticulum (ER) Stress
The endoplasmic reticulum is the primary site for the synthesis and folding of secretory and transmembrane proteins. A variety of pathological conditions can disrupt ER homeostasis, leading to an accumulation of misfolded or unfolded proteins—a state known as ER stress.[1] This triggers a sophisticated signaling network called the Unfolded Protein Response (UPR). While initially adaptive, chronic UPR activation can lead to apoptosis and cellular dysfunction, implicating ER stress in diseases ranging from neurodegeneration to metabolic disorders.[1][3]
4-PBA acts as a chemical chaperone, a small molecule that can stabilize proteins, facilitate their proper folding, and prevent aggregation.[4][5] By improving the protein-folding capacity of the ER, 4-PBA mitigates the accumulation of misfolded proteins, thus reducing the load on the UPR machinery and restoring cellular proteostasis.[1] This action is central to its therapeutic potential in protein-misfolding diseases.
Histone Deacetylase (HDAC) Inhibition
Epigenetic modifications play a crucial role in regulating gene expression. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. 4-PBA is recognized as a pan-HDAC inhibitor, primarily affecting Class I and II HDACs.[2][6] By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, which relaxes chromatin structure and facilitates the transcription of various genes. This can lead to the re-expression of silenced tumor suppressor genes, inducing cell differentiation, cell cycle arrest, and apoptosis in cancer cells.[2][6]
Key Therapeutic Targets and Signaling Pathways
The dual actions of 4-PBA converge on several critical signaling pathways, presenting multiple targets for therapeutic intervention.
The Unfolded Protein Response (UPR) Pathway
The UPR is mediated by three main ER-transmembrane sensors: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). In an unstressed state, these sensors are kept inactive by the chaperone GRP78 (Glucose-regulated protein 78). Upon accumulation of unfolded proteins, GRP78 dissociates, leading to the activation of these sensors. 4-PBA's primary effect is to reduce the burden of unfolded proteins, thereby attenuating the activation of all three UPR branches.
-
Therapeutic Relevance: This mechanism is highly relevant for neurodegenerative diseases like Alzheimer's and Parkinson's, which are characterized by protein aggregation, as well as cystic fibrosis, where it can aid the folding of the mutated CFTR protein.[4][7] It also has implications for metabolic diseases and inflammatory conditions where ER stress is a contributing factor.[3]
Caption: Experimental workflow for validating 4-PBA's effect on the UPR.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies against GRP78, p-PERK, total PERK, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize target proteins to their total counterparts or the loading control. A successful experiment will show that 4-PBA reduces the tunicamycin-induced increase in GRP78 and p-PERK levels.
Inflammatory Signaling: NF-κB and MAPK Pathways
Chronic ER stress is a potent trigger for inflammation. The UPR can activate pro-inflammatory signaling pathways, including Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) like JNK and p38. By alleviating ER stress, 4-PBA indirectly suppresses these inflammatory cascades.[8]
-
Therapeutic Relevance: This anti-inflammatory action makes 4-PBA a candidate for treating inflammatory diseases such as rheumatoid arthritis, where it has been shown to attenuate disease severity in animal models by inhibiting the proliferation of synovial fibroblasts and reducing inflammatory cytokine production.[8]
Caption: 4-PBA inhibits inflammatory gene expression by alleviating ER stress.
Epigenetic Regulation via HDAC Inhibition
4-PBA's ability to inhibit HDACs provides a distinct mechanism for therapeutic intervention, particularly in oncology.
-
Therapeutic Relevance: In cancer cells, 4-PBA can induce the expression of genes that inhibit proliferation and promote apoptosis.[6][9] This has been observed in various cancer models, including colon cancer and glioma.[6][9]
-
Nuclear Extract Preparation: Prepare nuclear extracts from cancer cells treated with 4-PBA or a known HDAC inhibitor (e.g., SAHA) as a positive control.
-
Assay Reaction: Use a commercially available colorimetric or fluorometric HDAC activity assay kit. Incubate the nuclear extract with the provided HDAC substrate.
-
Development: Add the developer solution, which reacts with the deacetylated substrate to produce a signal.
-
Measurement: Read the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the percentage of HDAC inhibition relative to the vehicle-treated control. 4-PBA should demonstrate a dose-dependent inhibition of HDAC activity.
Peroxisome Proliferator-Activated Receptors (PPARs)
The literature suggests a complex, context-dependent interaction between 4-PBA and PPARs, a family of nuclear receptors critical for lipid and glucose metabolism.[10] While some studies indicate 4-PBA can affect PPARγ activation, other work has shown that in the context of a liver cancer-inducing environment, 4-PBA can promote tumorigenesis by upregulating PPAR-α, which in turn activates β-catenin signaling.[6][11]
-
Therapeutic Relevance: This highlights a critical consideration for drug development: the therapeutic window and potential adverse effects in specific patient populations. While PPAR agonism is a target for metabolic diseases, its role in cancer is complex.[12][13] Further research is needed to delineate the precise mechanism and context of 4-PBA's effects on different PPAR isoforms.
Emerging Targets and Future Directions
Research continues to uncover novel targets of 4-PBA, broadening its potential therapeutic applications.
-
Hexokinase (HK-II) and Metabolism: A study in L6 myotubes found that 4-PBA increases the activity of hexokinase in the mitochondrial-bound fraction.[14] This enhances glucose consumption and protects against reactive oxygen species (ROS), suggesting a new role for 4-PBA in modulating cellular metabolism and oxidative stress.[14]
-
Derivatives and Specificity: A significant drawback of 4-PBA is the high dosage required for therapeutic efficacy in conditions like Alzheimer's disease.[15] This has spurred the development of derivatives with improved potency and target specificity.[4] For instance, novel derivatives of the related compound phenoxyalkanoic acid have been developed as potent and selective agonists for Free Fatty Acid Receptor 4 (FFAR4), an attractive target for type 2 diabetes.[16]
Summary of Potential Targets
The following table summarizes the primary therapeutic targets of 4-PBA and their associated disease contexts.
| Target/Pathway | Mechanism of Action | Associated Diseases | Key References |
| ER Stress / UPR | Acts as a chemical chaperone, reducing misfolded protein load and attenuating UPR signaling. | Neurodegenerative Diseases, Cystic Fibrosis, Inflammatory Diseases, Metabolic Disorders | [1][3][4][7] |
| HDACs (Class I/II) | Inhibits enzyme activity, leading to histone hyperacetylation and altered gene expression. | Cancer (Glioma, Colon Cancer) | [2][6][9] |
| NF-κB & MAPK | Suppresses activation, often secondary to ER stress alleviation. | Inflammatory Diseases (e.g., Rheumatoid Arthritis) | [8] |
| PPAR-α | Upregulates expression, leading to activation of β-catenin signaling (context-dependent). | Hepatocellular Carcinoma (Promotion) | [11] |
| Hexokinase-II | Increases activity in the mitochondrial-bound fraction, enhancing glucose metabolism. | Metabolic Disorders, Oxidative Stress-related conditions | [14] |
Conclusion
4-Phenylbutyric acid is a multi-target drug whose therapeutic potential is rooted in its fundamental ability to restore homeostasis at both the protein and genetic levels. Its roles as a chemical chaperone and an HDAC inhibitor allow it to influence a host of pathologies, from neurodegeneration and cancer to inflammatory disorders. While its broad activity is a therapeutic advantage, it also necessitates careful consideration of context-dependent effects, as seen with its interaction with PPAR-α. The future of 4-PBA-based therapies will likely involve the development of novel derivatives with enhanced potency and greater target selectivity, building upon the foundational knowledge of the targets detailed in this guide.
References
- 1. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-phenylbutyric acid — TargetMol Chemicals [targetmol.com]
- 3. Therapeutic potential of 4-phenylbutyric acid against methylmercury-induced neuronal cell death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A pilot clinical trial of oral sodium 4-phenylbutyrate (Buphenyl) in deltaF508-homozygous cystic fibrosis patients: partial restoration of nasal epithelial CFTR function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PPAR agonist - Wikipedia [en.wikipedia.org]
- 13. Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Phenyl butyric acid increases particulate hexokinase activity and protects against ROS injury in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
4-Phenoxybutyric Acid: A Versatile Scaffold for Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
4-Phenoxybutyric acid is a bifunctional organic compound that has emerged as a crucial building block in modern organic synthesis. Characterized by a robust phenoxy group linked to a terminal carboxylic acid via a flexible four-carbon chain, its unique architecture allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its core reactivity, focusing on its pivotal role in the synthesis of heterocyclic scaffolds, particularly chromanones, through acid-catalyzed intramolecular cyclization. We will explore the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and highlight its applications in medicinal chemistry, illustrating its value as a scaffold for developing novel therapeutic agents.
Introduction: The Molecular Architecture of this compound
This compound, also known as 4-phenoxybutanoic acid, is a white crystalline solid that serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure is deceptively simple, yet it contains three distinct regions that can be selectively targeted for chemical modification: the aromatic ring, the ether linkage, and the carboxylic acid functional group. The interplay between these components, particularly the spatial relationship dictated by the butyric linker, is the key to its synthetic utility.
1.1 Structure and Key Reactive Sites
The molecule's power lies in its bifunctionality:
-
The Carboxylic Acid Moiety: This site is a classic handle for transformations such as esterification, amidation, reduction to an alcohol, or conversion to an acid chloride, enabling chain extension and the introduction of diverse functional groups.[2]
-
The Aromatic Ring: The phenyl group is susceptible to electrophilic aromatic substitution, allowing for the introduction of substituents that can modulate the electronic properties and biological activity of its derivatives.
-
The Butyric Linker: The four-carbon chain is not merely a spacer. Its length is optimal for facilitating intramolecular reactions, most notably the Friedel-Crafts acylation, which leads to the formation of a six-membered heterocyclic ring.
1.2 Physicochemical and Safety Profile
A clear understanding of the physical properties and safety considerations is paramount for effective laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [3][4] |
| Molecular Weight | 180.20 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid/powder | [1][3] |
| Melting Point | 63-65 °C | [5] |
| Solubility | Low in water; soluble in ethanol, ether, and other organic solvents. | [3][5] |
| Boiling Point | 170 °C at 7 mmHg | [5] |
Safety Information: this compound is an irritant to the eyes, respiratory system, and skin.[3][4] Appropriate personal protective equipment (PPE), such as gloves and safety goggles, should be worn, and all manipulations should be performed in a well-ventilated fume hood.[3]
The Cornerstone Reaction: Intramolecular Cyclization to Chroman-4-one
The most significant transformation of this compound is its intramolecular cyclization to form chroman-4-one (also known as dihydro-1-benzopyran-4-one). This reaction is a powerful method for constructing a privileged heterocyclic scaffold found in a vast array of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[6][7][8]
2.1 Mechanism of Acid-Catalyzed Intramolecular Friedel-Crafts Acylation
This transformation is a classic example of an intramolecular Friedel-Crafts acylation.[9] The reaction is typically promoted by a strong acid and dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent.[6][10]
The mechanism proceeds through several key steps:
-
Activation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. In the case of PPA, a mixed anhydride intermediate is often formed, which is a highly reactive acylating species.
-
Electrophilic Aromatic Substitution: The activated acyl group is attacked by the π-electrons of the phenoxy ring at the ortho position. The butyric chain's length and flexibility are critical here, as they allow the reactive acylium ion (or equivalent) to be positioned directly over the aromatic ring, favoring the intramolecular pathway.
-
Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A proton is lost from the site of attack, restoring the aromaticity of the ring and yielding the final chroman-4-one product.
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// Nodes Start [label="this compound"]; Activated [label="Activated Acyl Intermediate\n(e.g., Acylium Ion)"]; Sigma [label="Sigma Complex\n(Resonance Stabilized)"]; Product [label="Chroman-4-one"];
// Invisible nodes for labels label1 [label="+ H⁺ (PPA)\n- H₂O", shape=plaintext]; label2 [label="Intramolecular\nAttack", shape=plaintext]; label3 [label="- H⁺\n(Rearomatization)", shape=plaintext];
// Edges Start -> label1 [arrowhead=none]; label1 -> Activated; Activated -> label2 [arrowhead=none]; label2 -> Sigma; Sigma -> label3 [arrowhead=none]; label3 -> Product;
// Formatting graph [bgcolor="#F1F3F4"]; node [style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"]; } केंद Caption: Mechanism of PPA-catalyzed cyclization of this compound.
2.2 Causality Behind Reagent Choice: Why Polyphosphoric Acid (PPA)?
Polyphosphoric acid (PPA) is the reagent of choice for this cyclization for several reasons.[10]
-
Powerful Dehydrating Agent: PPA efficiently removes the water molecule formed during the reaction, driving the equilibrium towards the product.[10][11]
-
Strong Acid Catalyst: It serves as the proton source to activate the carboxylic acid.
-
High Viscosity and Solvent Properties: At elevated temperatures (typically >60 °C), PPA becomes a viscous liquid that can act as both the solvent and the catalyst, simplifying the reaction setup.[10]
-
Low Nucleophilicity: The phosphate anions are poor nucleophiles, which prevents unwanted side reactions.
Field-Proven Experimental Protocol
The following protocol provides a reliable, self-validating system for the synthesis of chroman-4-one from this compound.
3.1 Synthesis of Chroman-4-one via PPA-Mediated Cyclization
Materials:
-
This compound (1.0 eq)
-
Polyphosphoric acid (PPA) (approx. 10-15 times the weight of the starting material)
-
Ice water
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add polyphosphoric acid. Begin stirring and heat the PPA to approximately 80-90 °C on a heating mantle. PPA is highly viscous at room temperature, and heating makes it easier to stir.[10]
-
Addition of Starting Material: Once the PPA is hot and stirring smoothly, add this compound in one portion.
-
Reaction: Continue stirring the mixture at 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 1-2 hours.
-
Work-up - Quenching: Allow the reaction mixture to cool slightly (to approx. 60-70 °C) and then very carefully and slowly pour it onto a large beaker of crushed ice with vigorous stirring. This quenching step is highly exothermic and should be performed with caution in a fume hood.
-
Extraction: Once all the ice has melted, transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts. Wash sequentially with water (1 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, to remove any unreacted acid), and finally with brine (1 x 50 mL).[12]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude chroman-4-one can be purified by vacuum distillation or column chromatography on silica gel to afford a clear, colorless, or pale yellow oil.
Applications in Drug Development and Medicinal Chemistry
The chromanone scaffold, readily accessible from this compound, is considered a "privileged structure" in medicinal chemistry.[6] This means it is a molecular framework that is capable of binding to multiple biological targets, making it an excellent starting point for drug discovery.[7][8]
-
Anticancer Agents: Many flavanones (2-phenyl-chroman-4-ones) and related derivatives exhibit potent anticancer activity.[7]
-
Antimicrobial and Antifungal Agents: The chromanone core is present in numerous compounds with significant activity against various bacterial and fungal strains.[7]
-
Enzyme Inhibitors: Chromanone derivatives have been developed as inhibitors for enzymes like α-glucosidase, which is relevant for antidiabetic therapies.[7]
-
Fluorescent Probes: The photochemical properties of some chromone derivatives (the oxidized form of chromanones) make them useful as fluorescent probes for biological imaging.[6]
The synthetic workflow from simple phenol to a functionalized chromanone, a key scaffold in drug discovery, highlights the central role of this compound.
dot graph "Synthetic_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
// Nodes Phenol [label="Phenol"]; Acid [label="this compound"]; Chromanone [label="Chroman-4-one Scaffold"]; Derivatives [label="Functionalized Bioactive Derivatives"];
// Edges with labels Phenol -> Acid [label="Alkylation with\nγ-butyrolactone"]; Acid -> Chromanone [label="PPA-Mediated\nIntramolecular Cyclization"]; Chromanone -> Derivatives [label="Further\nFunctionalization (e.g., Aldol, Grignard)"];
// Formatting graph [bgcolor="#F1F3F4"]; node [style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; edge [color="#EA4335"]; } केंद Caption: General synthetic workflow from phenol to bioactive chromanones.
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a strategic building block that provides a reliable and efficient entry into the medicinally significant world of chromanones and related heterocycles. Its straightforward synthesis and the robustness of its intramolecular cyclization reaction make it an indispensable tool for organic and medicinal chemists. Future research will likely focus on developing asymmetric versions of its cyclization and expanding its use as a versatile linker in targeted therapies, further cementing its authoritative role in the synthesis of complex molecules.
References
- 1. CAS 6303-58-8: this compound | CymitQuimica [cymitquimica.com]
- 2. 4-Phenoxybutanoic acid | 6303-58-8 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C10H12O3 | CID 22741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Phenoxybutanoic acid CAS#: 6303-58-8 [chemicalbook.com]
- 6. ijrpc.com [ijrpc.com]
- 7. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ccsenet.org [ccsenet.org]
- 11. researchgate.net [researchgate.net]
- 12. websites.umich.edu [websites.umich.edu]
4-Phenoxybutyric Acid: A Synthetic Compound at the Crossroads of Industry and Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Phenoxybutyric acid, a molecule of significant interest in various scientific and industrial sectors, is definitively classified as a synthetic compound. While structurally related to naturally occurring metabolites, extensive review of scientific literature reveals its origins are firmly rooted in chemical synthesis rather than biological processes. This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, and key applications, with a particular focus on its role as a versatile chemical intermediate. For comparative context, this guide will also draw parallels with its well-studied analogue, 4-phenylbutyric acid (4-PBA).
The Synthetic Nature of this compound
Despite isolated, uncorroborated mentions of its production by filamentous fungi, the overwhelming body of scientific evidence points to this compound as a product of chemical synthesis. Its absence from major natural product databases and the lack of peer-reviewed studies detailing its biosynthetic pathway solidify its classification as a synthetic compound. This is in contrast to the structurally similar 4-phenylbutyric acid, which is a known product of colonic bacteria fermentation[1].
The primary utility of this compound lies in its role as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries[2][3]. Its chemical structure, featuring a phenoxy group linked to a butyric acid moiety, imparts specific properties that make it a valuable precursor in organic synthesis.
Synthesis of this compound
The most common and industrially significant method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.
Williamson Ether Synthesis: A Step-by-Step Protocol
This protocol outlines a typical laboratory-scale synthesis of this compound.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
γ-Butyrolactone or a 4-halobutyric acid ester (e.g., ethyl 4-bromobutyrate)
-
Solvent (e.g., ethanol, acetone, or a polar aprotic solvent like DMF or DMSO)[4][5]
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Formation of the Phenoxide: In a reaction vessel, dissolve phenol in a suitable solvent. Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to deprotonate the phenol and form the sodium phenoxide. The reaction is typically stirred at room temperature until the phenol is fully converted to its salt.
-
Nucleophilic Substitution: To the solution of sodium phenoxide, add the alkylating agent, such as γ-butyrolactone or ethyl 4-bromobutyrate. The reaction mixture is then heated to reflux for a period of 1 to 8 hours to facilitate the SN2 reaction[5]. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing the leaving group (in the case of γ-butyrolactone, the ring opens).
-
Work-up and Acidification: After the reaction is complete, the mixture is cooled to room temperature. If an ester was used, it is first hydrolyzed to the carboxylic acid by adding a base and heating. The reaction mixture is then acidified with a strong acid, such as hydrochloric acid, to protonate the carboxylate and precipitate the this compound.
-
Extraction and Purification: The precipitated this compound is then extracted into an organic solvent. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Diagram of the Williamson Ether Synthesis for this compound:
Caption: General workflow for the synthesis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 62-65 °C |
| Boiling Point | 330-332 °C at 760 mmHg |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
| CAS Number | 6303-58-8 |
Applications in Industry and Research
This compound is a versatile intermediate with applications in several key areas:
-
Pharmaceuticals: It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). Its structure is incorporated into drugs targeting a range of conditions, and it has been investigated for its potential in modulating neurotransmitter activity[2].
-
Agrochemicals: The compound is used in the manufacturing of herbicides and plant growth regulators[2].
-
Organic Synthesis: It is a valuable building block for creating more complex molecules in a research and development setting[3].
Biological Activity and Comparison with 4-Phenylbutyric Acid (4-PBA)
While specific data on the mechanism of action and pharmacokinetics of this compound are limited in publicly available literature, valuable insights can be drawn from its close structural analog, 4-phenylbutyric acid (4-PBA).
4-PBA is a well-characterized molecule with known therapeutic effects. It acts as a chemical chaperone, aiding in the proper folding of proteins and reducing endoplasmic reticulum (ER) stress[6][7]. This activity is the basis for its use in treating urea cycle disorders and its investigation in other protein-misfolding diseases[6]. 4-PBA is also known to be a histone deacetylase (HDAC) inhibitor[1].
The structural difference between this compound and 4-phenylbutyric acid lies in the linker between the phenyl ring and the butyric acid chain—an ether linkage in the former and a direct carbon-carbon bond in the latter. This seemingly minor difference can have significant implications for the molecule's biological activity.
Diagram of the Signaling Pathway of 4-Phenylbutyric Acid (4-PBA) as a Chemical Chaperone:
Caption: The role of 4-PBA in mitigating ER stress.
It is plausible that this compound may also exhibit some degree of chemical chaperone activity, though this has not been extensively documented. The presence of the ether oxygen atom could influence its polarity, membrane permeability, and metabolic stability compared to 4-PBA, potentially leading to a different pharmacokinetic and pharmacodynamic profile. Further research is warranted to elucidate the specific biological effects of this compound and to determine if it shares the therapeutic potential of its well-studied analog.
Conclusion
References
- 1. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 6303-58-8: this compound | CymitQuimica [cymitquimica.com]
- 4. jk-sci.com [jk-sci.com]
- 5. byjus.com [byjus.com]
- 6. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Initial toxicity screening of 4-Phenoxybutyric acid
An In-depth Technical Guide to the Initial Toxicity Screening of 4-Phenoxybutyric Acid
Abstract
This guide provides a comprehensive, technically-grounded framework for conducting the initial toxicity screening of this compound. Moving beyond a simple checklist of assays, this document elucidates the scientific rationale behind a tiered, multi-modal screening strategy, integrating computational and in vitro methodologies. We detail the causality behind experimental choices, provide validated, step-by-step protocols for key assays, and offer insights into the interpretation of integrated data sets. The objective is to empower research and drug development teams to make early, data-driven decisions on the toxicological profile of this compound, thereby conserving resources and mitigating downstream risks.
Introduction: The Imperative for Early Toxicity Assessment
This compound (CAS No. 6303-58-8) is an aromatic carboxylic acid with applications as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a phenoxy group linked to a butyric acid backbone, confers both hydrophobic and hydrophilic properties, suggesting potential for interaction with biological systems.[1] As with any chemical candidate destined for further development, establishing a foundational toxicity profile is not merely a regulatory formality but a critical step in risk assessment and a cornerstone of a successful development pipeline.
Early-stage toxicity screening, or "fail-fast" screening, is a strategic imperative. Identifying compounds with potential liabilities before significant resources are invested is paramount.[3][4] This guide outlines a logical, tiered approach to the initial toxicological characterization of this compound, beginning with rapid in silico predictions and progressing to confirmatory in vitro assays for cytotoxicity and genotoxicity.
Known Hazard Information for this compound: According to aggregated GHS data and safety data sheets (SDS), this compound is classified as a substance that may cause skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5][6][7][8] This existing information underscores the necessity for careful handling and provides a preliminary basis for our toxicological investigation.
Tier 1: In Silico Toxicological Prediction
2.1 Rationale for a Computational First-Pass
Before committing to wet-lab experiments, a computational, or in silico, assessment serves as an invaluable first pass.[9][10] These methods use a compound's chemical structure to predict its toxicological properties based on data from previously studied molecules.[9][11] This approach is cost-effective, rapid, and aligns with the ethical principles of reducing animal testing.[12] For this compound, in silico modeling can predict a range of toxic effects, including mutagenicity, carcinogenicity, and hepatotoxicity, guiding the design of subsequent in vitro studies.[13]
2.2 Methodology: Leveraging Predictive Models
A variety of computational tools can be employed, many of which are based on Quantitative Structure-Activity Relationship (QSAR) models.[9][11] These models statistically correlate molecular structures and their associated biological activities.
Recommended In Silico Endpoints for this compound:
-
Mutagenicity: Prediction of potential to cause DNA mutations.
-
Carcinogenicity: Assessment of cancer-causing potential.
-
Hepatotoxicity: Prediction of potential liver damage.
-
Skin Sensitization: Evaluation of potential to cause allergic contact dermatitis.
-
Acute Oral Toxicity: Estimation of LD50 values.
2.3 Workflow and Interpretation
The workflow involves inputting the chemical structure of this compound (SMILES: O(CCCC(O)=O)C1=CC=CC=C1)[1] into various predictive software platforms (e.g., OECD QSAR Toolbox, Derek Nexus, TOPKAT).[11] The output is a series of predictions, often with associated confidence scores.
It is critical to understand that in silico predictions are not definitive. They are probabilistic and serve to identify potential hazards that require confirmation through experimental testing. A positive prediction for mutagenicity, for example, strongly justifies the prioritization of a genotoxicity assay.
Caption: Workflow for in silico toxicity prediction.
Tier 2: In Vitro Cytotoxicity Assessment
3.1 Rationale: Quantifying Cellular Damage
Cytotoxicity assays are fundamental to toxicology, measuring the degree to which a substance can damage or kill cells.[3][14] These assays are crucial in the early stages of drug development to eliminate compounds that are broadly toxic and to help establish a therapeutic index.[3] For this compound, determining the concentration at which it becomes cytotoxic is essential for defining safe exposure levels in subsequent experiments.
We will focus on the Lactate Dehydrogenase (LDH) assay. LDH is a stable enzyme present in the cytoplasm of most cell types.[14] When the plasma membrane is damaged, LDH is released into the cell culture medium.[14] Measuring the amount of LDH in the medium provides a quantitative measure of cell membrane damage and, by extension, cytotoxicity.[15]
3.2 Experimental Design and Cell Line Selection
-
Cell Line: The human hepatocarcinoma cell line, HepG2, is a widely accepted in vitro model for assessing the toxicity of substances to human hepatocytes.[16] Given that the liver is a primary site of xenobiotic metabolism, using a liver-derived cell line is a logical choice for screening.
-
Dose-Response: The assay must be performed over a range of concentrations of this compound to determine the dose-dependent effect and calculate an IC50 (half-maximal inhibitory concentration) value.
-
Controls:
-
Untreated Control: Cells treated with vehicle only (e.g., DMSO) to establish baseline LDH release.
-
Maximum Lysis Control: Cells treated with a lysis buffer to determine the maximum possible LDH release (100% cytotoxicity).
-
Positive Control: A compound with known cytotoxicity to validate assay performance.
-
3.3 Detailed Protocol: LDH Cytotoxicity Assay
-
Cell Seeding: Seed HepG2 cells in a 96-well, clear-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to achieve the desired final concentrations (e.g., 0.1 µM to 1000 µM). Ensure the final solvent concentration in all wells is consistent and non-toxic (typically ≤0.5%).
-
Cell Treatment: Remove the culture medium and add 100 µL of medium containing the various concentrations of this compound, vehicle control, or positive control. For the Maximum Lysis Control, add 10 µL of a 10X Lysis Buffer to three wells 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Supernatant Transfer: After incubation, carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ Cytotoxicity Assay Kits). Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation & Stop Reaction: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm and 680 nm using a microplate reader. Subtract the 680 nm absorbance value (background) from the 490 nm absorbance value.
3.4 Data Analysis and Presentation
Calculate the percent cytotoxicity for each concentration using the following formula:
% Cytotoxicity = [(Compound-treated LDH activity - Untreated Control LDH activity) / (Maximum Lysis Control LDH activity - Untreated Control LDH activity)] x 100
Plot the % Cytotoxicity against the log concentration of this compound and use non-linear regression to determine the IC50 value.
Table 1: Example Data Summary for Cytotoxicity of this compound
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle) | 2.5 ± 0.8 |
| 1 | 4.1 ± 1.2 |
| 10 | 15.7 ± 3.5 |
| 50 | 48.9 ± 5.1 |
| 100 | 75.3 ± 6.8 |
| 500 | 98.2 ± 2.3 |
| IC50 (µM) | 51.2 |
Tier 3: In Vitro Genotoxicity Assessment
4.1 Rationale: Screening for Mutagenic Potential
Genotoxicity testing is a critical component of safety assessment, designed to detect compounds that can induce genetic damage.[17] Such damage can lead to heritable diseases or cancer. The bacterial reverse mutation assay, commonly known as the Ames test, is the internationally recognized gold standard for screening for mutagenic potential.[18][19] It is a regulatory requirement and is highly valued for its speed, reliability, and predictive value for rodent carcinogenicity.[20][21]
The Ames test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[17][20] The assay measures the ability of a test compound to cause a reverse mutation, restoring the bacteria's ability to grow on an amino acid-deficient medium.[20]
4.2 The Critical Role of Metabolic Activation
Many chemicals are not directly mutagenic but can be converted into mutagenic metabolites by enzymes in the liver. To mimic this in vivo condition, the Ames test is conducted both with and without an external metabolic activation system, typically a rat liver homogenate fraction called S9.[17][19]
Caption: Standard workflow for the Ames test.
4.3 Detailed Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
-
Strain Selection: Use a minimum of five tester strains, including four S. typhimurium strains (TA98, TA100, TA1535, TA1537) and one E. coli strain (WP2 uvrA or WP2 uvrA (pKM101)).[21] These strains detect different types of mutations (frameshift vs. base-pair substitution).
-
Dose Selection: Conduct a preliminary range-finding study to determine the appropriate concentration range. The highest concentration should show some evidence of cytotoxicity or be 5 mg/plate or 5 µL/plate if no toxicity is observed. At least five concentrations should be tested.
-
Assay Procedure (Plate Incorporation Method): a. To 2 mL of molten top agar (at 45°C), add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution (at a specific concentration), and either 0.5 mL of S9 mix (for +S9 condition) or 0.5 mL of buffer (for -S9 condition). b. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. c. Allow the top agar to solidify.
-
Controls: For each strain and condition (+/- S9), include:
-
Vehicle Control: To establish the spontaneous reversion rate.
-
Positive Control: Known mutagens specific to each strain and metabolic condition to ensure the validity of the test system.[19]
-
-
Incubation: Invert the plates and incubate at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
4.4 Data Analysis and Interpretation
A positive result is typically defined as a dose-related increase in the number of revertant colonies that is at least two to three times higher than the vehicle control count for the respective strain. The biological relevance of the results, including the dose-response curve and comparison to historical control data, must be considered.
Table 2: Example Data Summary for Ames Test of this compound (Strain TA100)
| Concentration (µ g/plate ) | Revertant Colonies (-S9) (Mean ± SD) | Revertant Colonies (+S9) (Mean ± SD) |
| 0 (Vehicle) | 115 ± 12 | 125 ± 15 |
| 10 | 120 ± 10 | 130 ± 11 |
| 50 | 118 ± 14 | 122 ± 18 |
| 250 | 125 ± 9 | 135 ± 13 |
| 1000 | 110 ± 11 (toxic) | 115 ± 16 (toxic) |
| 5000 | 95 ± 8 (toxic) | 102 ± 12 (toxic) |
| Positive Control | 1250 ± 98 | 1560 ± 110 |
| Result | Negative | Negative |
Integrated Data Interpretation and Path Forward
The true power of this tiered screening approach lies in the integrated analysis of all data points.
-
Scenario 1: Clean Profile. If this compound shows no significant flags in silico, exhibits a high IC50 value (>100 µM) in the cytotoxicity assay, and is negative in the Ames test, it presents a low initial toxicity risk. This would provide confidence to proceed with further pre-clinical development, which may include in vivo acute toxicity studies following OECD guidelines (e.g., OECD 420, 423, or 425).[22][23][24][25]
-
Scenario 2: Cytotoxicity without Genotoxicity. If the compound is cytotoxic at lower concentrations but negative in the Ames test, it may still be a viable candidate, particularly if the intended therapeutic window is well above the cytotoxic concentration. The mechanism of cytotoxicity (e.g., apoptosis vs. necrosis) could be a subject for further investigation.
-
Scenario 3: Genotoxicity Detected. A confirmed positive result in the Ames test is a significant red flag. Such a finding often leads to the termination of a compound's development unless there is an exceptionally compelling reason to proceed (e.g., life-threatening indication with no alternative treatments), which would then require an extensive battery of follow-up genotoxicity tests.
By systematically applying this integrated screening paradigm, researchers can build a robust, scientifically defensible initial safety profile for this compound, enabling informed, efficient, and ethical progression through the drug development process.
References
- 1. CAS 6303-58-8: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. opentrons.com [opentrons.com]
- 4. nebiolab.com [nebiolab.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. aksci.com [aksci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. This compound | C10H12O3 | CID 22741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pozescaf.com [pozescaf.com]
- 10. In vitro methodologies for enhanced toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches [frontiersin.org]
- 13. instem.com [instem.com]
- 14. Cytotoxicity Assays | Thermo Fisher Scientific - CA [thermofisher.com]
- 15. In Vitro Toxicity Testing [iloencyclopaedia.org]
- 16. In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Genotoxicity Testing (Ames test ,HPRT assay, Comet Assay) [nikoopharmed.com]
- 18. measurlabs.com [measurlabs.com]
- 19. namsa.com [namsa.com]
- 20. criver.com [criver.com]
- 21. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 22. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 23. researchgate.net [researchgate.net]
- 24. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 25. umwelt-online.de [umwelt-online.de]
Methodological & Application
Harnessing 4-Phenylbutyric Acid in Cell Culture: A Protocol for Investigating Cellular Stress and Gene Expression
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract 4-Phenylbutyric acid (4-PBA) is a versatile small molecule with well-documented roles as a chemical chaperone and histone deacetylase (HDAC) inhibitor. Its ability to modulate fundamental cellular processes—such as protein folding, endoplasmic reticulum (ER) stress, and gene expression—has made it a valuable tool in diverse research fields, including oncology, neurobiology, and metabolic diseases. This guide provides a comprehensive overview of 4-PBA's mechanisms of action and offers detailed, field-proven protocols for its application in cell culture experiments. We will delve into the causality behind experimental choices, from stock solution preparation to the validation of its biological effects, ensuring a robust and reproducible experimental design.
A Note on Chemical Nomenclature: The topic specified is 4-Phenoxybutyric acid. However, the vast majority of published cell culture research, established protocols, and mechanistic studies focus on the structurally related compound, 4-Phenylbutyric acid (4-PBA) . The latter is an FDA-approved drug and a widely used research tool.[1][2] Given the request for detailed cell culture protocols and the intended scientific audience, this guide will focus on 4-PBA to provide the most accurate, actionable, and well-supported information.
Introduction to 4-Phenylbutyric Acid (4-PBA)
4-Phenylbutyric acid is an aromatic fatty acid that functions through at least two primary, well-characterized mechanisms:
-
Chemical Chaperone Activity: 4-PBA helps maintain cellular homeostasis by facilitating the proper folding of proteins within the endoplasmic reticulum.[3] This action alleviates ER stress, a condition implicated in numerous diseases where misfolded or unfolded proteins accumulate, triggering the Unfolded Protein Response (UPR).[3][4] By reducing the burden of misfolded proteins, 4-PBA can mitigate downstream consequences like inflammation, apoptosis, and cellular dysfunction.[4][5]
-
Histone Deacetylase (HDAC) Inhibition: 4-PBA is also recognized as a broad inhibitor of Class I and II HDACs.[1][6] HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 4-PBA promotes a more open chromatin structure (euchromatin), allowing for the transcription of genes that may have been silenced, such as tumor suppressors or cell cycle regulators.[7]
This dual activity makes 4-PBA a powerful modulator of cellular fate, capable of inducing cell cycle arrest, differentiation, and apoptosis in cancer cells, while protecting against ER stress-induced cell death in other contexts, such as neurodegenerative disease models.[7][8]
Core Mechanisms of Action
Understanding how 4-PBA works is critical to designing meaningful experiments. The primary pathways it influences are the ER stress response and epigenetic regulation via histone acetylation.
Attenuation of the Endoplasmic Reticulum (ER) Stress Response
ER stress activates a complex signaling network known as the Unfolded Protein Response (UPR). The UPR is initiated by three main sensor proteins in the ER membrane: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (Activating transcription factor 6). Under normal conditions, these sensors are kept inactive by the chaperone GRP78 (Glucose-regulated protein 78, also known as BiP).
When misfolded proteins accumulate, GRP78 is sequestered away, activating the sensors. 4-PBA acts as a chemical chaperone, reducing the load of misfolded proteins and thereby suppressing the activation of the entire UPR cascade.[4][9] This leads to decreased expression of downstream UPR targets, including the pro-apoptotic factor CHOP (C/EBP homologous protein).[4]
Epigenetic Modulation via HDAC Inhibition
As an HDAC inhibitor, 4-PBA increases the global acetylation of histones (e.g., H3 and H4).[7] This epigenetic modification neutralizes the positive charge of lysine residues on histones, weakening their interaction with negatively charged DNA. The resulting relaxed chromatin is more accessible to transcription factors, leading to altered gene expression. This mechanism is central to 4-PBA's anti-cancer effects, where it can reactivate silenced tumor suppressor genes.
Caption: Dual mechanisms of 4-PBA in the cell.
Physicochemical and Handling Properties
Proper preparation and storage of 4-PBA are foundational to experimental success. While 4-phenylbutyric acid itself has limited water solubility, its sodium salt (sodium 4-phenylbutyrate) is readily soluble in aqueous media.[6][10]
| Property | 4-Phenylbutyric Acid | Sodium 4-Phenylbutyrate |
| CAS Number | 1821-12-1[10] | 1716-12-7 |
| Molecular Formula | C₁₀H₁₂O₂[10] | C₁₀H₁₁NaO₂ |
| Molecular Weight | 164.20 g/mol [10] | 186.18 g/mol |
| Appearance | Crystalline solid[10] | White to off-white solid |
| Solubility | Water: ~5.3 g/L (40°C)[10] | Soluble in water |
| Storage | Store at room temperature, dry[10] | Store at room temperature |
Experimental Protocols
The following protocols provide a framework for using 4-PBA. They should be optimized for your specific cell line and experimental question.
Protocol 1: Preparation of 4-PBA Stock Solution
Causality: A concentrated, sterile stock solution prevents the need to weigh small amounts of powder for each experiment, reducing contamination risk and improving accuracy. Using a solvent like DMSO or sterile water (for the sodium salt) ensures complete dissolution.
Materials:
-
Sodium 4-phenylbutyrate (recommended for aqueous solubility)
-
Sterile, nuclease-free water or DMSO
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile-filtered syringe filters (0.22 µm)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of sodium 4-phenylbutyrate powder.
-
To prepare a 1 M stock solution , dissolve 186.18 mg of sodium 4-phenylbutyrate in 1 mL of sterile water.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store aliquots at -20°C for long-term use (up to 6 months). A working aliquot can be kept at 4°C for up to 2 weeks.
Protocol 2: Determining the Optimal Working Concentration
Causality: The effective concentration of 4-PBA is highly cell-type dependent, ranging from low micromolar to millimolar levels.[1][5][9] A dose-response experiment is essential to identify a concentration that elicits the desired biological effect without causing excessive, non-specific cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
4-PBA stock solution (from Protocol 1)
-
MTT reagent (or similar viability assay like PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., ~70-80% confluency) at the end of the experiment. Typically, 5,000 to 10,000 cells per well is a good starting point. Incubate for 24 hours to allow for attachment.
-
Treatment Preparation: Prepare serial dilutions of your 4-PBA stock solution in complete culture medium. A wide range is recommended for the initial screen (e.g., 0, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 5 mM, 10 mM).
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different 4-PBA concentrations. Include a "vehicle control" (medium with the same amount of solvent used for the stock, e.g., water or DMSO) and an "untreated control".
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Viability Assay: Following incubation, perform the MTT or other viability assay according to the manufacturer's protocol.
-
Data Analysis: Read the absorbance or fluorescence on a plate reader. Normalize the data to the vehicle control (set to 100% viability) and plot cell viability (%) against 4-PBA concentration. This will allow you to determine the IC50 (concentration that inhibits growth by 50%) or select a sub-toxic concentration for mechanistic studies.
| Cell Line Type | Application | Typical Concentration Range | Reference |
| Colon Cancer (e.g., Caco-2) | Proliferation Inhibition | 100 µM - 2 mM | [5] |
| Astrocytes (Alzheimer's Model) | Protein Synthesis Rescue | 3 µM | [1][2] |
| CHO Cells | Recombinant Protein Production | 0.5 mM - 2 mM | [11] |
| Synovial Fibroblasts (Arthritis) | Anti-inflammatory | 4 mM - 20 mM | [9] |
| Intestinal Epithelial Cells (IPEC-J2) | Barrier Function | 1 µM | [12] |
Protocol 3: Validating 4-PBA Activity via Western Blot for ER Stress Markers
Causality: To confirm that 4-PBA is acting as a chemical chaperone in your system, you can measure its effect on key ER stress markers. Tunicamycin or thapsigargin are potent inducers of ER stress. A successful experiment will show that these agents increase the expression of markers like GRP78 and CHOP, and that co-treatment with 4-PBA attenuates this increase.[4]
Materials:
-
6-well cell culture plates
-
Your cell line and complete medium
-
4-PBA stock solution
-
ER stress inducer (e.g., Tunicamycin, Thapsigargin)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-GRP78/BiP, anti-CHOP, anti-β-actin)
-
Secondary HRP-conjugated antibodies
-
Western blot equipment and reagents
Procedure:
-
Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treatment Groups:
-
Vehicle Control
-
4-PBA alone (at your chosen optimal concentration)
-
ER Stress Inducer alone (e.g., 1 µg/mL Tunicamycin)
-
Inducer + 4-PBA (co-treatment or pre-treatment)
-
-
Treatment: Treat the cells for an appropriate time (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them directly in the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Normalize protein amounts for each sample.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against GRP78 and/or CHOP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities. You should observe a significant increase in GRP78 and CHOP in the inducer-only group, which is attenuated in the group co-treated with 4-PBA.
Experimental Workflow and Troubleshooting
A logical workflow ensures that each step builds upon a solid foundation.
Caption: General experimental workflow for 4-PBA studies.
Troubleshooting Common Issues:
-
Precipitation in Media: If your 4-PBA stock (especially if made from the acid form in DMSO) precipitates upon dilution in aqueous culture media, try warming the media to 37°C before adding the stock. Alternatively, switch to the more soluble sodium salt of 4-PBA.
-
High Cytotoxicity at Low Doses: Ensure the solvent (e.g., DMSO) concentration in your final culture volume is non-toxic (typically <0.1%). Some cell lines are exceptionally sensitive; perform a solvent-only toxicity curve if needed.
-
No Observable Effect: The required concentration can be very high for some cell types.[9] Re-run the dose-response to higher concentrations. Also, confirm the activity of your 4-PBA batch by running a positive control experiment, such as the ER stress validation protocol described above. The timing of treatment and analysis is also critical; consider a time-course experiment.
Conclusion
4-Phenylbutyric acid is a robust and multifaceted research tool for probing the cellular stress response, epigenetic regulation, and their impact on cell fate. Its utility is underscored by its dual function as a chemical chaperone and HDAC inhibitor. By following a systematic approach—beginning with careful stock preparation and proceeding to rigorous dose-response and mechanistic validation—researchers can confidently integrate 4-PBA into their cell culture models to uncover novel insights into disease pathology and therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The regulatory mechanism of 4-phenylbutyric acid against ER stress-induced autophagy in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sodiumphenylbutyrate.com [sodiumphenylbutyrate.com]
- 7. Growth inhibition of pancreatic cancer by experimental treatment with 4-phenylbutyrate is associated with increased expression of Connexin 43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Phenylbutyric acid 99 1821-12-1 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Phenylbutyric acid accelerates rehabilitation of barrier function in IPEC-J2 cell monolayer model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 4-Phenoxybutyric Acid as a Chemical Chaperone to Mitigate Endoplasmic Reticulum Stress
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-Phenoxybutyric acid (4-PBA) as a chemical chaperone to alleviate Endoplasmic Reticulum (ER) stress. This document delves into the underlying principles of ER stress, the mechanism of action of 4-PBA, and detailed protocols for its application in both in vitro and in vivo models.
Introduction: The Endoplasmic Reticulum Under Duress
The Endoplasmic Reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteome. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[1]
The UPR is initiated by three ER-resident transmembrane proteins: inositol-requiring enzyme 1α (IRE1α), double-stranded RNA-dependent protein kinase (PKR)-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[1][2] Under normal conditions, these sensors are kept inactive by the ER chaperone BiP (also known as GRP78). However, an excess of unfolded proteins causes BiP to dissociate, leading to the activation of the UPR pathways. While initially pro-survival, chronic or overwhelming ER stress can trigger apoptosis, contributing to the pathology of numerous diseases, including neurodegenerative disorders, diabetes, and inflammatory conditions.[2][3]
This compound: A Chemical Chaperone to Restore ER Homeostasis
This compound (4-PBA) is a low molecular weight fatty acid that has been identified as a chemical chaperone capable of mitigating ER stress.[2][4] Its mechanism of action involves interacting with the exposed hydrophobic regions of unfolded proteins, thereby preventing their aggregation and facilitating proper folding.[2][4] This action reduces the load of misfolded proteins in the ER, thus attenuating the UPR signaling cascade and promoting cell survival.[2][5] 4-PBA is an FDA-approved drug for urea cycle disorders and is being investigated for its therapeutic potential in a wide range of ER stress-related diseases.[2][6]
Visualizing the Unfolded Protein Response and 4-PBA's Intervention
To understand the context of 4-PBA's action, it is essential to visualize the core pathways of the UPR.
References
- 1. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Endoplasmic Reticulum Stress Research—Insights from the Special Issue “Endoplasmic Reticulum Stress and Apoptosis” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development [frontiersin.org]
Application Notes & Protocols: Investigating 4-Phenoxybutyric Acid and its Analogs in Neuropharmacology Research
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Phenoxybutyric acid in neuropharmacology. While direct research on this compound is emerging, a substantial body of evidence exists for its close structural analog, 4-Phenylbutyric acid (4-PBA), a compound with a favorable safety profile and FDA approval for certain metabolic disorders.[1][2] This guide leverages the extensive data on 4-PBA to establish a robust scientific framework for investigating this compound. We will explore the primary mechanisms of action, including chemical chaperone activity to mitigate endoplasmic reticulum (ER) stress and histone deacetylase (HDAC) inhibition, and provide detailed, field-proven protocols for in vitro and in vivo evaluation.
Section 1: Introduction to Phenyl- and Phenoxy- Alkanoic Acids in Neuropharmacology
Chemical Structures and Properties
This compound and 4-Phenylbutyric acid (4-PBA) are short-chain fatty acids with a terminal aromatic group. Their structural similarity suggests potentially overlapping biological activities, while the ether linkage in this compound may alter its physicochemical properties, such as solubility, metabolic stability, and target engagement.
| Compound | Structure | Molecular Formula | Molecular Weight | Key Feature |
| This compound | C₆H₅O(CH₂)₃COOH | C₁₀H₁₂O₃ | 180.20 g/mol | Phenoxy group with an ether linkage[3] |
| 4-Phenylbutyric acid (4-PBA) | C₆H₅(CH₂)₃COOH | C₁₀H₁₂O₂ | 164.20 g/mol | Phenyl group directly bonded to the alkyl chain[4] |
Rationale for Neuropharmacological Investigation
The therapeutic potential of these molecules stems from their multi-faceted mechanisms of action that address core pathologies common to many neurological disorders: protein misfolding, ER stress, epigenetic dysregulation, and neuroinflammation.[1][5] 4-PBA, in particular, has demonstrated neuroprotective effects in a wide range of preclinical models, including those for Alzheimer's disease, Parkinson's disease, stroke, and epilepsy.[6][7][8][9] Its ability to cross the blood-brain barrier, although limited, and its established clinical use for other indications make it and its analogs compelling candidates for drug repurposing and development.[2][10]
Section 2: Key Mechanisms of Action (Leveraging 4-PBA Data)
The neuroprotective effects of 4-PBA are primarily attributed to two well-documented mechanisms. These pathways represent the most critical starting points for investigating this compound.
Endoplasmic Reticulum (ER) Stress Modulation (Chemical Chaperone Activity)
The accumulation of misfolded or unfolded proteins in the ER lumen triggers the Unfolded Protein Response (UPR), a state known as ER stress. While initially a pro-survival response, chronic ER stress leads to apoptosis and is a key pathological feature in many neurodegenerative diseases.[5][11] 4-PBA acts as a chemical chaperone, facilitating proper protein folding, reducing the load of unfolded proteins, and thereby alleviating ER stress and preventing cell death.[12][13][14] Studies have shown that 4-PBA's neuroprotective effect is primarily mediated by this chaperone activity rather than its HDAC inhibition.[12]
References
- 1. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]
- 2. Targeted Brain Delivery of Dendrimer-4-Phenylbutyrate Ameliorates Neurological Deficits in a Long-Term ABCD1-Deficient Mouse Model of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H12O3 | CID 22741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 4-Phenylbutyrate restored γ-aminobutyric acid uptake and reduced seizures in SLC6A1 patient variant-bearing cell and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Phenylbutyrate Mitigates the Motor Impairment and Dopaminergic Neuronal Death During Parkinson's Disease Pathology via Targeting VDAC1 Mediated Mitochondrial Function and Astrocytes Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic treatment of 4-phenylbutyric acid ameliorates cognitive impairment after focal cerebral ischemia/ reperfusion injury in rats - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 9. 4-Phenylbutyric acid attenuates amyloid-β proteotoxicity through activation of HSF-1 in an Alzheimer's disease model of the nematode Caenorhabditiselegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Phenylbutyric acid mitigates ER stress-induced neurodegeneration in the spinal cords of a GM2 gangliosidosis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Phenoxybutyric Acid as a Plant Growth Regulator
I. Introduction: Unveiling 4-Phenoxybutyric Acid
This compound (CAS No. 6303-58-8) is a synthetic chemical compound belonging to the phenoxyalkanoic acid class.[1] While it is utilized as a versatile intermediate in the synthesis of pharmaceuticals and other agrochemicals, its primary role of interest in agricultural science is as a plant growth regulator (PGR).[1][2] Unlike directly active phytohormones, this compound functions as a "pro-auxin," meaning it requires metabolic activation within the plant to exert its biological effects. This characteristic is fundamental to its application and selectivity.
These notes provide a comprehensive technical guide to the mechanism, physiological effects, and experimental application of this compound for research and development in agriculture.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 4-phenoxybutanoic acid | [3] |
| CAS Number | 6303-58-8 | [3][4] |
| Molecular Formula | C₁₀H₁₂O₃ | [3] |
| Molecular Weight | 180.20 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [1][5] |
| Melting Point | 63-65 °C | [2] |
| Solubility | Low solubility in water; soluble in organic solvents like alcohol. | [5] |
II. Core Mechanism of Action: The β-Oxidation Conversion
The efficacy of this compound as a plant growth regulator is entirely dependent on its metabolic conversion within the plant. It is not the molecule itself but its metabolic product that is biologically active. This process is analogous to the activation of certain phenoxy herbicides like 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB).[6]
-
Uptake and Transport : this compound is absorbed by the plant through its foliage or roots and is translocated within the plant's vascular systems.[7]
-
Enzymatic Conversion : The key mechanistic step is the β-oxidation of the aliphatic side chain. Plant cells contain enzyme systems primarily used for breaking down fatty acids. These enzymes recognize and cleave the butyric acid side chain of the this compound molecule.[6]
-
Formation of the Active Auxin : This enzymatic process removes two carbon atoms from the side chain, converting this compound into Phenoxyacetic acid .[8]
-
Hormonal Disruption : Phenoxyacetic acid is a potent synthetic auxin.[8] It mimics the natural plant hormone Indole-3-acetic acid (IAA), but unlike IAA, it is not easily degraded by the plant. This persistence leads to a disruption of the plant's normal hormonal balance, causing a range of physiological responses from growth promotion at low concentrations to herbicidal effects at higher doses.[7]
References
- 1. CAS 6303-58-8: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C10H12O3 | CID 22741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Phenoxybutanoic acid | 6303-58-8 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Growth regulator herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]
- 8. biologydiscussion.com [biologydiscussion.com]
Application Note & Protocol: Preparation of 4-Phenoxybutyric Acid Stock Solutions for Research Applications
Abstract
4-Phenoxybutyric acid is a carboxylic acid derivative utilized in various research and development sectors, from biochemical research into cellular signaling to its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its activity is relevant to the study of Peroxisome Proliferator-Activated Receptors (PPARs), which are critical regulators of lipid and energy metabolism.[2][3][4] Accurate and reproducible experimental results depend critically on the correct preparation, handling, and storage of stock solutions. This document provides a comprehensive guide, grounded in physicochemical principles, for the preparation of high-concentration stock solutions of this compound for both in vitro and in vivo applications.
Pre-Protocol Considerations: Physicochemical Profile
Understanding the chemical nature of this compound is the foundation for selecting an appropriate solvent and preparation method. Its structure, featuring a hydrophobic phenoxy ring and a short alkyl chain terminating in a hydrophilic carboxylic acid group, results in amphiphilic properties and dictates its solubility.[5]
The most critical parameter is its acidity. With a predicted pKa of approximately 4.56, this compound is a weak acid.[6][7] This means that in neutral aqueous solutions (pH ~7), the carboxylic acid group is predominantly in its deprotonated (anionic) form. However, its overall solubility in pure water remains low.[8] The key to solubilization is either to use an organic solvent or to ensure a sufficiently basic pH in an aqueous medium to fully deprotonate the molecule, forming a much more soluble salt.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O₃ | [1][7][9] |
| Molecular Weight | 180.20 g/mol | [1][9][10] |
| Appearance | White to off-white crystalline powder/solid | [1][6][8] |
| Melting Point | 63-65 °C | [1][6][7] |
| Predicted pKa | 4.56 ± 0.10 | [6][7] |
| Solubility | Water: Low[8] Ethanol: Soluble (reported up to 100 mg/mL)[6][7] Organic Solvents: Soluble in alcohols and esters[8] | |
Safety Precautions: this compound is classified as an irritant, causing potential skin, eye, and respiratory system irritation.[6][8][11] Always handle the solid powder and concentrated solutions inside a chemical fume hood or with adequate ventilation. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[11]
Strategic Solvent Selection
The choice of solvent is dictated by the experimental application. The primary goal is to achieve the desired stock concentration while ensuring the solvent is compatible with the downstream assay (e.g., cell culture, animal dosing) and does not interfere with the results.
-
Dimethyl Sulfoxide (DMSO): The preferred choice for high-concentration stocks (in vitro studies). DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. It is suitable for preparing stocks in the 10-100 mM range. Causality: The efficacy of DMSO stems from its ability to disrupt the crystal lattice of the solid and effectively solvate both the polar carboxylic acid head and the nonpolar phenoxy tail. For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity.
-
Ethanol (EtOH): A viable alternative to DMSO.[6] this compound is readily soluble in ethanol.[6][7] Causality: As a polar protic solvent, ethanol can hydrogen bond with the carboxylic acid group, facilitating dissolution. It is less toxic to cells than DMSO at equivalent concentrations but is more volatile, which can lead to an increase in the stock solution concentration over time if not stored properly.[12]
-
Aqueous Base (e.g., NaOH in PBS or Saline): Essential for applications where organic solvents are prohibited, such as in vivo studies or specific enzymatic assays. Causality: By adding a strong base like Sodium Hydroxide (NaOH), the pH of the solution is raised well above the pKa of this compound. This chemically converts the poorly soluble carboxylic acid into its highly soluble sodium phenoxybutyrate salt via an acid-base reaction. This is the most direct application of its chemical properties for solubilization.[13]
Diagram 1: Decision workflow for selecting the appropriate solvent system.
Experimental Protocols
The following protocols describe the preparation of a 100 mM stock solution. Adjust the mass and volume as needed for different concentrations or volumes.
Protocol 3.1: High-Concentration Stock in DMSO (100 mM)
Materials:
-
This compound (MW = 180.20 g/mol )
-
High-purity, anhydrous DMSO
-
Analytical balance
-
1.5 mL or 2.0 mL microcentrifuge tubes or amber glass vial
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of this compound required.
-
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × MW ( g/mol ) / 1000
-
For 1 mL of a 100 mM stock: Mass = 100 × 1 × 180.20 / 1000 = 18.02 mg .
-
-
Weighing: Carefully weigh out 18.02 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.
-
Solubilization: Add 1 mL of high-purity DMSO to the tube.
-
Mixing: Cap the tube securely and vortex at medium speed for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can be used to aid dissolution if needed. Visually inspect the solution against a light source to ensure no particulates remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This is a critical step to prevent degradation from repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label aliquots with the compound name, concentration, solvent, and date. Store at -20°C or -80°C for long-term stability.
Protocol 3.2: Aqueous Stock Solution in PBS (e.g., 10 mM)
Materials:
-
This compound (MW = 180.20 g/mol )
-
Phosphate-Buffered Saline (PBS), sterile
-
1 M Sodium Hydroxide (NaOH) solution
-
Sterile conical tube or beaker
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Calculation: For 10 mL of a 10 mM stock: Mass = 10 × 10 × 180.20 / 1000 = 18.02 mg .
-
Weighing: Weigh out 18.02 mg of this compound and add it to a tube containing ~8 mL of sterile PBS. The compound will not dissolve and will appear as a suspension.
-
Titration & Solubilization: Place the tube on a magnetic stirrer. While stirring, add 1 M NaOH dropwise (typically a few microliters at a time). The solution will become clear as the acid is converted to its soluble sodium salt.
-
pH Adjustment: Monitor the pH of the solution. Continue adding NaOH until all solid has dissolved. The final pH will likely be basic. If required for the experiment, carefully back-titrate with 1 M HCl to a desired physiological pH (e.g., 7.4), though this may risk precipitation if the solution is highly concentrated.
-
Final Volume: Adjust the final volume to 10 mL with sterile PBS.
-
Sterilization & Storage: For cell-based or in vivo use, sterile-filter the final solution through a 0.22 µm syringe filter. Aliquot and store at -20°C.
Quality Control and Application Workflow
A properly prepared stock solution is the first step in a self-validating experimental system.
-
Visual Inspection: Always confirm the absence of any precipitate in the stock solution before use, especially after thawing. If particulates are visible, gently warm and vortex the solution.
-
Concentration Verification: For GMP or advanced drug development applications, the concentration and purity can be formally verified using High-Performance Liquid Chromatography (HPLC).
-
Functional Validation: The ultimate test of a stock solution is its performance in a validated biological assay. Test a fresh stock in a dose-response experiment to confirm its expected biological activity.
Application Example: Serial Dilution for a Cell-Based Assay
The following workflow illustrates the preparation of a 10 µM working solution from a 100 mM DMSO stock for treating cells in a 96-well plate (100 µL final volume).
Diagram 2: Workflow for serial dilution from a DMSO stock to a final assay concentration.
Troubleshooting
Table 2: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution |
|---|---|---|
| Compound fails to dissolve in DMSO/Ethanol. | 1. Insufficient solvent volume. 2. Low-quality or hydrated solvent. 3. Compound purity/quality issue. | 1. Re-check calculations; add slightly more solvent. 2. Use fresh, anhydrous-grade solvent. 3. Gently warm (37°C) and sonicate briefly. If it still fails, source new compound. |
| Precipitate forms after thawing stock solution. | 1. Concentration exceeds solubility at lower temperatures. 2. Freeze-thaw cycles causing instability. | 1. Gently warm the vial to 37°C and vortex until the solution is clear before making dilutions. 2. Ensure stocks are aliquoted to minimize freeze-thaw events. |
| Aqueous solution becomes cloudy after pH adjustment. | 1. The pH was lowered below a critical point, causing the protonated acid to precipitate. 2. Stock concentration is too high for aqueous solubility, even as a salt. | 1. Add a small amount of base (NaOH) to re-dissolve. For the experiment, use the solution at the higher pH if possible. 2. Prepare a more dilute aqueous stock. |
| Variability observed between experiments. | 1. Inconsistent final solvent concentration. 2. Degradation of stock solution due to improper storage or light exposure.[8] | 1. Use a consistent, multi-step serial dilution protocol (as in Diagram 2). 2. Use fresh aliquots for each experiment. Store in amber or foil-wrapped tubes. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 6303-58-8: this compound | CymitQuimica [cymitquimica.com]
- 6. 4-Phenoxybutanoic acid CAS#: 6303-58-8 [chemicalbook.com]
- 7. 4-Phenoxybutanoic acid | 6303-58-8 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. This compound | C10H12O3 | CID 22741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. chemos.de [chemos.de]
- 12. researchgate.net [researchgate.net]
- 13. phytotechlab.com [phytotechlab.com]
4-Phenoxybutyric acid in the synthesis of pharmaceutical intermediates
An In-Depth Guide to the Application of 4-Phenoxybutyric Acid in the Synthesis of Pharmaceutical Intermediates
This document provides a detailed exploration of this compound, a versatile chemical scaffold, and its pivotal role in the synthesis of advanced pharmaceutical intermediates. Tailored for researchers, medicinal chemists, and drug development professionals, this guide combines theoretical insights with practical, field-tested protocols. We will delve into the causality behind experimental choices, ensuring each step is understood not just as a procedure, but as a scientifically-driven decision.
Introduction: The Strategic Importance of this compound
This compound (CAS: 6303-58-8) is an aromatic carboxylic acid distinguished by a flexible four-carbon chain linking a phenyl ether to a carboxyl group.[1][2] This unique structure, possessing both hydrophobic and hydrophilic moieties, makes it an invaluable building block in organic synthesis.[2] In pharmaceutical development, its significance lies in its role as a key intermediate for synthesizing a range of therapeutics, particularly drugs targeting metabolic disorders and neurological conditions.[1] The aryloxyalkanoic acid motif, of which this compound is a prime example, is central to the pharmacophore of several classes of drugs, including fibrates and peroxisome proliferator-activated receptor (PPAR) agonists.[3][4]
This guide will provide validated protocols for the synthesis and subsequent functionalization of this compound, demonstrating its application in creating complex molecular architectures destined for therapeutic use.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and hazards is fundamental to safe and successful experimentation. This compound typically appears as a pale white or off-white solid.[1][2]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 6303-58-8 | [1][2][5] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2][5] |
| Molecular Weight | 180.20 g/mol | [1][5] |
| Appearance | Pale white to off-white solid/crystalline powder | [1][2] |
| Melting Point | 63-65 °C | [1] |
| IUPAC Name | 4-phenoxybutanoic acid | [5] |
| SMILES | C1=CC=C(C=C1)OCCCC(=O)O | [2][5] |
| Purity | ≥97% (Typical) | [1] |
Safety & Handling
As with many organic acids, this compound must be handled with appropriate care.[2]
-
Hazard Statements: GHS classifications indicate it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5][6]
-
Precautionary Measures: Always handle in a well-ventilated area, such as a fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[6]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[7]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Foundational Synthesis: Preparation of this compound
The most common and efficient method for synthesizing this compound is via the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide (or equivalent). In this case, sodium phenoxide is reacted with γ-butyrolactone. The lactone undergoes ring-opening under basic conditions, followed by ether formation.
Figure 1: General synthesis scheme for this compound.
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol describes the synthesis from phenol and γ-butyrolactone.
Materials:
-
Phenol (9.41 g, 0.1 mol)
-
Sodium hydroxide (8.0 g, 0.2 mol)
-
γ-Butyrolactone (8.61 g, 0.1 mol)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
250 mL three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Phenoxide Formation: In the three-neck flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide (8.0 g) in 50 mL of deionized water. Carefully add phenol (9.41 g) to the solution. Heat the mixture to 90-100°C with stirring until the phenol has completely dissolved to form sodium phenoxide.
-
Causality: Using a stoichiometric excess of NaOH ensures the complete deprotonation of the weakly acidic phenol to form the highly nucleophilic phenoxide ion, which is essential for the subsequent reaction.
-
-
Etherification/Ring-Opening: Attach a dropping funnel and add γ-butyrolactone (8.61 g) dropwise to the heated phenoxide solution over 30 minutes.
-
Reaction: After the addition is complete, maintain the reaction mixture at reflux (approx. 100-110°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate with a trace of acetic acid).
-
Causality: The elevated temperature is required to overcome the activation energy for the nucleophilic attack of the phenoxide on the lactone, leading to its ring-opening.
-
-
Workup and Acidification: Cool the reaction mixture to room temperature. Transfer the solution to a beaker and cool further in an ice bath. Slowly and carefully acidify the mixture by adding concentrated HCl dropwise with stirring until the pH is approximately 2. A white precipitate of this compound will form.
-
Causality: Acidification protonates the carboxylate salt formed during the reaction, rendering the final product, this compound, insoluble in the aqueous medium, which allows for its isolation.
-
-
Isolation and Purification:
-
Filter the crude product using a Büchner funnel and wash the solid with cold deionized water to remove inorganic salts.
-
For higher purity, the crude product can be purified by recrystallization from hot water or a mixture of ether and petroleum ether.[8]
-
Alternatively, the acidified mixture can be extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the product.
-
-
Characterization: Dry the purified product under vacuum. Determine the melting point (expected: 63-65 °C) and yield. Characterize using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Table 2: Expected Outcome for Protocol 1
| Parameter | Expected Result |
| Yield | 75-85% |
| Appearance | White crystalline solid |
| Melting Point | 63-65 °C |
| ¹H NMR (CDCl₃) | δ ~7.3 (m, 2H, Ar-H), ~6.9 (m, 3H, Ar-H), ~4.0 (t, 2H, -O-CH₂-), ~2.5 (t, 2H, -CH₂-COOH), ~2.1 (quint, 2H, -CH₂-CH₂-CH₂-) |
Application in Synthesizing PPAR Agonist Scaffolds
Peroxisome proliferator-activated receptors (PPARs) are key drug targets for treating type 2 diabetes and dyslipidemia. Many PPAR agonists are built upon an aryloxyalkanoic acid scaffold. This compound serves as an excellent starting point for creating more complex derivatives that exhibit potent PPAR agonistic activity.[3][9][10]
The following protocol details the synthesis of a key intermediate, ethyl 4-(4-benzoylphenoxy)butanoate, by Friedel-Crafts acylation. This intermediate introduces a benzoyl group, a common feature in fibrate drugs and other PPAR modulators.
Figure 2: Workflow for synthesizing a PPAR agonist intermediate.
Protocol 2: Synthesis of Ethyl 4-(4-benzoylphenoxy)butanoate
This multi-step protocol demonstrates the conversion of this compound into a more complex intermediate.
Materials:
-
This compound (9.01 g, 0.05 mol)
-
Thionyl chloride (SOCl₂, 7.3 mL, 0.1 mol)
-
Anhydrous aluminum chloride (AlCl₃, 13.3 g, 0.1 mol)
-
Anhydrous benzene (solvent and reactant)
-
Anhydrous ethanol (for esterification)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Concentrated Sulfuric Acid (catalytic amount)
Procedure:
Part A: Synthesis of 4-Phenoxybutyryl Chloride
-
In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add this compound (9.01 g).
-
Slowly add thionyl chloride (7.3 mL) at room temperature.
-
Heat the mixture gently to 70°C for 2 hours. The reaction is complete when gas evolution ceases.
-
Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to acid chlorides. The acid chloride is much more reactive than the carboxylic acid and is required for the subsequent Friedel-Crafts acylation.
-
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride, which is used directly in the next step.
Part B: Friedel-Crafts Acylation 5. In a separate three-neck flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (13.3 g) in 100 mL of anhydrous benzene. Cool the mixture in an ice bath.
- Causality: Anhydrous conditions are critical as AlCl₃, the Lewis acid catalyst, reacts violently with water. The catalyst polarizes the C-Cl bond of the acid chloride, generating a highly electrophilic acylium ion necessary for aromatic substitution.
- Dissolve the crude 4-phenoxybutyryl chloride from Part A in 20 mL of anhydrous benzene. Add this solution dropwise to the AlCl₃ suspension with vigorous stirring, keeping the temperature below 10°C.
- After addition, allow the mixture to warm to room temperature and stir for 12-16 hours.
- Pour the reaction mixture slowly onto crushed ice containing concentrated HCl (10 mL).
- Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous Na₂SO₄.
- Evaporate the solvent to yield crude 4-(4-benzoylphenoxy)butanoic acid.
Part C: Fischer Esterification 11. Dissolve the crude acid from Part B in 100 mL of anhydrous ethanol. 12. Add a catalytic amount of concentrated sulfuric acid (approx. 0.5 mL). 13. Heat the mixture at reflux for 4-5 hours.
- Causality: Fischer esterification is an acid-catalyzed conversion of a carboxylic acid to an ester. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by ethanol. Refluxing drives the equilibrium towards the product.
- Cool the reaction, neutralize the catalyst with sodium bicarbonate solution, and remove most of the ethanol under reduced pressure.
- Extract the product into ethyl acetate, wash with water, dry over anhydrous Na₂SO₄, and concentrate.
- Purify the final product, ethyl 4-(4-benzoylphenoxy)butanoate, by column chromatography on silica gel.
Table 3: Expected Outcome for Protocol 2
| Parameter | Expected Result |
| Overall Yield | 50-65% |
| Appearance | Pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃) | δ ~7.8-7.2 (m, 9H, Ar-H), ~4.1 (q, 2H, -O-CH₂-CH₃), ~4.0 (t, 2H, Ar-O-CH₂-), ~2.5 (t, 2H, -CH₂-COOEt), ~2.1 (quint, 2H, -CH₂-CH₂-CH₂-), ~1.2 (t, 3H, -O-CH₂-CH₃) |
| MS (ESI+) | m/z [M+H]⁺ calculated for C₁₉H₂₀O₄: 313.14 |
Conclusion
This compound is a foundational building block whose utility extends across various domains of pharmaceutical synthesis. Its straightforward preparation and versatile reactivity allow for its incorporation into complex molecular frameworks, most notably those designed to modulate metabolic pathways via PPAR agonism. The protocols detailed herein provide a reliable and scientifically-grounded basis for the synthesis and functionalization of this important intermediate. By understanding the causality behind each procedural step, from catalyst choice to workup conditions, researchers can effectively troubleshoot and adapt these methods for the development of novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 6303-58-8: this compound | CymitQuimica [cymitquimica.com]
- 3. Design, sythesis and evaluation of a series of 3- or 4-alkoxy substituted phenoxy derivatives as PPARs agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agents for the treatment of brain injury. 1. (Aryloxy)alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C10H12O3 | CID 22741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. zycz.cato-chem.com [zycz.cato-chem.com]
- 7. capotchem.cn [capotchem.cn]
- 8. 4-Phenoxybutanoic acid | 6303-58-8 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing 4-Phenoxybutyric Acid to Interrogate Cellular Signaling Pathways
Introduction: The Dual-Faceted Utility of 4-Phenoxybutyric Acid
This compound (4-PBA), a small aromatic fatty acid, has emerged as a powerful and versatile tool for researchers investigating the intricate networks of cellular signaling. Initially approved for clinical use in urea cycle disorders, its utility in the lab has expanded dramatically due to its bimodal mechanism of action.[1][2] 4-PBA functions as both a chemical chaperone, mitigating endoplasmic reticulum (ER) stress, and as a histone deacetylase (HDAC) inhibitor, influencing epigenetic regulation.[3][4][5][6][7] This dual capability allows for the dissection of two fundamental cellular processes that are deeply implicated in a vast array of physiological and pathological conditions, including neurodegenerative diseases, cancer, and metabolic disorders.[2][8][9]
This guide provides an in-depth exploration of 4-PBA's applications, offering both the theoretical underpinnings and practical, field-proven protocols. The aim is to empower researchers, scientists, and drug development professionals to confidently employ 4-PBA as a precise instrument to probe and manipulate cellular signaling pathways.
Part 1: 4-PBA as a Chemical Chaperone for Studying the Unfolded Protein Response (UPR)
Scientific Rationale: Alleviating ER Stress to Decipher Signaling
The endoplasmic reticulum is the primary site for the synthesis and folding of a significant portion of the proteome. A variety of stressors can disrupt the ER's folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[8][10] To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is orchestrated by three main sensor proteins located in the ER membrane: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[10][11]
4-PBA acts as a chemical chaperone by interacting with the exposed hydrophobic regions of unfolded proteins, thereby preventing their aggregation and facilitating proper folding.[10][11] This action reduces the load of misfolded proteins in the ER, thus attenuating the activation of the UPR pathways.[11][12][13] By comparing cellular responses in the presence and absence of 4-PBA under ER stress-inducing conditions, researchers can delineate the specific contributions of the UPR to various cellular outcomes, such as inflammation, apoptosis, and autophagy.[5][14][15][16]
Key UPR Signaling Pathways Modulated by 4-PBA
The diagram below illustrates the canonical UPR pathways and highlights where 4-PBA exerts its inhibitory effect by reducing the initial trigger—the accumulation of unfolded proteins.
Caption: The Unfolded Protein Response (UPR) pathways and the inhibitory role of 4-PBA.
Experimental Protocol: Assessing UPR Attenuation via Western Blot
This protocol details the steps to induce ER stress in a cell culture model and assess the efficacy of 4-PBA in mitigating the UPR activation by measuring key protein markers.
1. Materials & Reagents:
-
Cell line of interest (e.g., HeLa, SH-SY5Y, MLE-12)
-
Complete cell culture medium
-
This compound (4-PBA), sodium salt (Soluble in water or DMSO)
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GRP78 (BiP), anti-phospho-PERK, anti-phospho-IRE1α, anti-ATF6, anti-CHOP, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
2. Experimental Workflow:
Caption: Workflow for analyzing UPR marker expression following 4-PBA treatment.
3. Step-by-Step Methodology:
-
Cell Culture: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment Groups: Prepare four treatment groups:
-
Vehicle Control (e.g., media with DMSO)
-
4-PBA alone
-
ER Stress Inducer alone (e.g., Tunicamycin)
-
4-PBA + ER Stress Inducer
-
-
Pre-treatment: Aspirate old media and replace with fresh media containing the appropriate concentration of 4-PBA or vehicle for the pre-treatment groups. Incubate for 1-2 hours.[17]
-
Induction: Add the ER stress inducer to the designated wells. Ensure the final volume and concentrations are consistent across wells.
-
Incubation: Return plates to the incubator for the desired time period (typically 6-24 hours, which should be optimized for your cell line and inducer).
-
Harvesting: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Analysis: Quantify protein concentration using a BCA assay. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane. Perform SDS-PAGE, transfer to a PVDF membrane, block, and incubate with primary antibodies overnight at 4°C. Follow with HRP-conjugated secondary antibody incubation and detect using an ECL substrate.[10][11][15]
4. Data Interpretation & Expected Outcomes:
-
ER Stress Inducer alone: Expect a significant increase in the expression of GRP78, CHOP, and the phosphorylated forms of PERK and IRE1α compared to the vehicle control.[11][15]
-
4-PBA + ER Stress Inducer: A successful experiment will show a marked reduction in the expression of these UPR markers compared to the inducer-only group, demonstrating 4-PBA's ability to alleviate ER stress.[10][11][18]
-
4-PBA alone: May show little to no change in basal UPR marker levels.
| Parameter | Typical Range | Notes |
| Cell Line | HeLa, SH-SY5Y, C2C12, MLE-12, etc. | Response can be cell-type specific. |
| 4-PBA Concentration | 1 - 10 mM | Perform a dose-response curve to find the optimal, non-toxic concentration.[4][9] |
| ER Stress Inducer | Tunicamycin (1-5 µg/mL), Thapsigargin (100-300 nM) | Concentration and incubation time should be optimized. |
| Incubation Time | 6 - 24 hours | Time-course experiments are recommended to capture peak UPR activation. |
Part 2: 4-PBA as an HDAC Inhibitor for Studying Epigenetic Regulation
Scientific Rationale: Modulating Gene Expression through Histone Acetylation
Beyond its role in protein folding, 4-PBA is a well-documented inhibitor of histone deacetylases (HDACs).[3][4] HDACs are enzymes that remove acetyl groups from lysine residues on histone tails. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, which relaxes the chromatin structure and facilitates the access of transcription factors to DNA, thereby altering gene expression patterns.[19][20]
This inhibitory activity makes 4-PBA an excellent tool for investigating the role of histone acetylation in various biological processes. Researchers can use 4-PBA to globally increase histone acetylation and observe the downstream consequences on specific gene targets, cellular differentiation, proliferation, and apoptosis.[3][19][20]
Mechanism of HDAC Inhibition by 4-PBA
The diagram below outlines the general mechanism of how 4-PBA influences gene transcription by inhibiting HDACs.
Caption: Mechanism of 4-PBA-mediated HDAC inhibition and transcriptional activation.
Experimental Protocol: Measuring Global HDAC Activity
This protocol describes a colorimetric, ELISA-like assay to measure the total HDAC activity in nuclear extracts from cells treated with 4-PBA. This provides a direct assessment of 4-PBA's target engagement. Many commercial kits are available for this purpose.[21][22]
1. Materials & Reagents:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (4-PBA)
-
Nuclear Extraction Kit
-
Commercial HDAC Activity Assay Kit (Colorimetric)[21][22] (typically includes acetylated histone substrate-coated plate, HDAC assay buffer, deacetylated standard, capture antibody, detection antibody, and colorimetric developer)
-
Trichostatin A (TSA) or other known HDAC inhibitor (as a positive control)
-
Microplate reader (450 nm)
2. Step-by-Step Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of 4-PBA (e.g., 1-5 mM) or a known HDAC inhibitor like TSA (e.g., 100 nM) for 16-24 hours.[23] Include an untreated/vehicle control.
-
Nuclear Extraction: Harvest cells and prepare nuclear extracts according to the manufacturer's protocol of a commercial kit. The purity and integrity of the nuclear extract are critical for this assay.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
HDAC Activity Assay:
-
Follow the specific instructions of the commercial kit. A generalized procedure is as follows:[21][22]
-
Add nuclear extracts (typically 4-20 µg) and HDAC assay buffer to the wells of the acetylated substrate-coated microplate.
-
Include a blank (buffer only) and wells for the deacetylated standard curve.
-
Incubate the plate at 37°C for 45-60 minutes to allow HDACs in the extract to deacetylate the substrate.
-
Wash the wells to remove the extracts.
-
Add a specific capture antibody that recognizes the deacetylated histone product. Incubate.
-
Wash, then add an HRP-conjugated detection antibody. Incubate.
-
Wash, then add the colorimetric substrate (e.g., TMB).
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader.
-
Data Analysis:
-
Generate a standard curve using the deacetylated standard.
-
Calculate the amount of deacetylated product generated by the samples.
-
HDAC activity is proportional to the absorbance signal.
-
Calculate the percentage of HDAC inhibition for 4-PBA-treated samples relative to the untreated control.
-
5. Data Interpretation & Expected Outcomes:
-
Untreated Control: This group will exhibit the basal level of total HDAC activity in the cells.
-
4-PBA Treatment: Expect a dose-dependent decrease in the colorimetric signal, indicating reduced HDAC activity.[23]
-
TSA (Positive Control): This should show a profound inhibition of HDAC activity, validating the assay system.
| Parameter | Typical Range | Notes |
| 4-PBA Concentration | 1 - 5 mM | Higher concentrations may be needed for significant HDAC inhibition compared to its chaperone activity. |
| Treatment Time | 16 - 24 hours | Allows for changes in cellular HDAC activity and expression. |
| Nuclear Extract | 4 - 20 µ g/well | Optimize based on the cell type and kit sensitivity. |
| Assay Control | Trichostatin A (TSA) | Use a potent, well-characterized HDAC inhibitor as a positive control. |
Conclusion and Best Practices
This compound is a uniquely valuable reagent for dissecting complex cellular signaling pathways due to its ability to modulate both proteostasis and epigenetic regulation. When designing experiments, it is crucial to recognize this dual functionality.
-
Causality: When observing an effect from 4-PBA, consider whether it stems from ER stress alleviation, HDAC inhibition, or a combination of both. Using more specific inhibitors (e.g., PERK inhibitor GSK2606414 or the HDAC inhibitor TSA) in parallel experiments can help parse these effects.[20]
-
Dose-Response: Always perform dose-response and time-course experiments to identify the optimal concentration and duration of treatment for your specific cell line and experimental question. Concentrations for effective chemical chaperoning may differ from those required for robust HDAC inhibition.
-
Validation: Validate findings through multiple assays. For UPR studies, complement Western blotting with qPCR for UPR target gene mRNA levels. For HDAC inhibition studies, confirm global changes in activity with ChIP assays for histone acetylation at specific gene promoters of interest.[19][24]
By applying the principles and protocols outlined in this guide, researchers can effectively leverage 4-PBA to gain deeper insights into the fundamental mechanisms that govern cellular health and disease.
References
- 1. Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. xcessbio.com [xcessbio.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 9. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 11. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. 4-Phenylbutyric acid reduces endoplasmic reticulum stress, trypsin activation, and acinar cell apoptosis while increasing secretion in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical chaperone 4-phenyl butyric acid (4-PBA) reduces hepatocellular lipid accumulation and lipotoxicity through induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Phenylbutyrate Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The regulatory mechanism of 4-phenylbutyric acid against ER stress-induced autophagy in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. resources.bio-techne.com [resources.bio-techne.com]
- 22. epigentek.com [epigentek.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Phenoxybutyric Acid as a Pro-Auxin in Plant Tissue Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Phenoxybutyric Acid as an auxin analog in plant tissue culture. This document delves into the scientific rationale, detailed experimental protocols, and critical considerations for its effective application.
I. Scientific Foundation: Understanding this compound as a Pro-Auxin
This compound is a synthetic compound belonging to the phenoxyalkanoic acid family. While not intrinsically active as a plant growth regulator, its structural similarity to other phenoxy herbicides and auxin precursors suggests it functions as a pro-auxin . The primary mechanism of its auxin-like activity is believed to be its conversion within plant tissues to phenoxyacetic acid (POA), a recognized auxin, through the process of β-oxidation.[1] This is analogous to the well-documented conversion of the herbicide 2,4-dichlorophenoxybutyric acid (2,4-DB) to the potent synthetic auxin 2,4-dichlorophenoxyacetic acid (2,4-D) in susceptible plant species.[2][3]
The auxin activity of phenoxyacetic acid and its derivatives is well-established in plant physiology.[4] These compounds mimic the effects of the natural auxin, indole-3-acetic acid (IAA), by binding to auxin receptors and initiating a signaling cascade that influences cell division, elongation, and differentiation.[5][6] Therefore, this compound can be considered a slow-release source of the active auxin, phenoxyacetic acid, within the plant tissue culture environment.
Mechanism of Action: A Proposed Pathway
The proposed conversion of this compound to the active auxin, phenoxyacetic acid, is a critical concept for its application. This biochemical transformation is a key determinant of its efficacy and potential selectivity.
Caption: Proposed mechanism of this compound action.
II. Applications in Plant Tissue Culture
Given its nature as a pro-auxin, this compound can be utilized in various stages of plant tissue culture where auxin activity is required. The gradual release of the active compound may offer advantages in certain applications by maintaining a more stable auxin concentration over time, potentially reducing the inhibitory effects of high initial auxin levels.
Primary Applications Include:
-
Callus Induction: Promoting the formation of undifferentiated cell masses from explants.
-
Somatic Embryogenesis: Inducing the development of embryos from somatic cells.
-
Adventitious Root Formation: Stimulating root development from shoots or callus.
III. Experimental Protocols
The following protocols are provided as a starting point for the use of this compound in plant tissue culture. Due to the limited specific data available for this compound, empirical optimization of concentrations is crucial for each plant species and explant type.
A. Preparation of this compound Stock Solution
Proper preparation of a sterile stock solution is the first critical step for its use in tissue culture media.[7][8]
Materials:
-
This compound powder
-
1 M NaOH or 1 M KOH
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile volumetric flask
-
Sterile filter (0.22 µm) and syringe
-
Sterile storage bottles
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 1 mg/mL stock solution, weigh 100 mg.
-
Dissolving: Place the powder in a sterile beaker or flask. Add a small volume of 1 M NaOH or KOH dropwise while stirring until the powder is completely dissolved. This compound is sparingly soluble in water but will dissolve in a slightly alkaline solution.
-
Dilution: Once dissolved, add sterile, purified water to bring the solution to the final desired volume in a sterile volumetric flask.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.
-
Storage: Store the stock solution at 2-8°C in the dark. It is recommended to prepare fresh stock solutions every 4-6 weeks to ensure potency.
B. Protocol for Callus Induction
This protocol is designed to induce callus formation from explants such as leaf discs, stem segments, or cotyledons. The optimal concentration of this compound will need to be determined experimentally.
Workflow for Callus Induction:
Caption: Workflow for callus induction using this compound.
Materials:
-
Sterile explants
-
Murashige and Skoog (MS) basal medium with vitamins
-
Sucrose (30 g/L)
-
Gelling agent (e.g., agar, 8 g/L)
-
This compound stock solution
-
Cytokinin stock solution (e.g., 6-Benzylaminopurine - BAP, or Kinetin)
-
Sterile petri dishes or culture vessels
Protocol:
-
Medium Preparation: Prepare MS medium supplemented with sucrose and a cytokinin. A common starting concentration for the cytokinin is 0.5-2.0 mg/L. Adjust the pH of the medium to 5.7-5.8 before adding the gelling agent and autoclaving.
-
Adding this compound: After the autoclaved medium has cooled to approximately 50-60°C, add the filter-sterilized this compound stock solution to achieve the desired final concentrations. A suggested range for initial testing is provided in the table below.
-
Plating: Dispense the medium into sterile petri dishes or culture vessels and allow it to solidify.
-
Explant Inoculation: Aseptically place the prepared explants onto the surface of the callus induction medium.
-
Incubation: Incubate the cultures in the dark at 25 ± 2°C.
-
Observation and Subculture: Observe the cultures regularly for callus formation. Subculture the proliferating callus onto fresh medium every 2-3 weeks.
C. Protocol for Shoot Regeneration from Callus
Once a sufficient amount of healthy callus is obtained, it can be transferred to a shoot induction medium (SIM) with a different hormonal balance to promote shoot formation.
Materials:
-
Proliferating callus
-
MS basal medium with vitamins
-
Sucrose (30 g/L)
-
Gelling agent (e.g., agar, 8 g/L)
-
This compound stock solution (optional, at a lower concentration)
-
Cytokinin stock solution (e.g., BAP or Kinetin, at a higher concentration)
-
Sterile culture vessels
Protocol:
-
Medium Preparation: Prepare MS medium with sucrose and a higher concentration of cytokinin compared to the callus induction medium. A typical starting range for BAP or Kinetin is 1.0-5.0 mg/L. A low concentration of this compound (see table below) can be included to support initial cell division. Adjust the pH and autoclave as previously described.
-
Adding Plant Growth Regulators: Add the filter-sterilized this compound (if used) and cytokinin stock solutions to the cooled, autoclaved medium.
-
Callus Transfer: Aseptically transfer healthy, friable callus to the shoot induction medium.
-
Incubation: Incubate the cultures under a 16-hour photoperiod with cool white fluorescent light at 25 ± 2°C.
-
Observation and Subculture: Monitor the cultures for the development of green meristemoids and subsequent shoot formation. Subculture onto fresh medium every 3-4 weeks.
D. Protocol for Adventitious Rooting of Shoots
Elongated and healthy shoots can be rooted on a medium with a reduced salt concentration and an auxin to promote root development.
Materials:
-
Regenerated shoots (at least 2-3 cm in length)
-
Half-strength MS basal medium with vitamins
-
Sucrose (15-20 g/L)
-
Gelling agent (e.g., agar, 8 g/L)
-
This compound stock solution
-
Sterile culture vessels
Protocol:
-
Medium Preparation: Prepare half-strength MS medium supplemented with a reduced concentration of sucrose. Adjust the pH and autoclave.
-
Adding this compound: Add the filter-sterilized this compound stock solution to the cooled, autoclaved medium.
-
Shoot Transfer: Aseptically excise individual shoots and insert the basal end into the rooting medium.
-
Incubation: Incubate the cultures under a 16-hour photoperiod at 25 ± 2°C.
-
Observation: Monitor for root initiation and development, which typically occurs within 2-4 weeks.
IV. Data Presentation: Recommended Concentration Ranges
The following table provides suggested starting concentration ranges for this compound in various plant tissue culture applications. These ranges are based on typical concentrations used for other phenoxy auxins and should be optimized for your specific system.
| Application | This compound (mg/L) | Cytokinin (mg/L) | Notes |
| Callus Induction | 0.5 - 5.0 | 0.1 - 1.0 (e.g., BAP, Kinetin) | Higher concentrations may be required depending on the plant species' sensitivity. |
| Somatic Embryogenesis | 1.0 - 10.0 | 0.0 - 0.5 (e.g., BAP, Kinetin) | Often requires a higher auxin to cytokinin ratio. |
| Shoot Regeneration | 0.0 - 0.5 | 1.0 - 5.0 (e.g., BAP, Kinetin) | A lower auxin concentration is generally used to promote shoot development. |
| Adventitious Rooting | 0.1 - 2.0 | 0.0 | Cytokinins are typically omitted from rooting media. |
V. Comparative Overview of Related Auxins
Understanding the properties of this compound in the context of other commonly used auxins is beneficial for experimental design.
| Auxin | Chemical Class | Mode of Action | Common Applications | Key Characteristics |
| This compound | Phenoxyalkanoic Acid | Pro-auxin, converted to Phenoxyacetic Acid | Callus induction, rooting | Likely provides a slow, sustained release of active auxin. |
| 2,4-D | Phenoxyacetic Acid | Synthetic Auxin | Callus induction, somatic embryogenesis, herbicide | Very stable and potent, can be inhibitory at high concentrations.[9][10] |
| NAA | Naphthalene Derivative | Synthetic Auxin | Rooting, callus induction | Strong auxin activity, often used for rooting. |
| IBA | Indole Derivative | Synthetic Auxin | Rooting | Considered less potent than NAA and 2,4-D for callus induction, but highly effective for rooting. |
VI. Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of your results when using this compound, it is essential to incorporate self-validating systems into your experimental design.
-
Dose-Response Curves: Always perform initial experiments with a wide range of this compound concentrations to determine the optimal level for your specific application and plant material.
-
Positive Controls: Include a well-characterized auxin, such as 2,4-D or NAA, at its known optimal concentration as a positive control. This will allow you to benchmark the efficacy of this compound.
-
Negative Controls: A hormone-free medium should always be included as a negative control to assess the basal morphogenic potential of the explants.
-
Replication: Use a sufficient number of replicates for each treatment to ensure statistical validity of the results.
-
Purity of Compound: Ensure the purity of the this compound used, as impurities can affect the experimental outcome.
VII. Conclusion
This compound presents a potentially valuable tool for plant tissue culture, likely acting as a pro-auxin that is converted to the active compound phenoxyacetic acid within plant cells. While specific protocols are not widely documented, the principles of auxin action and the established methodologies for related phenoxy auxins provide a strong foundation for its successful application. Through systematic optimization and the use of appropriate controls, researchers can effectively harness the auxin-like properties of this compound for callus induction, somatic embryogenesis, and adventitious rooting.
VIII. References
-
Christian, M., et al. (2008). A chemical genomics approach to understanding auxin signaling. Plant J, 55(4), 529-41.
-
Fawcett, C. H., Ingram, J. M., & Wain, R. L. (1954). The beta-oxidation of omega-phenoxyalkylcarboxylic acids in the flax plant in relation to their plant growth-regulating activity. Proc R Soc Lond B Biol Sci, 142(906), 60-72.
-
Various Authors. (n.d.). 2,4-Dichlorophenoxyacetic acid. Wikipedia.
-
Various Authors. (n.d.). 2,4-DB. Chemical Warehouse.
-
Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113.
-
CliniSciences. (n.d.). Plant Growth Regulators - Auxins - Phenoxyacetic acid.
-
Sugimoto, K., et al. (2022). 4-Phenylbutyric acid promotes plant regeneration as an auxin by being converted to phenylacetic acid via an IBR3-independent pathway. Plant Biotechnol (Tokyo), 39(1), 51-58.
-
Various Authors. (n.d.). 2,4-DB. Wikipedia.
-
Magnoli, C. P., et al. (2020). Mechanism of action of 2,4-D herbicide on target weeds. ResearchGate.
-
Obenland, D., & Riechers, D. E. (2020). Structures of common synthetic auxin herbicides: 2,4-D (phenoxy-acetic acid). ResearchGate.
-
Simon, S., et al. (2020). Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters. Nat Commun, 11(1), 4487.
-
Hubei Vanz Pharm Co., Ltd. (n.d.). The Science Behind BNOA: Understanding Auxin Activity for Plant Growth.
-
BenchChem. (2025). Application of (4-chloro-2-Methylphenoxy)acetic acid in Plant Cell and Tissue Culture.
-
Singh, A. (2020, December 8). Plant Growth Regulator's Impact on Tissue Culture. Plant Cell Technology.
-
Various Authors. (2009). Synthesis of phenoxyacetic acid derivatives. Google Patents.
-
Fawcett, C. H., Ingram, J. M., & Wain, R. L. (1954). The beta-oxidation of omega-phenoxyalkylcarboxylic acids in the flax plant in relation to their plant growth-regulating activity. PubMed.
-
Sigma-Aldrich. (n.d.). Growth Regulators – Plant Tissue Culture Protocol.
-
Gowing, D. P., & Leeper, R. W. (1960). Studies on the Relation of Chemical Structure to Plant Growth-Regulator Activity in the Pineapple Plant. I. Substituted Phenyl and Phenoxyalkylcarboxylic Acids. Botanical Gazette, 121(3), 143-151.
-
Chem-Impex. (n.d.). This compound.
-
Olivera, R., et al. (2009). Two different pathways are involved in the β-oxidation of n-alkanoic and n-phenylalkanoic acids in Pseudomonas putida U: genetic studies and biotechnological applications. ResearchGate.
-
Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.
-
PhytoTechnology Laboratories. (n.d.). PLANT GROWTH REGULATORS.
-
Weijers, D., et al. (2018). Auxin Activity: Past, present, and Future. Plant Physiology, 176(1), 4-15.
-
CymitQuimica. (n.d.). CAS 6303-58-8: this compound.
-
Świderski, G., et al. (2025). Structural diagrams of 2,4-D and other phenoxy herbicides. ResearchGate.
-
Biosynth. (n.d.). This compound | 6303-58-8 | FP54215.
-
Ikeuchi, M., et al. (2019). Enhancement of shoot regeneration by treatment with inhibitors of auxin biosynthesis and transport during callus induction in tissue culture of Arabidopsis thaliana. Plant and Cell Physiology, 60(8), 1735-1745.
-
Cole, D. J., & Loughman, B. C. (1984). Transformation of phenoxyacetic acid herbicides by Phaseolus vulgaris L. callus cells. Plant Cell Reports, 3(1), 5-7.
-
Various Authors. (2013). Method for synthesizing phenoxyacetic acid derivative. Google Patents.
-
Various Authors. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research.
-
Various Authors. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. PubMed.
-
Felis, E., et al. (2020). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Water Research, 174, 115633.
-
Poirier, Y., et al. (2002). Analysis of the alternative pathways for the beta-oxidation of unsaturated fatty acids using transgenic plants synthesizing polyhydroxyalkanoates in peroxisomes. The Plant Journal, 29(5), 635-645.
-
Various Authors. (n.d.). Phenoxyacetic acid. Wikipedia.
-
Various Authors. (n.d.). Beta oxidation. Wikipedia.
-
National Center for Biotechnology Information. (n.d.). Phenoxyacetic Acid. PubChem.
References
- 1. The beta-oxidation of omega-phenoxyalkylcarboxylic acids in the flax plant in relation to their plant growth-regulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. 2,4-DB - Wikipedia [en.wikipedia.org]
- 4. Plant Growth Regulators - Auxins - Phenoxyacetic acid Clinisciences [clinisciences.com]
- 5. xtbg.ac.cn [xtbg.ac.cn]
- 6. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 成長調節物質-植物組織培養プロトコル [sigmaaldrich.com]
- 8. phytotechlab.com [phytotechlab.com]
- 9. deq.mt.gov [deq.mt.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility Challenges of 4-Phenoxybutyric Acid in Aqueous Buffers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-phenoxybutyric acid. This guide is designed to provide in-depth, practical solutions to the common solubility challenges encountered when preparing this compound in aqueous buffers for experimental use. Our goal is to empower you with the scientific principles and troubleshooting strategies needed to ensure the successful and reproducible use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve directly in neutral aqueous buffers like PBS?
This compound is a carboxylic acid with a predicted pKa of approximately 4.56.[1][2][3] At a neutral pH of 7.4, which is typical for many biological buffers like Phosphate-Buffered Saline (PBS), the carboxylic acid group will be predominantly deprotonated, existing as its carboxylate salt. While this ionized form is generally more water-soluble than the protonated acid, the molecule also possesses a significant non-polar phenoxybutyl group, which contributes to its overall hydrophobicity and limits its aqueous solubility.[4][5][6] The interplay between the polar carboxylate and the non-polar phenoxybutyl moiety results in poor solubility in neutral aqueous solutions.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
Understanding the fundamental properties of this compound is crucial for troubleshooting solubility issues. Here is a summary of its key characteristics:
| Property | Value | Source(s) |
| Molecular Weight | 180.20 g/mol | [1][7][8] |
| Melting Point | 63-65 °C | [1][9][10] |
| pKa (predicted) | 4.56 ± 0.10 | [1][2][3] |
| logP (predicted) | 1.93 | [7] |
| Appearance | White to off-white crystalline powder | [1][6] |
| Solubility in Ethanol | 0.1 g/mL (clear solution) | [1][2] |
The predicted logP value of 1.93 indicates a moderate level of lipophilicity, which is consistent with the observed solubility challenges in aqueous media.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides a systematic approach to overcoming the common hurdles in dissolving this compound. The following decision-making workflow can guide your experimental design.
Figure 1. Decision workflow for dissolving this compound.
Q3: I tried dissolving this compound directly in my buffer and it won't go into solution. What should I do?
Directly dissolving this compound in neutral or acidic aqueous buffers is often unsuccessful due to its low intrinsic solubility. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent or a basic aqueous solution.
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility.[11][12] It is a common choice for preparing stock solutions for in vitro biological assays.
-
Ethanol: this compound is reported to be soluble in ethanol at a concentration of 0.1 g/mL.[1][2] Ethanol is another widely used solvent in biological research.
-
Basic Aqueous Solution (e.g., 0.1 M NaOH): By dissolving the compound in a basic solution, you convert the carboxylic acid to its highly soluble carboxylate salt.[5] This stock can then be diluted into your final buffer.
Q4: How do I prepare a stock solution and then my final working solution?
Here is a detailed protocol for preparing a 100 mM stock solution of this compound in DMSO and a subsequent 100 µM working solution in PBS (pH 7.4).
Experimental Protocol: Preparation of Stock and Working Solutions
Materials:
-
This compound (MW: 180.20 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
Part A: Preparation of a 100 mM Stock Solution in DMSO
-
Weigh out 18.02 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Part B: Preparation of a 100 µM Working Solution in PBS (pH 7.4)
-
Thaw an aliquot of the 100 mM stock solution.
-
Perform a serial dilution. For example, to make 1 mL of a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of PBS (pH 7.4).
-
Vortex the working solution immediately and thoroughly after adding the stock solution to prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting steps below.
Note on Co-solvents: When preparing the working solution, ensure that the final concentration of the organic co-solvent (e.g., DMSO) is compatible with your experimental system and does not exceed cytotoxic levels.[13][14][15]
Q5: I see a precipitate forming when I dilute my DMSO stock into my aqueous buffer. What's happening and how can I fix it?
Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue for compounds with low water solubility. This occurs because the compound is no longer in its favorable organic solvent environment and crashes out of the less hospitable aqueous solution.
Troubleshooting Strategies for Precipitation:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.
-
Increase the Co-solvent Percentage: If your experimental system can tolerate it, a slightly higher percentage of the organic co-solvent in the final working solution can help maintain solubility.[16][17] However, always run appropriate vehicle controls to account for any effects of the co-solvent.
-
Adjust the pH of the Final Buffer: Since this compound is a weak acid, its solubility in aqueous solutions is pH-dependent, as described by the Henderson-Hasselbalch equation.[18][19][20][21][22] Increasing the pH of the final buffer (e.g., to pH 8.0) will shift the equilibrium further towards the more soluble deprotonated (carboxylate) form, which can prevent precipitation.[23][24]
-
Use a Different Co-solvent: In some cases, a different co-solvent system may be more effective. For example, a mixture of solvents might be employed to enhance solubility.[14]
Q6: Can I dissolve this compound by adjusting the pH?
Yes, pH adjustment is a powerful tool for dissolving carboxylic acids.[5][25]
Protocol for pH-Dependent Solubilization:
-
Suspend the desired amount of this compound in your aqueous buffer.
-
While stirring, slowly add a dilute solution of a strong base (e.g., 1 M NaOH) dropwise.
-
Monitor the pH of the solution. As the pH increases above the pKa of 4.56, the compound will deprotonate and dissolve.
-
Once the compound is fully dissolved, you can adjust the pH back down to your desired experimental pH using a dilute acid (e.g., 1 M HCl). Caution: Be aware that as you approach the pKa, the compound may begin to precipitate out of solution again. This method is most effective when the final working pH is significantly above the pKa.
Safety and Handling
According to safety data sheets, this compound may cause skin and serious eye irritation.[26][27] It is also important to avoid breathing the dust.[3] Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[26][27][28]
References
- 1. 4-Phenoxybutanoic acid CAS#: 6303-58-8 [chemicalbook.com]
- 2. 4-Phenoxybutanoic acid | 6303-58-8 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. quora.com [quora.com]
- 5. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 6. CAS 6303-58-8: this compound | CymitQuimica [cymitquimica.com]
- 7. Page loading... [guidechem.com]
- 8. This compound | C10H12O3 | CID 22741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Phenoxybutanoic acid | 6303-58-8 [chemicalbook.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. gchemglobal.com [gchemglobal.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. Co-solvent: Significance and symbolism [wisdomlib.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hrcak.srce.hr [hrcak.srce.hr]
- 20. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 22. microbenotes.com [microbenotes.com]
- 23. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. reddit.com [reddit.com]
- 25. researchgate.net [researchgate.net]
- 26. tcichemicals.com [tcichemicals.com]
- 27. zycz.cato-chem.com [zycz.cato-chem.com]
- 28. capotchem.cn [capotchem.cn]
Technical Support Center: Enhancing the Stability of 4-Phenoxybutyric Acid Solutions
Welcome to the technical support center for 4-Phenoxybutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for the preparation and storage of this compound solutions. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the stability and efficacy of your experimental solutions.
Introduction: Understanding the Chemistry of this compound
This compound is an organic compound featuring a phenoxy group linked to a butyric acid backbone.[1] This structure, possessing both a hydrophilic carboxylic acid group and a hydrophobic phenoxy group, influences its solubility and stability in various solvents.[1] While generally stable under standard conditions, its solutions can be susceptible to degradation under certain experimental conditions, such as extreme pH or temperature.[1] This guide will address the common challenges encountered and provide robust solutions to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solution Preparation and Dissolution Issues
Q1: My this compound is not dissolving well in water. What can I do?
A1: this compound has low solubility in water. To improve dissolution, you can:
-
Adjust the pH: As a carboxylic acid, its solubility is highly pH-dependent. By increasing the pH of the aqueous solution with a base (e.g., NaOH or KOH), you deprotonate the carboxylic acid to its more soluble carboxylate salt form.
-
Use Organic Solvents: It is more soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[2] For cell-based assays, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it in the aqueous culture medium.
Protocol for Preparing a Stock Solution in an Organic Solvent:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of a suitable organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration.
-
Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Store the stock solution at the recommended temperature (see storage section below).
Maintaining Solution Stability: Key Factors and Mitigation Strategies
The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the choice of solvent. Understanding these factors is crucial for preventing degradation.
Q2: What is the optimal pH for storing my this compound solution?
A2: The optimal pH for storage is a balance between solubility and stability. While alkaline conditions improve solubility, very high or low pH can promote hydrolysis of the ether linkage.[3] For many phenoxyalkanoic acids, a slightly acidic to neutral pH range is often preferred for long-term stability.[4]
To maintain a stable pH, the use of a buffer system is highly recommended.
Recommended Buffer Systems:
| Buffer System | Effective pH Range | Suitability |
| Phosphate Buffer | 5.8 - 8.0 | Excellent for biological applications due to its physiological relevance. |
| Acetate Buffer | 3.6 - 5.6 | Useful for applications requiring a more acidic pH. |
| Citrate Buffer | 3.0 - 6.2 | A versatile buffer for a range of acidic conditions. |
Data compiled from various sources.[2][5][6][7]
Experimental Workflow for Determining Optimal pH:
Caption: Workflow for pH Stability Assessment.
Q3: How does temperature affect the stability of this compound solutions?
A3: Higher temperatures generally accelerate chemical degradation processes, including hydrolysis and oxidation.[3] For long-term storage, it is advisable to keep solutions at low temperatures.
Recommended Storage Temperatures:
| Storage Condition | Expected Stability | Use Case |
| -20°C to -80°C | High | Long-term storage of stock solutions (especially in organic solvents). |
| 2-8°C | Moderate | Short to medium-term storage of working solutions. |
| Room Temperature | Low | For immediate use or very short-term storage. |
Q4: My experiment requires incubation at 37°C. How can I minimize degradation?
A4: For experiments requiring elevated temperatures, it is crucial to:
-
Use a freshly prepared solution: Prepare the solution immediately before use.
-
Incorporate a buffer: A suitable buffer will help maintain a stable pH throughout the experiment.
-
Consider antioxidants: If oxidative degradation is a concern, the addition of an antioxidant may be beneficial.
Q5: Should I protect my this compound solutions from light?
A5: Yes. Phenoxyalkanoic acids can be susceptible to photodegradation, especially upon exposure to UV light.[8] This can lead to the breakdown of the molecule and the formation of unwanted byproducts.
Best Practices for Preventing Photodegradation:
-
Store solutions in amber vials or wrap containers in aluminum foil.
-
Minimize exposure to direct sunlight and fluorescent lighting during handling.
-
Conduct experiments under low-light conditions when possible.
Q6: Can the choice of solvent impact the stability of my solution?
A6: Absolutely. The solvent can influence stability in several ways:
-
Reactivity: Solvents with reactive groups, such as alcohols, can potentially form esters with the carboxylic acid group of this compound, especially at elevated temperatures.[9]
-
Purity: Impurities in the solvent, such as water or metal ions, can catalyze degradation reactions. Always use high-purity, analytical grade solvents.
Q7: I suspect my solution is degrading. How can I confirm this?
A7: Several analytical techniques can be used to assess the stability of your this compound solution:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying the parent compound and any degradation products.
-
UV-Visible Spectroscopy: A change in the absorbance spectrum over time can indicate degradation.[10]
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of degradation products.[10]
Logical Relationship of Stability Factors:
Caption: Interplay of factors affecting solution stability.
Advanced Stabilization Techniques
Q8: Are there any additives that can further enhance the stability of my solutions?
A8: In some cases, particularly if you suspect oxidative degradation, the use of antioxidants can be beneficial.
Potential Antioxidants for Consideration:
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant.[11]
-
Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant, suitable for solutions in organic solvents.[11]
-
Alpha-Tocopherol (Vitamin E): A lipid-soluble antioxidant.[12]
Important Note: The compatibility and effectiveness of any antioxidant must be validated for your specific application, as they could potentially interfere with your experimental system.
Conclusion
Ensuring the stability of this compound solutions is paramount for obtaining reliable and reproducible experimental results. By carefully controlling the pH, temperature, and light exposure, and by selecting the appropriate solvent system, researchers can significantly enhance the shelf-life and performance of their solutions. When in doubt, a systematic stability study is the most robust approach to defining the optimal conditions for your specific needs.
References
- 1. CAS 6303-58-8: this compound | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buffers - ITW Reagents [itwreagents.com]
- 6. 10 Examples of Buffer Solutions - Vivid Examples [vividexamples.com]
- 7. Buffers for Biochemical Reactions [promega.jp]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. ijmr.net.in [ijmr.net.in]
- 11. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
- 12. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing 4-Phenoxybutyric acid concentration for in vitro assays
Welcome to the technical support resource for optimizing the use of 4-Phenoxybutyric acid in in vitro assays. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth answers to common questions, troubleshooting solutions for potential experimental hurdles, and detailed protocols to ensure the scientific integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties, handling, and application of this compound.
Q1: What is this compound and what are its key properties?
This compound (CAS 6303-58-8) is an organic compound with the molecular formula C₁₀H₁₂O₃.[1][2] It is characterized by a phenoxy group attached to a butyric acid chain.[3] Understanding its physical and chemical properties is critical for its effective use in experiments.
| Property | Value | Source |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1][3] |
| Melting Point | 63-65 °C | [4] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol and esters. | [1][3] |
| Stability | Generally stable under standard conditions, but may be affected by light and heat.[1] It can undergo hydrolysis at extreme pH or temperatures.[3] |
It is important for researchers to distinguish this compound from the more extensively studied 4-Phenylbutyric acid (4-PBA). While structurally similar, their mechanisms and biological effects can differ significantly. This guide pertains specifically to this compound.
Q2: How should I prepare a stock solution of this compound for my cell culture experiments?
Due to its low solubility in aqueous solutions, a high-concentration stock solution should first be prepared using an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for cell culture applications.
Causality: Preparing a concentrated stock in an organic solvent allows for a small volume to be added to the aqueous culture medium, minimizing the final solvent concentration to a level that is non-toxic to the cells (typically ≤0.1% v/v). This prevents the compound from precipitating in the media and ensures accurate final concentrations.
For a detailed, step-by-step guide, please refer to Protocol 1: Preparation of a this compound Stock Solution .
Q3: What is the mechanism of action for this compound?
While its structural analog, 4-Phenylbutyric acid (4-PBA), is well-documented as a chemical chaperone that inhibits endoplasmic reticulum (ER) stress and a histone deacetylase (HDAC) inhibitor, the specific biological mechanisms of this compound in mammalian cells are not as extensively characterized in scientific literature.[5][6] It has been noted for its use as a plant growth regulator and as a chemical intermediate in synthesis.[1][3]
Given the limited specific data, researchers should empirically determine its activity in their system of interest. It may share some properties with other short-chain fatty acid derivatives, such as influencing cellular metabolism or acting as a signaling molecule. For instance, some related compounds are known to act as agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and energy metabolism.[7][8]
Q4: What is a good starting concentration range for my in vitro assay?
Determining the optimal concentration range is a critical first step. The potency of compounds can vary dramatically, from picomolar to millimolar, depending on the cell line and the specific endpoint being measured.[9]
A common and effective strategy is to perform an initial broad-range dose-finding experiment.
Recommended Approach:
-
Literature Review: Search for studies using this compound or structurally similar compounds in comparable assay systems to find a potential starting point.
-
Broad-Range Test: If no data is available, test a wide range of concentrations with 10-fold dilutions (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM).[9][10]
-
Narrow-Range Assay: Based on the results of the broad-range test, perform a more detailed experiment with a narrower range of concentrations (e.g., 2- to 3-fold dilutions) centered around the approximate effective concentration.[9]
This systematic approach prevents wasting resources on ineffective concentrations and is essential for accurately determining key parameters like the EC₅₀ or IC₅₀.
Q5: How do I design an experiment to determine the IC₅₀ or EC₅₀ value?
The IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) is a key measure of a compound's potency.[11] It is determined by performing a dose-response assay and fitting the data to a non-linear regression curve, typically a four-parameter logistic (4PL) model.[12][13]
Key Steps:
-
Select a range of at least 5-7 concentrations that bracket the anticipated 50% effect level.
-
Include proper controls: an untreated control (0% inhibition) and a positive control for maximal effect/inhibition if available.
-
Normalize the data, typically as a percentage relative to your controls.[11]
-
Plot the normalized response against the logarithm of the concentration.
-
Use statistical software (e.g., GraphPad Prism, R, or online calculators) to fit a sigmoidal dose-response curve and calculate the IC₅₀/EC₅₀ value.[14][15]
For a comprehensive workflow, see Protocol 2: Performing a Dose-Response Assay to Determine IC₅₀/EC₅₀ .
Troubleshooting Guide
This section provides solutions to common problems encountered during in vitro assays with this compound.
Q: I am not observing any biological effect. What could be the issue?
A: A lack of response can stem from several factors related to the compound, the experimental setup, or the biological system itself.
-
Concentration Too Low: The concentrations tested may be below the effective threshold for your specific cell line and assay. Solution: Perform a broader dose-response experiment extending into higher concentrations (e.g., up to 1 mM), while carefully monitoring for solubility and toxicity.[10]
-
Compound Insolubility: this compound has low aqueous solubility. If it precipitates out of the culture medium, its effective concentration will be much lower than the nominal concentration. Solution: Visually inspect the media in your wells (with and without cells) for any precipitate. Ensure your final DMSO concentration is not causing the compound to fall out of solution. You may need to prepare a new stock solution.
-
Compound Degradation: The compound may be unstable under your specific experimental conditions (e.g., prolonged exposure to light, high temperatures, or certain media components).[1][3] Solution: Prepare fresh stock solutions and add the compound to the media immediately before treating the cells. Store the stock solution protected from light at -20°C or -80°C.
-
Incorrect Biological Assay: The chosen assay or endpoint may not be relevant to the mechanism of action of this compound. Solution: Consider alternative assays based on the known activities of similar compounds (e.g., assays for metabolic activity, gene expression of PPAR targets, or ER stress markers).
Q: My cells are showing high levels of toxicity, even at low concentrations. What is the cause?
A: Unintended cytotoxicity can confound results and lead to misinterpretation of data.
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Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. Most cell lines can tolerate DMSO up to 0.1%, but some sensitive primary or stem cells may be affected at lower concentrations. Solution: Calculate the final DMSO concentration in all wells. Ensure it is consistent across all treatments and below the known toxicity threshold for your cell type. Always include a "vehicle control" (media with the same final DMSO concentration but no compound) to account for any solvent effects.
-
Compound Cytotoxicity: this compound itself may be cytotoxic to your specific cell line at the concentrations tested. Solution: Perform a standard cell viability assay (e.g., MTT, PrestoBlue, or live/dead staining) across your dose range to establish a therapeutic window. This allows you to distinguish a specific biological effect from general cytotoxicity.
-
Contamination: The stock solution or culture medium could be contaminated. Solution: Use sterile technique for all solution preparations. Filter-sterilize the stock solution through a 0.22 µm syringe filter if you suspect contamination.
Q: I am getting inconsistent and non-reproducible results between experiments. Why?
A: Variability is a common challenge in cell-based assays and often points to subtle inconsistencies in protocol execution.
-
Stock Solution Issues: Repeated freeze-thaw cycles can lead to degradation or precipitation of the compound in the stock solution. Solution: Aliquot your stock solution into single-use volumes after preparation to avoid freeze-thawing. Always vortex the stock tube before making dilutions.
-
Inconsistent Cell Conditions: Variations in cell seeding density, cell passage number, or cell health can significantly impact their response to a compound.[9] Solution: Use cells within a consistent, narrow range of passage numbers. Ensure a uniform, single-cell suspension before plating and verify seeding density with a cell counter.
-
Assay Timing and Pipetting: Small variations in incubation times or pipetting volumes can introduce significant error. Solution: Use calibrated pipettes and a consistent workflow for adding reagents and stopping reactions. For large experiments, consider using automated liquid handlers to minimize human error.[9]
-
Calculation Method Variability: Different software or curve-fitting models can yield slightly different IC₅₀ values.[14] Solution: Use the same data analysis protocol, particularly the same non-linear regression model (e.g., four-parameter log-logistic), for all experiments to ensure consistency.
Experimental Protocols & Workflows
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution in DMSO, a common starting point for most in vitro assays.
Materials:
-
This compound powder (MW: 180.20 g/mol )
-
High-purity, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and pipette
Procedure:
-
Calculation: To prepare 1 mL of a 100 mM stock solution:
-
Mass (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.001 L x 0.1 mol/L x 180.20 g/mol x 1000 mg/g = 18.02 mg
-
-
Weighing: Carefully weigh out 18.02 mg of this compound powder and place it into a sterile vial.
-
Dissolving: Add 1 mL of pure DMSO to the vial.
-
Mixing: Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed. Visually confirm that no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Labeling & Storage: Clearly label the aliquots with the compound name, concentration, solvent, and date. Store at -20°C or -80°C, protected from light.
Protocol 2: Performing a Dose-Response Assay to Determine IC₅₀/EC₅₀
This protocol provides a general framework for a 96-well plate-based cell viability assay.
Procedure:
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and resume growth (typically 12-24 hours).[9]
-
Serial Dilution:
-
Prepare a series of intermediate dilutions of your this compound stock solution in cell culture medium.
-
For example, to achieve a final concentration of 100 µM from a 100 mM stock with a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution.
-
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include "vehicle control" wells (medium + DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for a duration relevant to your assay endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo) according to the manufacturer's instructions and measure the output on a plate reader.
-
Data Analysis:
Visualizations and Data
Workflow for IC₅₀ Determination
The following diagram illustrates the key steps and decision points in a typical dose-response experiment designed to calculate an IC₅₀ value.
Caption: Experimental workflow for determining the IC₅₀ value.
Conceptual Diagram of IC₅₀ Calculation
This diagram shows how the IC₅₀ is derived from a sigmoidal dose-response curve.
Caption: Deriving the IC₅₀ from the 50% inhibition point on a curve.
References
- 1. 4-PHENOXY-N-BUTYRIC ACID [chembk.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. CAS 6303-58-8: this compound | CymitQuimica [cymitquimica.com]
- 4. 4-Phenoxybutanoic acid CAS#: 6303-58-8 [chemicalbook.com]
- 5. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The regulatory mechanism of 4-phenylbutyric acid against ER stress-induced autophagy in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PPAR agonist - Wikipedia [en.wikipedia.org]
- 8. Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. clyte.tech [clyte.tech]
- 12. IC50 Calculator | AAT Bioquest [aatbio.com]
- 13. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 4-Phenoxybutyric Acid Experimental Degradation
Welcome to the technical support guide for researchers working with 4-Phenoxybutyric acid (4-PBA). This resource, developed by our senior application scientists, provides in-depth answers to common questions and troubleshooting strategies for experiments involving this compound. Our goal is to ensure the integrity and success of your research by explaining the causality behind experimental observations and protocols.
Frequently Asked Questions (FAQs)
Q1: My 4-PBA standard seems to be degrading in the stock solution. What are the optimal storage and handling conditions?
A1: this compound is a white to off-white crystalline solid that is generally stable under standard conditions.[1][2] However, its stability can be compromised by improper storage and handling. At room temperature, it is susceptible to slow oxidation, particularly when exposed to light and heat.[2]
Core Recommendation: For long-term storage, keep the solid compound in a tightly sealed container in the dark at 2-8°C. For stock solutions, prepare them fresh whenever possible. If you must store a stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for several weeks. Aqueous solutions are less stable than those prepared in organic solvents like DMSO or methanol.
| Condition | Recommendation | Rationale |
| Solid Compound | Store at 2-8°C, protected from light. | Minimizes slow oxidation and thermal degradation.[2] |
| Stock Solution (DMSO/Methanol) | Aliquot and store at -20°C or -80°C. | Organic solvents provide a more stable matrix. Freezing minimizes chemical reactions. |
| Aqueous Solution | Prepare fresh for each experiment. | The compound may undergo hydrolysis at extreme pH values and is less stable in aqueous media.[1] |
Q2: I'm conducting a cell culture experiment and suspect 4-PBA is being metabolized. What is the primary biological degradation pathway?
A2: The primary metabolic route for this compound in biological systems is peroxisomal β-oxidation .[3][4] This pathway is analogous to the metabolism of natural fatty acids.[3] Peroxisomes are specialized organelles that handle the chain-shortening of very long-chain fatty acids, branched fatty acids, and certain xenobiotics.[5][6]
The aliphatic side chain of 4-PBA undergoes sequential enzymatic reactions, removing two-carbon units in the form of acetyl-CoA in each cycle.[7] For 4-PBA, this process involves two cycles of β-oxidation.
Mechanistic Overview:
-
Activation: 4-PBA is first converted to its coenzyme A (CoA) thioester, 4-phenoxybutyryl-CoA.
-
First β-oxidation Cycle: The butyryl side chain is shortened, releasing one molecule of acetyl-CoA. The product is 2-phenoxyacetyl-CoA.
-
Second β-oxidation Cycle (Potential): The resulting 2-phenoxyacetyl-CoA can be further processed. The ether linkage may be cleaved, yielding phenol and glycolyl-CoA, or the molecule may be excreted as 2-phenoxyacetic acid. The initial degradation product is most commonly 2-phenoxyacetic acid.[3]
Caption: Peroxisomal β-oxidation pathway of this compound.
Troubleshooting Guides
Problem 1: Inconsistent results in liver microsome assays.
-
Symptom: High variability in the rate of 4-PBA disappearance between experimental replicates.
-
Potential Cause: Cofactor limitation or instability. Peroxisomal β-oxidation, while not directly dependent on NADPH like cytochrome P450 enzymes, requires ATP (for the initial CoA ligation) and NAD+/FAD as electron acceptors. Liver homogenates or S9 fractions will contain peroxisomes, but cofactors can be rapidly depleted.
-
Troubleshooting Steps:
-
Ensure Cofactor Availability: Supplement your reaction buffer with ATP, CoA, NAD+, and FAD.
-
Use a Cofactor Regeneration System: An ATP regeneration system (creatine phosphate and creatine kinase) can maintain energy levels for the initial activation step.
-
Control for Microsomal Viability: Use a positive control substrate known to be metabolized by peroxisomal enzymes to confirm the activity of your liver fraction.
-
Check for Contamination: Ensure all glassware and plasticware are free from detergents or other chemicals that could inhibit enzyme activity.
-
Problem 2: Appearance of unexpected peaks in HPLC/LC-MS analysis during a stability study.
-
Symptom: In addition to the parent 4-PBA peak, several new, unidentified peaks appear over time, even in acellular control samples.
-
Potential Cause: Abiotic degradation due to experimental conditions such as pH, temperature, or light exposure. 4-PBA can undergo hydrolysis under extreme pH or temperature.[1] Additionally, phenoxy-acid compounds can be susceptible to photodegradation.[8]
-
Troubleshooting Steps:
-
Isolate Variables: Set up parallel experiments to test stability under different conditions:
-
pH: Incubate 4-PBA in buffers at pH 3, 7, and 9.
-
Temperature: Compare degradation at 4°C, room temperature (25°C), and 37°C.
-
Light: Prepare two identical samples; wrap one in aluminum foil and expose the other to ambient lab light.
-
-
Analyze Time Points: Collect samples at T=0, 2, 4, 8, and 24 hours to monitor the rate of appearance of degradants.
-
Characterize Degradants: Use high-resolution mass spectrometry (LC-MS/MS) to obtain fragmentation patterns of the unknown peaks. Potential abiotic degradants include phenol (from ether bond cleavage) and products of side-chain oxidation.
-
Experimental Protocols
Protocol: Assessing 4-PBA Stability in Experimental Buffer
This protocol provides a framework to determine the abiotic stability of 4-PBA under your specific experimental conditions.
-
Preparation:
-
Prepare a 10 mM stock solution of 4-PBA in DMSO.
-
Prepare three batches of your experimental buffer, adjusting the pH to acidic (e.g., 4.0), neutral (e.g., 7.4), and basic (e.g., 9.0) conditions.
-
-
Incubation:
-
Spike the 4-PBA stock solution into each buffer to a final concentration of 100 µM.
-
For each pH condition, create two sets of aliquots. Wrap one set completely in aluminum foil (Light Protected) and leave the other exposed (Light Exposed).
-
Place all samples in an incubator at your experimental temperature (e.g., 37°C).
-
Prepare a "T=0" sample by immediately quenching the reaction (see step 3) after spiking 4-PBA into the neutral pH buffer.
-
-
Sampling & Quenching:
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each condition.
-
Quench the sample by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound). This precipitates proteins and halts reactions.
-
-
Analysis:
-
Centrifuge the quenched samples at >12,000 x g for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples using a validated LC-MS method to quantify the remaining 4-PBA.[9]
-
Caption: Workflow for assessing the abiotic stability of 4-PBA.
Analytical Considerations
Q3: What are the best analytical methods to detect 4-PBA and its potential metabolites?
A3: A combination of chromatographic and spectroscopic techniques is essential for the robust analysis of 4-PBA and its degradation products.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC coupled with a UV detector, is the workhorse for separating and quantifying 4-PBA from complex matrices like cell media or plasma.[9]
-
Gas Chromatography (GC): GC can also be used, but it typically requires derivatization of the carboxylic acid group to a more volatile ester form.[9][10] This adds a sample preparation step but can provide excellent resolution.
-
Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS or GC-MS) is the gold standard.[8][9] MS provides molecular weight information and fragmentation data, which are critical for unequivocally identifying metabolites like 2-phenoxyacetic acid and other potential breakdown products.[8]
References
- 1. CAS 6303-58-8: this compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijmr.net.in [ijmr.net.in]
- 10. epa.gov [epa.gov]
Technical Support Center: 4-Phenoxybutyric Acid - Troubleshooting and FAQs
Welcome to the technical support center for 4-Phenoxybutyric acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have synthesized technical data with field-proven insights to help you navigate the common experimental artifacts and challenges associated with this compound.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound.
Q1: What is this compound and what are its primary applications?
This compound is an organic compound featuring a phenoxy group linked to a butyric acid backbone.[1] It is primarily used as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, possessing both hydrophilic (carboxylic acid) and hydrophobic (phenoxy group) properties, allows for interactions with biological systems, making it a molecule of interest in medicinal chemistry.[1]
Q2: What are the basic physical and chemical properties of this compound?
| Property | Value | Source |
| CAS Number | 6303-58-8 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 180.20 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid or crystalline substance | --INVALID-LINK-- |
| Melting Point | 63-65 °C | --INVALID-LINK-- |
| Solubility | Soluble in ethanol (0.1 g/mL), DMSO, and dimethylformamide. Low solubility in water. | --INVALID-LINK--, --INVALID-LINK-- |
Q3: How should I prepare a stock solution of this compound?
Due to its limited water solubility, it is recommended to first dissolve this compound in an organic solvent such as ethanol or DMSO to create a concentrated stock solution.[2][3] For cell culture experiments, it is crucial to make further dilutions in your aqueous buffer or cell culture medium to ensure that the final concentration of the organic solvent is insignificant, as it may have physiological effects on the cells.[4] For example, the solubility of the related compound, sodium 4-phenylbutyrate, is approximately 10 mg/mL in ethanol and 1.6 mg/mL in DMSO.[4]
Q4: Is this compound stable? How should it be stored?
This compound is generally stable under standard laboratory conditions.[1] However, it can be susceptible to degradation under extreme pH or temperature and may be sensitive to light and heat, leading to oxidation.[1][5] For long-term storage, it is recommended to store the solid compound in a refrigerator at 2°C to 8°C.[6] Aqueous solutions of similar compounds are not recommended for storage for more than one day.[4]
II. Troubleshooting Guide: Analytical Artifacts
This section focuses on common issues encountered during the analytical characterization of this compound, particularly using High-Performance Liquid Chromatography (HPLC).
Issue 1: HPLC Peak Tailing
Symptom: You observe asymmetric peaks with a tailing factor significantly greater than 1.5 in your HPLC chromatogram.
Causality: Peak tailing for acidic compounds like this compound is often caused by secondary interactions between the analyte and the stationary phase. The primary culprits are residual, un-endcapped silanol groups on the silica-based C18 column. At a mobile phase pH above the pKa of these silanols (around 3.5-4.5), they become ionized and can interact with the polar carboxylic acid group of your analyte, leading to a secondary retention mechanism and peak tailing.
Workflow for Troubleshooting HPLC Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
Step-by-Step Protocol to Address Peak Tailing:
-
Mobile Phase pH Adjustment:
-
Action: Lower the pH of your aqueous mobile phase to a range of 2.5-3.0 by adding a small amount of an appropriate acid (e.g., 0.1% formic acid or phosphoric acid).
-
Rationale: At a lower pH, the residual silanol groups on the silica stationary phase are protonated, reducing their ability to interact with the carboxylic acid group of this compound through ion-exchange mechanisms. This promotes a more uniform hydrophobic interaction, leading to a more symmetrical peak shape.
-
-
Mobile Phase Composition Modification:
-
Action: If you are using acetonitrile as the organic modifier, try switching to methanol, or vice versa.
-
Rationale: Acetonitrile and methanol have different solvent properties and can alter the selectivity of the separation. This change can sometimes mitigate secondary interactions that contribute to peak tailing.
-
-
Column Selection:
-
Action: If peak tailing persists, consider using a column with a different stationary phase. An end-capped column, where the residual silanols have been chemically deactivated, is a good choice. Alternatively, a column with a polar-embedded stationary phase can provide a different selectivity profile.
-
Rationale: By reducing the number of available silanol groups or changing the nature of the stationary phase, you can minimize the secondary interactions that cause peak tailing.
-
Issue 2: Co-eluting Impurities
Symptom: You observe a peak that co-elutes with your this compound standard, making accurate quantification difficult.
Causality: Co-eluting peaks can arise from impurities in the synthesized material or from degradation products. Common impurities from the synthesis of similar compounds like 4-phenylbutyric acid can include unreacted starting materials or byproducts from side reactions.[7][8]
Step-by-Step Protocol to Resolve Co-eluting Peaks:
-
Confirm Peak Purity:
-
Action: Use a photodiode array (PDA) detector to check the peak purity of your this compound peak.
-
Rationale: A non-homogenous peak purity plot across the peak indicates the presence of a co-eluting impurity.
-
-
Modify HPLC Method to Improve Resolution:
-
Adjust Gradient Slope: If using a gradient method, a shallower gradient can increase the separation between closely eluting peaks.
-
Change Mobile Phase Composition: As with peak tailing, switching the organic modifier (acetonitrile vs. methanol) can alter selectivity and resolve co-eluting peaks.
-
Change Stationary Phase: If mobile phase modifications are unsuccessful, changing the column to one with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase) may be necessary.
-
III. Troubleshooting Guide: Cell-Based Assay Artifacts
This section provides guidance on common problems encountered when using this compound in cell-based assays.
Issue 1: Inconsistent or Unexpected Effects on Cell Viability
Symptom: You observe high variability in your cell viability assays (e.g., MTT, XTT) or see unexpected cytotoxicity at concentrations that are reported to be non-toxic.
Causality: Several factors can contribute to these artifacts:
-
Solvent Toxicity: High concentrations of the organic solvent (e.g., DMSO, ethanol) used to dissolve the this compound can be toxic to cells.
-
pH Changes in Media: As this compound is an acidic compound, adding high concentrations to weakly buffered cell culture media can lower the pH, leading to non-specific cytotoxicity.
-
Compound Instability: While generally stable, prolonged incubation in cell culture media at 37°C could lead to some degradation, although this is less likely to be a major issue under standard conditions.[1]
-
Off-Target Effects: Similar to the related compound 4-phenylbutyric acid (4-PBA), this compound may have off-target effects, such as acting as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, which could influence cell proliferation and viability in certain cell types.[9]
Workflow for Troubleshooting Cell Viability Artifacts
Caption: Troubleshooting workflow for cell viability artifacts.
Step-by-Step Protocol to Mitigate Cell Viability Artifacts:
-
Solvent Control:
-
Action: Always include a vehicle control group in your experiments. This group should be treated with the same concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve the this compound, but without the compound itself.
-
Rationale: This allows you to differentiate between the effects of the compound and the effects of the solvent.
-
-
pH Monitoring:
-
Action: After preparing your treatment media containing this compound, measure the pH to ensure it is within the optimal range for your cell line (typically 7.2-7.4).
-
Rationale: If a significant pH drop is observed, you may need to adjust the pH with a sterile, dilute solution of NaOH or use a more strongly buffered medium.
-
-
Consider Off-Target Effects:
-
Action: If you are working with cell types known to be sensitive to PPARγ modulation (e.g., adipocytes, macrophages, some cancer cell lines), consider the possibility that the observed effects are due to PPARγ agonism.
-
Rationale: The related compound, 4-phenylbutyric acid, has been shown to act as a PPARγ agonist.[9] If this is a concern, you could co-treat with a PPARγ antagonist to see if the effect is reversed.
-
Issue 2: Suspected Compound Degradation or Metabolism
Symptom: Over the course of a long-term cell culture experiment, the observed biological effect of this compound diminishes.
Causality: While this compound is relatively stable, it is possible that it undergoes some level of degradation or metabolism by the cells over extended incubation periods. The ether linkage could potentially be a site for metabolic cleavage.
Step-by-Step Protocol to Investigate Compound Stability in Cell Culture:
-
Forced Degradation Study (as a reference):
-
Action: To understand potential degradation products, a forced degradation study can be performed. This involves exposing a solution of this compound to harsh conditions (e.g., strong acid, strong base, hydrogen peroxide, heat, and light).[10][11][12] The resulting solutions are then analyzed by HPLC to identify any degradation products.
-
Rationale: This provides a profile of potential degradation products that you could look for in your cell culture media.
-
-
Analysis of Cell Culture Media:
-
Action: At various time points during your cell culture experiment, collect a small aliquot of the cell culture medium. Analyze these samples by a validated LC-MS method to quantify the concentration of this compound.[13]
-
Rationale: A decrease in the concentration of the parent compound over time would indicate either cellular uptake, metabolism, or degradation. The presence of new, related peaks could indicate the formation of metabolites or degradation products.
-
IV. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Phenoxybutanoic acid. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 6303-58-8: this compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? Retrieved from --INVALID-LINK--
-
ChemBK. (2024). 4-PHENOXY-N-BUTYRIC ACID. Retrieved from --INVALID-LINK--
-
Gazzano, E., et al. (2023). Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. Pharmaceuticals, 16(2), 298.
-
Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid. Retrieved from --INVALID-LINK--
-
Erdogan, C., et al. (2021). In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples. Journal of Analytical Toxicology, 44(9), 976-984.
-
Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from --INVALID-LINK--
-
Hughes, T. S., & Kojetin, D. J. (2021). Two steps, one ligand: How PPARγ binds small molecule agonists. Structure, 29(1), 1-3.
-
Proteintech Group. (n.d.). Cell culture troubleshooting. Retrieved from --INVALID-LINK--
-
Molecules. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. MDPI.
-
BioIVT. (n.d.). In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. Retrieved from --INVALID-LINK--
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
-
Cayman Chemical. (2024). Sodium 4-Phenylbutyrate. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Phenoxybutanoic acid. Retrieved from --INVALID-LINK--
-
International Journal of Scientific Development and Research. (2023). Force Degradation for Pharmaceuticals: A Review.
-
SCIEX. (n.d.). Quantitative and Qualitative Analysis of Cell Culture Medium Using SWATH® Acquisition. Retrieved from --INVALID-LINK--
-
The Research Repository @ WVU. (n.d.). In vitro metabolism of the synthetic cannabinoids PX-1, PX-2, PX-3 and a comparison of their clearance rates in human liver microsomes. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US6372938B1 - Synthesis of 4-phenylbutyric acid. Retrieved from --INVALID-LINK--
-
Wang, J., et al. (2005). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Biochemical Pharmacology, 70(7), 941-950.
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from --INVALID-LINK--
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
-
ResearchGate. (2025). In vivo and in vitro metabolism of the novel synthetic cannabinoid 5F-APINAC. Retrieved from --INVALID-LINK--
-
R&D Systems. (n.d.). Protocols & Troubleshooting Guides. Retrieved from --INVALID-LINK--
-
ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from --INVALID-LINK--
-
Asian Journal of Chemistry. (2012). Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents.
-
Hughes, T. S., et al. (2018). Cooperative cobinding of synthetic and natural ligands to the nuclear receptor PPARγ. eLife, 7, e43320.
-
CPAChem. (n.d.). This compound CAS:6303-58-8 EC:228-603-6. Retrieved from --INVALID-LINK--
-
DigitalOcean. (n.d.). Troubleshooting: Cell Culture. Retrieved from --INVALID-LINK--
-
Frkic, R. L., & Sazan, L. A. (2020). Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism. International Journal of Molecular Sciences, 21(23), 9037.
-
PubMed. (n.d.). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP1096017A2 - Method for increasing the production of physiologically active substances by cultured cells. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Phenoxybutanoic acid(6303-58-8) 1H NMR spectrum. Retrieved from --INVALID-LINK--
References
- 1. CAS 6303-58-8: this compound | CymitQuimica [cymitquimica.com]
- 2. 4-Phenoxybutanoic acid CAS#: 6303-58-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound CAS:6303-58-8 EC:228-603-6 [cpachem.com]
- 7. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 8. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 9. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsdr.org [ijsdr.org]
- 12. biomedres.us [biomedres.us]
- 13. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with 4-Phenoxybutyric Acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results in their experiments involving 4-Phenoxybutyric acid. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven resource that not only offers solutions but also explains the underlying scientific principles to empower your research.
Part 1: Foundational Knowledge & Core Concepts
Before delving into specific troubleshooting scenarios, it is crucial to establish a clear understanding of this compound and to distinguish it from a similarly named but functionally distinct compound.
FAQ 1: Is this compound the same as 4-Phenylbutyric acid (4-PBA)?
This is a critical point of clarification. No, they are not the same compound. The structural difference, an oxygen atom linking the phenyl group to the butyric acid chain in this compound, significantly alters its chemical and biological properties.
-
This compound: Features a phenoxy group attached to a butyric acid backbone.[1][2] It is primarily used as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, and also has applications as a plant growth regulator.[3]
-
4-Phenylbutyric acid (4-PBA): A well-characterized chemical chaperone known to alleviate endoplasmic reticulum (ER) stress and act as a histone deacetylase (HDAC) inhibitor.[4][5][6] It is used clinically to treat urea cycle disorders.[5]
Conflating these two compounds will lead to erroneous experimental design and interpretation. Always verify the CAS number (6303-58-8 for this compound) of your reagent.[1][2]
FAQ 2: What are the known biological activities of this compound?
While 4-PBA has a well-documented role as a modulator of ER stress and a PPAR agonist, the specific biological mechanisms of this compound in mammalian cells are not as extensively characterized in the scientific literature.[7][8] Its known applications are predominantly in agriculture as a plant growth regulator.[3] Any investigation into its effects in mammalian systems should be considered exploratory, and researchers should anticipate the need for thorough validation of its activity and mechanism of action.
FAQ 3: What are the basic chemical and physical properties of this compound?
Understanding the fundamental properties of this compound is the first step in troubleshooting handling and formulation issues.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [1][3] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][9] |
| Molecular Weight | 180.20 g/mol | [9] |
| Melting Point | 63-65 °C | [1] |
| Boiling Point | 170 °C at 7 mmHg | [1] |
| pKa | 4.56 ± 0.10 (Predicted) | [3] |
| Solubility | Low in water; soluble in ethanol (0.1 g/mL) and other organic solvents like ether. | [1][3] |
Part 2: Proactive Experimental Design & Best Practices
Inconsistent results often stem from a lack of rigor in the initial stages of experimentation. By implementing the following best practices, you can build a self-validating system for your studies with this compound.
Workflow for Preparing and Using this compound in Cell-Based Assays
Caption: A generalized workflow for the preparation and application of this compound in cell-based assays.
Step-by-Step Protocol for Stock Solution Preparation
Given its low aqueous solubility, a concentrated stock solution in an organic solvent is necessary.
-
Solvent Selection: Based on available data, high-purity ethanol is a suitable solvent.[1] Anhydrous dimethyl sulfoxide (DMSO) is another common choice for hydrophobic compounds.
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile container.
-
Dissolution: Add the appropriate volume of the chosen solvent to achieve a high-concentration stock (e.g., 100 mM). Ensure complete dissolution by vortexing. Gentle warming may be required, but be mindful of the compound's stability at elevated temperatures.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with your chosen solvent.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Part 3: Troubleshooting Common Issues
This section addresses specific problems you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: Precipitation in Cell Culture Media
Q: My this compound, dissolved in an organic solvent, precipitates when I add it to my cell culture media. How can I resolve this?
A: This is a common issue with hydrophobic compounds. The abrupt change in solvent polarity from organic to aqueous causes the compound to "crash out" of solution.
Causality: The limited solubility of this compound in aqueous solutions is the primary cause.[3] The final concentration of the organic solvent in the cell culture medium is also a critical factor.
Troubleshooting Steps:
-
Optimize the Dilution Method:
-
Avoid direct, high-volume additions. Instead of adding a large volume of your stock to the media, perform a serial dilution.
-
Pre-warm the media: Ensure your cell culture media is at 37°C before adding the compound.
-
Vortex during addition: Add your stock solution dropwise to the pre-warmed media while vortexing to promote rapid and even dispersion.[10]
-
-
Reduce the Final Organic Solvent Concentration:
-
Most cell lines are sensitive to organic solvents. Aim for a final DMSO or ethanol concentration of less than 0.5%, and ideally below 0.1%.[10]
-
Prepare a higher concentration stock solution so that a smaller volume is needed for your working concentration.
-
Crucially, include a vehicle control in your experiments (media with the same final concentration of the organic solvent) to account for any solvent-induced effects.
-
-
Consider Co-solvents or Surfactants:
-
For particularly stubborn solubility issues, the use of co-solvents like PEG-400 or non-ionic surfactants like Tween® 80 can be explored, though these must be tested for their own cellular toxicity.[11]
-
Issue 2: Batch-to-Batch Variability in Experimental Results
Q: I've observed different cellular responses with different batches of this compound. What could be the cause?
A: Batch-to-batch variability often points to issues with compound purity or degradation.
Causality: The synthesis of phenoxyacetic acid derivatives can result in phenolic impurities, which may have their own biological activities.[12] Additionally, this compound can be susceptible to oxidation when exposed to light and heat.[3]
Troubleshooting Steps:
-
Verify Purity:
-
Request a certificate of analysis (CoA) from your supplier for each new batch.
-
If possible, independently verify the purity of your compound using High-Performance Liquid Chromatography (HPLC). An established HPLC method for detecting phenolic impurities in phenoxyalkanoic herbicides can be adapted for this purpose.[13]
-
-
Proper Storage:
-
Store the solid compound at 2-8°C, protected from light and moisture.[3]
-
As previously mentioned, store stock solutions in aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
-
Assess Stability in Your Experimental System:
-
The stability of phenoxy acids can be pH-dependent.[14] If your experimental conditions involve significant pH changes, consider assessing the stability of this compound under those conditions.
-
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of common issues with this compound.
Issue 3: Lack of Expected Biological Effect
Q: I'm not observing the biological effect I anticipated based on literature for similar compounds. Why might this be?
A: This can be due to a number of factors, ranging from incorrect assumptions about its mechanism of action to issues with the experimental setup.
Causality: As stated, the biological activity of this compound in mammalian cells is not well-defined. Extrapolating expected effects from 4-PBA is a common but potentially flawed approach. The issue could also be related to compound concentration, stability, or the specific cell type being used.
Troubleshooting Steps:
-
Re-evaluate the Hypothesis:
-
Acknowledge that this compound may not share the same mechanism of action as 4-PBA. Design experiments to test a broader range of potential cellular effects.
-
-
Verify Compound Concentration and Stability:
-
Optimize Experimental Parameters:
-
Concentration Range: Perform a dose-response experiment over a wide range of concentrations.
-
Incubation Time: Test different incubation times, as the cellular response may be transient.
-
Cell Density: Ensure that cells are in the logarithmic growth phase and at an appropriate density for your assay.
-
-
Consider Cell Line Specificity:
-
The metabolic pathways and receptor expression can vary significantly between different cell lines. The observed effect, or lack thereof, may be specific to your chosen model.
-
Part 4: Analytical Validation
For rigorous and reproducible research, analytical validation of your compound is non-negotiable.
Protocol: Quantification of this compound by HPLC
This protocol is adapted from general methods for the analysis of phenoxyalkanoic acids and should be optimized for your specific instrumentation and sample matrix.[13][15][16]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and an acetate or phosphate buffer. A starting point could be a 45:55 (v/v) mixture of methanol and acetate buffer. The pH of the aqueous component can be adjusted to optimize separation.[13][15]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.[13]
-
Standard Preparation: Prepare a calibration curve using a certified reference standard of this compound.
-
Sample Preparation: For cell culture supernatants or lysates, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation and filtration of the supernatant is recommended.
By implementing these structured troubleshooting and validation strategies, you can significantly improve the consistency and reliability of your experimental results with this compound.
References
- 1. 4-Phenoxybutanoic acid CAS#: 6303-58-8 [m.chemicalbook.com]
- 2. CAS 6303-58-8: this compound | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C10H12O3 | CID 22741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
- 13. MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides [cipac.org]
- 14. ars.usda.gov [ars.usda.gov]
- 15. mdpi.com [mdpi.com]
- 16. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Technical Support Center: Purity Analysis and Quality Control of 4-Phenoxybutyric Acid
Welcome to the technical support center for the analytical characterization of 4-Phenoxybutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purity analysis and quality control of this important chemical intermediate. Here, you will find not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and resolve common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the quality control of this compound.
Q1: What are the primary analytical techniques for assessing the purity of this compound?
A1: The primary techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.
Q2: What are the expected potential impurities in this compound samples?
A2: Potential impurities can originate from the synthetic route. Common starting materials for the synthesis of this compound include phenol and a C4 synthon like γ-butyrolactone or a 4-halobutyric acid derivative. Therefore, potential impurities could include unreacted phenol, residual solvents, and by-products from side reactions.
Q3: What is a typical acceptance purity level for this compound in a research or drug development setting?
A3: For research and early-stage development, a purity of ≥97% is often acceptable.[1] However, for later-stage drug development and manufacturing, a much higher purity of ≥99.0% is typically required, with stringent controls on specific impurities. The required purity is ultimately dictated by the specific application and regulatory requirements.
Q4: How should this compound samples be stored to maintain their integrity?
A4: this compound should be stored in a cool, dry place, away from light.[1] Some suppliers recommend refrigeration (2°C to 8°C). Long-term exposure to high temperatures or humidity can lead to degradation.
Section 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the cornerstone for the quantitative purity assessment of this compound due to its high resolution and sensitivity for non-volatile organic compounds.
Experimental Protocol: HPLC Purity Assay
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.
-
Mobile Phase: A common mobile phase is a mixture of an acidic aqueous buffer and acetonitrile. For example, a gradient of Mobile Phase A (Water with 0.1% Phosphoric Acid, pH ~2.6) and Mobile Phase B (Acetonitrile).[2] The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm is effective as the phenoxy group provides UV absorbance.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known weight of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
HPLC Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Peak Tailing | 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload. | 1. Ensure the mobile phase pH is sufficiently low (at least 2 pH units below the pKa of this compound) to keep the analyte in its protonated form, minimizing interactions with residual silanols on the silica support. 2. Reduce the sample concentration or injection volume. |
| Poor Resolution of Impurities | 1. Inadequate separation efficiency of the column. 2. Inappropriate mobile phase composition. | 1. Use a column with a smaller particle size or a longer column to increase the number of theoretical plates. 2. Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting impurities. |
| Retention Time Drift | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Prepare fresh mobile phase daily and ensure accurate mixing. 2. Use a column oven to maintain a constant temperature.[3] 3. If the column has been used extensively, consider replacing it. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a needle wash step in the autosampler method. |
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities that may not be readily detected by HPLC.
Experimental Protocol: GC-MS Impurity Profiling
-
Derivatization: Carboxylic acids like this compound are polar and may exhibit poor peak shape in GC. Derivatization to a more volatile ester (e.g., methyl or silyl ester) is often necessary. Silylation with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a common approach.
-
Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program: A typical program would be an initial temperature of 50-100°C, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, with a hold at the final temperature.[4][5]
-
Injector Temperature: 250-280°C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and then perform the derivatization step according to the reagent manufacturer's protocol.
GC-MS Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Broad, Tailing Peaks (without derivatization) | High polarity of the carboxylic acid group leading to interactions with the column stationary phase. | Derivatize the sample to convert the polar carboxylic acid to a less polar ester. This reduces hydrogen bonding and improves chromatographic performance. |
| No Peak or Very Small Peak for the Analyte | 1. Inefficient derivatization. 2. Thermal degradation in the injector. | 1. Optimize the derivatization reaction conditions (temperature, time, reagent excess). 2. Lower the injector temperature, though this may affect the volatilization of other components. |
| Identification of Unknown Peaks | Presence of impurities. | Compare the mass spectra of the unknown peaks with a spectral library (e.g., NIST). The fragmentation pattern provides a fingerprint for identification. |
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for the structural confirmation of this compound and for the identification and quantification of impurities, often without the need for a reference standard for the impurity itself.
Experimental Protocol: ¹H NMR for Purity and Impurity Identification
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Internal Standard: A certified quantitative NMR standard (e.g., maleic acid, dimethyl sulfone) with a known purity should be used for accurate quantification. The standard should have a resonance that is well-resolved from the analyte and impurity signals.
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent, and ensure complete dissolution.
-
Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons for accurate integration.
Interpreting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following signals:
-
Aromatic protons of the phenoxy group (multiplets, ~6.8-7.3 ppm).
-
Methylene protons adjacent to the oxygen (triplet, ~4.0 ppm).
-
Methylene protons adjacent to the carbonyl group (triplet, ~2.5 ppm).
-
Methylene protons in the middle of the butyric acid chain (multiplet, ~2.1 ppm).
-
The carboxylic acid proton (a broad singlet, often >10 ppm, which can be variable).
NMR Troubleshooting and Impurity Identification
| Observation | Potential Cause | Action & Rationale |
| Additional aromatic signals | Presence of phenol or related aromatic impurities. | Compare the chemical shifts of the unknown signals with known spectra of potential impurities. Phenol would show characteristic aromatic and a broad hydroxyl proton signal. |
| Singlet around 2.1 ppm in CDCl₃ | Residual acetone. | Consult tables of common NMR solvent and impurity chemical shifts for confirmation. |
| Signals that do not correspond to this compound | Unidentified impurities. | Use 2D NMR techniques like COSY and HSQC to help elucidate the structure of the unknown impurity. |
Section 5: Visualizing Analytical Workflows
Workflow for Comprehensive Purity Analysis
Caption: Comprehensive workflow for the purity analysis of this compound.
References
Technical Support Center: 4-Phenoxybutyric Acid (4-PBA) in Cell-Based Assays
A Guide for Researchers on Navigating On-Target and Off-Target Effects
Welcome to the technical support center for 4-Phenoxybutyric Acid (4-PBA). As a Senior Application Scientist, I've designed this guide to move beyond standard protocols and address the nuanced challenges researchers face when using 4-PBA. This resource provides in-depth troubleshooting, validated protocols, and a clear explanation of the causality behind 4-PBA's complex cellular effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-PBA) and what are its primary, intended mechanisms of action?
This compound is a terminal aromatic substituted fatty acid.[1] In cell-based assays, it is primarily used for two well-documented functions:
-
Chemical Chaperone: 4-PBA can stabilize protein conformation, prevent the aggregation of misfolded proteins, and alleviate endoplasmic reticulum (ER) stress.[2][3] It is thought to interact with the exposed hydrophobic regions of unfolded proteins, thereby facilitating proper folding and reducing the load on the ER.[4][5] This makes it a valuable tool for studying diseases associated with protein misfolding.[2]
-
Histone Deacetylase (HDAC) Inhibitor: 4-PBA is also recognized as a broad inhibitor of class I and II histone deacetylases.[6][7][8] This activity leads to the hyperacetylation of histones, altering chromatin structure and increasing the transcription of various genes.[7]
It is critical for researchers to be aware of this dual activity, as phenotypes observed could be a result of either or both mechanisms.
Q2: At what concentrations should I use 4-PBA for its different activities?
The effective concentration of 4-PBA is highly dependent on the intended mechanism of action and the cell type. A failure to recognize this dose-dependency is a common source of experimental artifacts.
| Intended Effect | Typical Concentration Range | Key Considerations & Potential Off-Target Effects |
| HDAC Inhibition | 0.5 - 5 mM | Often requires lower mM concentrations. Effects can include altered gene transcription, cell cycle arrest, and induction of apoptosis.[6] |
| Chemical Chaperone / ER Stress Reduction | 1 - 10 mM | This is the most common application. Higher concentrations (5-10 mM) are often needed to see robust ER stress alleviation.[9] However, at these levels, off-target effects become more probable. |
| Metabolic Modulation | 0.5 mM - 10 mM | A low, physiologically relevant concentration (0.5 mM) can promote mitochondrial biogenesis, while a higher dose (10 mM) may reduce mitochondrial function.[10] |
| Cytotoxicity / Proliferation Inhibition | > 4 mM - 40 mM | Significant inhibition of cell proliferation can be seen at concentrations above 4 mM, with cytotoxicity becoming a major factor at higher doses.[11] |
Troubleshooting Guide: Navigating Unexpected Results
This section addresses specific problems you might encounter and provides a logical framework for diagnosing the issue.
Q3: I'm observing high levels of cytotoxicity with 4-PBA, even at concentrations reported to be safe in the literature. What could be the cause?
This is a frequent issue and can stem from several factors beyond simple toxicity.
Possible Causes & Solutions:
-
pH Shift in Media: 4-PBA is an acid. Preparing a high-concentration stock solution (e.g., 1M) in water requires titration with an equimolar amount of NaOH to dissolve the compound and neutralize the pH to ~7.4.[5][12] Adding an acidic, non-pH-adjusted stock directly to your cell culture medium can cause a significant pH drop, leading to cell death.
-
Troubleshooting Step: Always measure the pH of your final culture medium after adding 4-PBA. Ensure it is within the optimal range for your cells (typically 7.2-7.4).
-
-
Cell-Type Specific Sensitivity: Cytotoxicity varies greatly between cell lines. For example, doses up to 40 mM may not cause significant death in rheumatoid arthritis synovial fibroblasts after 24 hours, while other cell types may be far more sensitive.[11]
-
Troubleshooting Step: Perform a dose-response curve (e.g., using a CCK-8 or MTT assay) for your specific cell line to determine the cytotoxic threshold before starting your main experiments.
-
-
Confounding Off-Target Effects: At higher concentrations, 4-PBA can inhibit cell proliferation and induce apoptosis through mechanisms unrelated to its chaperone or primary HDAC inhibitory roles.[6] It can also impact mitochondrial function.[10]
-
Troubleshooting Step: Assess markers of apoptosis (e.g., cleaved caspase-3 by Western blot) and cell proliferation (e.g., Ki-67 staining) at your working concentration to understand the cellular response.
-
Q4: My results suggest a change in cellular metabolism or widespread gene expression changes. Could this be a 4-PBA off-target effect?
Absolutely. 4-PBA's influence extends beyond the ER and histone acetylation.
Known Metabolic & Transcriptional Off-Target Effects:
-
Mitochondrial Biogenesis and Function: In C2C12 myotubes, 4-PBA has a dose-dependent effect on mitochondria. A low dose (0.5 mM) was found to increase mitochondrial function and biogenesis, while a high dose (10 mM) had the opposite effect.[10] This could confound studies on cellular energy or metabolism.
-
Autophagy Induction: In a model of hepatic steatosis, 4-PBA was shown to reduce lipid accumulation by inducing autophagy.[13] If your experimental system is sensitive to changes in autophagy, this could be a significant off-target effect.
-
Inhibition of Protein Translation: Recent evidence suggests that 4-PBA may act as a weak inhibitor of mRNA translation.[14] This could explain its ability to alleviate ER stress by reducing the overall protein load on the cell, rather than by actively refolding proteins.[14] This is a critical consideration, as it represents a fundamental alternative mechanism of action.
-
MAPK and NF-κB Signaling: In synovial fibroblasts, 4-PBA has been shown to inhibit the phosphorylation of MAPKs (ERK, p38, JNK) and the activation of NF-κB.[11] This anti-inflammatory effect could influence results in studies related to immunology or cancer.
The following diagram illustrates the workflow for deconvolving these complex effects.
Troubleshooting workflow for 4-PBA effects.
Q5: The concentration of 4-PBA in my media seems to decrease over time. Is this expected?
Yes, this is a critical and often overlooked technical issue.
-
Adsorption to Plasticware: 4-PBA is known to adsorb to polystyrene cell culture plates.[15][16] Studies using LC-HRMS have shown that the concentration of free 4-PBA in the medium can decrease by approximately 40% over time due to this effect.[15][16]
-
Impact: This means your cells are exposed to a progressively lower concentration of the drug over the course of the experiment, which can lead to variability and underestimation of the required dose.
-
Solution: For long-term experiments (>24 hours), consider replacing the medium with freshly prepared 4-PBA daily. Be aware that the nominal concentration you add is not the effective concentration your cells experience over the entire treatment period.
-
Experimental Protocols & Validation
To ensure scientific integrity, it is crucial to perform control experiments to validate that an observed effect is due to the intended mechanism.
Protocol 1: Differentiating Between Chaperone and HDACi Effects
This protocol provides a framework to determine whether your observed phenotype (e.g., increased expression of Gene X) is due to 4-PBA's activity as a chemical chaperone or as an HDAC inhibitor.
Methodology:
-
Setup: Seed cells for four experimental groups:
-
Group 1: Vehicle Control (e.g., pH-adjusted saline)
-
Group 2: 4-PBA (at the effective concentration determined for your phenotype)
-
Group 3: Specific HDAC Inhibitor (e.g., Vorinostat/SAHA, a pan-HDACi, or a more class-specific inhibitor)
-
Group 4: ER Stress Inducer (e.g., Tunicamycin or Thapsigargin) + 4-PBA
-
-
Treatment: Treat the cells for the desired duration.
-
Analysis & Interpretation:
-
Assess Phenotype: Measure the level of Gene X expression in all groups.
-
Assess On-Target Markers:
-
Causality Logic:
-
If the phenotype in Group 2 is replicated in Group 3 (Specific HDACi) , and you see increased Ac-H3 in both groups, the effect is likely mediated by HDAC inhibition.
-
If the phenotype is observed in Group 2 but not Group 3 , and you can demonstrate that 4-PBA reduces the induction of GRP78/CHOP in Group 4, the effect is more likely related to its chaperone activity.
-
-
The diagram below outlines the primary mechanisms and key validation markers.
Dual primary mechanisms of 4-PBA.
By employing these rigorous controls and being mindful of the potential off-target effects and technical pitfalls, you can generate more reliable and accurately interpreted data when using 4-PBA in your cell-based assays.
References
- 1. Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The effect of the chemical chaperone 4-phenylbutyrate on secretion and activity of the p.Q160R missense variant of coagulation factor FVII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-phenylbutyric acid — TargetMol Chemicals [targetmol.com]
- 9. The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiological 4-phenylbutyrate promotes mitochondrial biogenesis and metabolism in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Chemical chaperone 4-phenyl butyric acid (4-PBA) reduces hepatocellular lipid accumulation and lipotoxicity through induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 4-Phenylbutyric acid prevent cytotoxicity induced by thapsigargin in rat cardiac fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Therapeutic effect and mechanism of 4-phenyl butyric acid on renal ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing 4-Phenoxybutyric Acid Cytotoxicity in Long-Term Studies
Welcome to the technical support center for 4-Phenoxybutyric acid (4-PBA). This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-PBA in long-term experimental models and may be encountering challenges related to its cytotoxic effects. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and ensure the integrity of your research.
I. Understanding this compound and its Cytotoxicity
This compound is a versatile organic compound used in the synthesis of pharmaceuticals and agrochemicals.[1][2] It is recognized for its ability to interact with biological systems, making it a valuable tool in various research applications, including neuropharmacology.[1] However, like many bioactive compounds, improper handling or application at inappropriate concentrations can lead to cytotoxicity, confounding experimental results, particularly in long-term studies. Understanding the underlying mechanisms of this cytotoxicity is the first step toward effective management.
While often used interchangeably in literature with its more studied counterpart, 4-Phenylbutyric acid (4-PBA), it is crucial to distinguish between the two. 4-PBA is a well-documented chemical chaperone that alleviates endoplasmic reticulum (ER) stress and is an inhibitor of histone deacetylase (HDAC).[3][4][5] It has been shown to protect against ER stress-induced apoptosis.[4][6] In contrast, the specific cytotoxic mechanisms of this compound are less well-defined in publicly available literature, but it is known to be an irritant to the eyes, respiratory system, and skin.[7]
Frequently Asked Questions (FAQs)
Here are some common questions researchers have when starting to work with this compound:
Q1: What is the appropriate solvent for this compound?
A1: this compound has low solubility in water but is more soluble in organic solvents like ethanol and esters.[7] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a solvent such as ethanol and then dilute it to the final working concentration in the culture medium.[8] Always include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
Q2: What is a typical starting concentration range for in vitro studies?
A2: The optimal concentration of this compound is highly dependent on the cell type and the duration of the experiment. Based on studies with the related compound 4-PBA, a starting point for concentration ranges in cytotoxicity assays could be from 1 to 80 mM.[9] However, it is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. For long-term studies, it is advisable to work at concentrations well below the IC50 to minimize cytotoxicity.
Q3: How stable is this compound in cell culture media?
A3: this compound is relatively stable at room temperature but can be affected by light and heat.[7] It may also undergo hydrolysis at extreme pH or temperature.[2] For long-term studies, it is recommended to refresh the culture medium with freshly diluted this compound periodically (e.g., every 48-72 hours) to maintain a consistent concentration. A recent study describes a method for quantifying the related compound 4-PBA in cell culture media, which could be adapted to monitor the stability and cellular uptake of this compound in your specific experimental setup.[10][11]
Q4: Are there known off-target effects of this compound?
A4: While specific off-target effects of this compound are not extensively documented, the related compound 4-PBA is known to have multiple cellular effects, including acting as a chemical chaperone, an HDAC inhibitor, and potentially a peroxisome proliferator-activated receptor (PPAR) agonist.[3][12] It is plausible that this compound could have similar off-target activities. Researchers should consider these potential confounding factors when interpreting their results.
II. Troubleshooting Guide: Identifying and Mitigating Cytotoxicity
Encountering unexpected cell death or altered cellular morphology in your long-term studies can be a significant setback. This section provides a structured approach to troubleshooting cytotoxicity issues related to this compound.
Initial Signs of Cytotoxicity
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Morphological Changes: Observe cells under a microscope for signs of stress, such as rounding, detachment from the culture surface, blebbing of the cell membrane, or the presence of a high number of floating dead cells.
-
Reduced Cell Proliferation: A decrease in the rate of cell growth compared to vehicle-treated controls can be an early indicator of cytotoxicity. This can be quantified using assays like the CCK-8 assay.[9]
-
Decreased Viability: Assays such as Trypan Blue exclusion or more sensitive fluorescence-based live/dead staining can provide a quantitative measure of cell viability.
Systematic Troubleshooting Workflow
If you suspect this compound-induced cytotoxicity, follow this workflow to diagnose and resolve the issue.
Caption: A systematic workflow for troubleshooting this compound cytotoxicity.
In-Depth Troubleshooting Steps
1. Verify the Quality and Purity of Your this compound
-
Problem: Impurities in the compound can contribute to unexpected cytotoxicity.
-
Solution: Ensure you are using a high-purity grade of this compound (≥97% HPLC).[1] If possible, obtain a certificate of analysis from the supplier.
2. Optimize the Solvent and Final Concentration
-
Problem: The solvent itself or a high final concentration of the solvent can be toxic to cells.
-
Solution:
-
Use a high-quality, sterile solvent.
-
Keep the final solvent concentration in the culture medium as low as possible (typically <0.1% for ethanol).
-
Always include a vehicle control in your experiments.
-
3. Perform a Detailed Dose-Response and Time-Course Analysis
-
Problem: The initial concentration may be too high for long-term exposure.
-
Solution:
-
Dose-Response: Culture your cells with a wide range of this compound concentrations for a fixed period (e.g., 24, 48, and 72 hours). Measure cell viability at each concentration to determine the IC50.
-
Time-Course: Using a sub-toxic concentration determined from the dose-response experiment, monitor cell viability and proliferation over the entire duration of your planned long-term study.
-
4. Mitigating Off-Target Effects
-
Problem: The observed effects may not be due to the intended mechanism of action but rather to off-target activities.
-
Solution:
-
Control Experiments: If you hypothesize a specific mechanism of action, include appropriate positive and negative controls to validate it.
-
Rescue Experiments: If this compound is expected to rescue a phenotype, ensure the rescue is not due to a general pro-survival effect by testing it in a non-disease model.
-
Consider Structural Analogs: If available, testing structural analogs of this compound that are known to have different activity profiles can help to dissect the specific effects of the parent compound.
-
III. Protocols for Assessing Cytotoxicity
To ensure the reproducibility and validity of your findings, it is essential to use standardized protocols for assessing cytotoxicity.
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CCK-8)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
Compound Addition: After allowing the cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or CCK-8) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Long-Term Viability Monitoring using Real-Time Imaging
For long-term studies, real-time, non-invasive monitoring of cell health is ideal.
-
Cell Seeding: Seed cells in a specialized imaging plate or dish.
-
Treatment: Add this compound at the desired sub-toxic concentration.
-
Imaging: Place the plate in an incubator equipped with a live-cell imaging system.
-
Data Acquisition: Acquire images at regular intervals (e.g., every 2-4 hours) over the course of the experiment.
-
Analysis: Analyze the images to quantify cell number, confluency, and morphological changes over time.
IV. Mechanistic Insights: Potential Pathways of Cytotoxicity
While the specific cytotoxic mechanisms of this compound are not as well-elucidated as those of 4-PBA, we can infer potential pathways based on the known activities of related compounds.
Endoplasmic Reticulum (ER) Stress
The related compound 4-PBA is a well-known chemical chaperone that alleviates ER stress.[4][13] Paradoxically, at high concentrations or in certain cell types, compounds that modulate ER stress can also induce it, leading to apoptosis.
Caption: Potential ER stress-induced apoptotic pathway.
Histone Deacetylase (HDAC) Inhibition
4-PBA is also an HDAC inhibitor.[3] While HDAC inhibitors are often studied for their anti-cancer effects, they can also induce cell cycle arrest and apoptosis in non-cancerous cells, particularly with long-term exposure.
V. Conclusion
Managing the potential cytotoxicity of this compound in long-term studies is critical for obtaining reliable and interpretable data. By understanding the compound's properties, implementing a systematic troubleshooting approach, and utilizing robust protocols for assessing cell viability, researchers can confidently navigate the challenges associated with its use. This guide provides a framework for optimizing your experimental conditions and ensuring the scientific integrity of your work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 6303-58-8: this compound | CymitQuimica [cymitquimica.com]
- 3. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The regulatory mechanism of 4-phenylbutyric acid against ER stress-induced autophagy in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. 4-Phenoxybutanoic acid CAS#: 6303-58-8 [chemicalbook.com]
- 9. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of pH on 4-Phenoxybutyric acid activity and stability
Welcome to the technical support center for 4-Phenoxybutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. Here, we will explore the critical role of pH in modulating the activity and stability of this compound, offering practical guidance to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for preparing and storing aqueous solutions of this compound?
The optimal pH for preparing and storing this compound solutions is a balance between solubility and stability. With a predicted pKa of 4.56, this compound's solubility in aqueous solutions is highly dependent on pH.[1]
-
Below pH 4.56: The compound will be predominantly in its neutral, less soluble form, which may lead to precipitation, especially at higher concentrations.
-
Above pH 4.56: The compound will be in its ionized, more soluble phenoxybutyrate form.
For general use and short-term storage, it is recommended to prepare solutions in a buffer with a pH between 6.0 and 7.5. In this range, the compound is sufficiently soluble and generally stable.[2] For long-term storage, it is advisable to store the compound as a solid at 0-8°C.[3]
Q2: How does pH influence the biological activity of this compound?
The biological activity of this compound, particularly its ability to enter cells and exert its effects, is significantly influenced by pH. This is primarily due to a phenomenon known as "ion trapping".
As a weak acid, this compound exists in both a neutral (protonated) and an ionized (deprotonated) form, with the equilibrium between these two forms dictated by the pH of the environment and the compound's pKa. The neutral form is more lipid-soluble and can more readily cross cell membranes.
The extracellular environment is often slightly more acidic than the intracellular environment. This pH gradient facilitates the uptake of weak acids like this compound. In the more acidic extracellular space, a larger fraction of the compound is in its neutral form, allowing it to diffuse across the cell membrane. Once inside the more alkaline cytoplasm, the compound deprotonates to its ionized form, which is less membrane-permeable and becomes "trapped" within the cell, leading to its accumulation and enhanced biological activity.
Q3: My this compound solution has turned cloudy and a precipitate has formed. What is the likely cause and how can I fix it?
Precipitation in a this compound solution is most commonly due to the pH of the solution dropping below the compound's pKa of 4.56, causing the less soluble neutral form to predominate and precipitate out of the solution. This can happen if an acidic buffer is used or if the solution is not adequately buffered and absorbs atmospheric CO2, which can lower the pH.
Troubleshooting Steps:
-
Check the pH: Use a calibrated pH meter to measure the pH of your solution.
-
Adjust the pH: If the pH is below 5.0, slowly add a dilute solution of a suitable base (e.g., 0.1 M NaOH) dropwise while stirring until the precipitate redissolves and the pH is within the recommended range of 6.0-7.5.
-
Filter (if necessary): If the precipitate does not fully redissolve, it may be due to the presence of insoluble impurities. In this case, you can filter the solution through a 0.22 µm filter to remove any particulate matter.
-
Proper Buffering: To prevent future precipitation, ensure that your solutions are prepared using a buffer with sufficient buffering capacity in the desired pH range.
Q4: What are the main degradation pathways for this compound, and how are they affected by pH?
While this compound is generally stable under standard conditions, it can undergo degradation, particularly at extreme pH values and elevated temperatures.[2] The primary degradation pathway is hydrolysis of the ether linkage.
-
Acidic Conditions (pH < 4): Under strongly acidic conditions, the ether linkage can be susceptible to acid-catalyzed hydrolysis, although this process is generally slow at room temperature for this class of compounds.
-
Alkaline Conditions (pH > 9): In strongly alkaline solutions, base-catalyzed hydrolysis of the ether bond can occur, leading to the formation of phenol and γ-hydroxybutyric acid. This degradation is more pronounced at higher temperatures.
For most experimental applications conducted at or near physiological pH (7.4), the rate of hydrolysis is generally slow and not a significant concern for short-term experiments. However, for long-term studies or when working at elevated temperatures, it is crucial to monitor the stability of the compound.
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected biological activity in cell-based assays.
Possible Cause 1: Suboptimal pH of the cell culture medium after adding the compound.
The addition of a this compound stock solution, especially if prepared at a low pH, can alter the pH of the cell culture medium, affecting both the compound's activity and cell health.
Solution:
-
pH Measurement: After adding the this compound solution to your cell culture medium, measure the final pH to ensure it is within the optimal range for your cells.
-
Buffered Stock Solutions: Prepare your stock solutions in a buffer that is compatible with your cell culture medium and will not cause a significant pH shift upon dilution.
-
Final Formulation pH: Adjust the pH of the final working solution to the desired physiological pH before adding it to the cells.
Possible Cause 2: Degradation of this compound in the experimental setup.
If the experiment is conducted over a long period or at elevated temperatures, the compound may degrade, leading to a decrease in its effective concentration and a loss of activity.
Solution:
-
Stability Assessment: Perform a stability study under your specific experimental conditions (temperature, pH, and duration) to determine the degradation rate of this compound.
-
Fresh Preparations: For long-term experiments, consider replenishing the compound at regular intervals to maintain its effective concentration.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution of this compound (10 mM)
Materials:
-
This compound (solid)
-
1 M NaOH solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, purified water
-
Calibrated pH meter
-
Sterile containers
Procedure:
-
Weigh out the required amount of this compound to prepare a 10 mM solution.
-
Add a small volume of purified water to the solid.
-
Slowly add 1 M NaOH dropwise while stirring until the solid is completely dissolved.
-
Add PBS (pH 7.4) to reach the final desired volume.
-
Check the pH of the final solution and adjust to 7.2-7.4 with dilute HCl or NaOH if necessary.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile container.
-
Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis of this compound
Objective: To quantify the concentration of this compound over time at different pH values to determine its stability.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate buffer). The exact ratio should be optimized for good peak separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare Standard Solutions: Prepare a series of this compound standard solutions of known concentrations in the mobile phase to generate a calibration curve.
-
Prepare Stability Samples: Prepare solutions of this compound at a known concentration in buffers of different pH values (e.g., pH 4, 7, and 9).
-
Incubate Samples: Store the stability samples at a constant temperature (e.g., room temperature or 37°C).
-
Sample Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each stability sample, dilute it with the mobile phase if necessary, and inject it into the HPLC system.
-
Data Analysis: Quantify the concentration of this compound in each sample by comparing the peak area to the calibration curve. Plot the concentration of this compound as a function of time for each pH to determine the degradation rate.
Visualizations
Caption: pH-dependent equilibrium and cellular uptake of this compound.
Caption: Experimental workflow for assessing the pH-dependent stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Molecules: A Researcher's Guide to 4-Phenoxybutyric Acid vs. Sodium Phenylbutyrate in Cell Culture
For the discerning researcher navigating the complex landscape of cellular modulation, the choice of chemical tools is paramount. This guide offers an in-depth, evidence-based comparison of two structurally related yet functionally distinct molecules: 4-Phenoxybutyric acid and the widely-used sodium phenylbutyrate. While both share a butyric acid backbone, their applications and mechanisms of action in cell culture diverge significantly, a critical distinction for the design of robust and reproducible experiments.
This guide will delve into the established roles of sodium phenylbutyrate as a dual-function agent—a histone deacetylase (HDAC) inhibitor and a chemical chaperone for mitigating endoplasmic reticulum (ER) stress. In contrast, the available scientific literature on this compound points to its primary use as a chemical intermediate, with limited and less characterized biological activity in cell culture settings. We will explore the mechanistic underpinnings of sodium phenylbutyrate's effects, provide detailed protocols for its use, and present a clear, data-driven perspective to inform your research.
At a Glance: Key Differences
| Feature | This compound | Sodium Phenylbutyrate |
| Primary Role | Chemical Intermediate[1][2] | FDA-approved drug, research tool[3][4] |
| Mechanism of Action | Not well-characterized in cell culture | HDAC inhibitor, chemical chaperone (ER stress reducer)[5][6][7] |
| Common Applications | Synthesis of pharmaceuticals and agrochemicals[1][2] | Cancer research, neurodegenerative disease models, protein misfolding studies[5][8] |
| Data Availability | Limited biological data | Extensive body of research |
Sodium Phenylbutyrate: A Multifaceted Tool for Cellular Regulation
Sodium phenylbutyrate is the sodium salt of 4-phenylbutyric acid and is a well-established molecule in both clinical and research settings.[5] Its utility in cell culture stems from two primary, well-documented mechanisms of action that influence a wide array of cellular processes.
Mechanism 1: Histone Deacetylase (HDAC) Inhibition
Sodium phenylbutyrate functions as a broad-spectrum inhibitor of histone deacetylases (HDACs).[5] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, sodium phenylbutyrate promotes a more open chromatin structure, facilitating gene expression. This activity is central to its investigation as an anti-cancer agent, as it can induce the expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.[3]
Caption: Mechanism of HDAC inhibition by sodium phenylbutyrate.
Mechanism 2: Chemical Chaperone and ER Stress Reduction
Sodium phenylbutyrate also acts as a chemical chaperone, aiding in the proper folding of proteins and alleviating stress within the endoplasmic reticulum (ER).[6][7] The accumulation of misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a signaling pathway that can ultimately lead to apoptosis if the stress is prolonged or severe. By facilitating protein folding and trafficking, sodium phenylbutyrate can reduce the load of misfolded proteins, thereby mitigating ER stress and promoting cell survival.[6] This mechanism is particularly relevant in studies of protein misfolding diseases like cystic fibrosis and neurodegenerative disorders.[5][8]
Caption: Sodium phenylbutyrate as a chemical chaperone in ER stress.
Experimental Protocols: Utilizing Sodium Phenylbutyrate in Cell Culture
The following are generalized protocols. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental endpoint.
Protocol 1: Induction of Gene Expression via HDAC Inhibition
Objective: To assess the effect of sodium phenylbutyrate on the expression of a target gene known to be silenced by histone deacetylation.
Materials:
-
Cell line of interest (e.g., cancer cell line with a known silenced tumor suppressor gene)
-
Complete cell culture medium
-
Sodium Phenylbutyrate (Sigma-Aldrich, Cat. No. P21005 or equivalent)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, replace the medium with fresh medium containing sodium phenylbutyrate at various concentrations (e.g., 1, 2.5, 5, and 10 mM). Include a vehicle-treated control (e.g., sterile water or PBS).
-
Incubation: Incubate the cells for 24-48 hours.
-
Harvesting: Wash the cells with PBS and then lyse the cells for RNA extraction according to the manufacturer's protocol.
-
Analysis: Perform qRT-PCR to quantify the relative expression of the target gene.
Caption: Workflow for assessing HDAC inhibition by sodium phenylbutyrate.
Protocol 2: Alleviation of Chemically-Induced ER Stress
Objective: To evaluate the protective effect of sodium phenylbutyrate against ER stress-induced apoptosis.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa, or a cell line relevant to a protein misfolding disease)
-
Complete cell culture medium
-
Sodium Phenylbutyrate
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
Reagents for apoptosis detection (e.g., Annexin V/PI staining kit, Caspase-3 cleavage antibody)
-
Reagents for Western blotting (e.g., antibodies against ER stress markers like GRP78/BiP, CHOP)
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels for the chosen endpoint analysis (e.g., 6-well plates for Western blotting, 96-well plates for viability assays).
-
Pre-treatment: Pre-treat cells with sodium phenylbutyrate (e.g., 2.5-5 mM) for 2-4 hours.
-
Induction of ER Stress: Add the ER stress inducer (e.g., 1 µg/mL Tunicamycin) to the medium already containing sodium phenylbutyrate. Include controls for untreated cells, cells treated with sodium phenylbutyrate alone, and cells treated with the ER stress inducer alone.
-
Incubation: Incubate for an appropriate time to induce ER stress and apoptosis (e.g., 16-24 hours).
-
Analysis:
-
Apoptosis: Harvest cells and perform Annexin V/PI staining followed by flow cytometry.
-
ER Stress Markers: Lyse cells and perform Western blotting to assess the levels of GRP78/BiP and CHOP. A reduction in the induction of these markers in the co-treated group compared to the ER stress inducer alone indicates alleviation of ER stress.
-
This compound: An Uncharted Territory in Cell Biology
In stark contrast to the extensive literature on sodium phenylbutyrate, this compound remains a molecule with limited characterization of its biological effects in cell culture. Commercially, it is primarily positioned as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] While some vendor information suggests potential applications in neuropharmacology, these claims are not yet substantiated by a robust body of peer-reviewed research.[1]
For researchers considering this compound, it is crucial to recognize the current knowledge gap. There is no evidence to suggest that this compound functions as an HDAC inhibitor or a chemical chaperone in a manner comparable to sodium phenylbutyrate. Any investigation into its cellular effects would be exploratory and would require extensive validation, starting with basic cytotoxicity and dose-response assays.
Conclusion and Future Directions
This guide illuminates the significant functional differences between sodium phenylbutyrate and this compound for researchers in cell biology. Sodium phenylbutyrate stands as a versatile and well-documented tool, capable of modulating gene expression through HDAC inhibition and protecting cells from ER stress via its chaperone activity. Its multifaceted nature makes it a valuable reagent for studies in cancer, neurodegeneration, and a host of other research areas.
Conversely, this compound represents a largely unexplored molecule in the context of cell culture. Its established role as a chemical intermediate does not preclude potential biological activity, but researchers should proceed with the understanding that its effects are not well-defined.
For scientists and drug development professionals, the choice is clear: for predictable and well-characterized modulation of HDAC activity or ER stress, sodium phenylbutyrate is the evidence-backed choice. The biological landscape of this compound, however, remains an open field for discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 6303-58-8: this compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The regulatory mechanism of 4-phenylbutyric acid against ER stress-induced autophagy in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 4-Phenoxybutyric Acid and Next-Generation HDAC Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Epigenetic Axis of HDACs in Disease
In the landscape of cellular regulation, the dynamic process of histone acetylation and deacetylation stands as a critical control point for gene expression. Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[1][2] The aberrant activity of HDACs is a hallmark of various pathologies, particularly cancer, where it is associated with the silencing of tumor suppressor genes and advanced disease.[3][4] This has established HDACs as compelling therapeutic targets.
HDAC inhibitors (HDACis) are designed to counteract this process, restoring acetylation homeostasis and reactivating suppressed genes, thereby inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][5] To date, the FDA has approved several HDACis, primarily for hematologic cancers, including Vorinostat, Romidepsin, and Panobinostat.[4][6] This guide provides a comparative analysis of the efficacy of 4-Phenoxybutyric acid, using its well-studied analog 4-Phenylbutyric acid (PBA) as a proxy, against these established and potent HDAC inhibitors. We will delve into the quantitative metrics of their performance, the experimental methodologies used to validate their efficacy, and the molecular mechanisms that underpin their therapeutic potential.
The Subject Compound: this compound and its Analogue
Direct experimental data on this compound as a specific HDAC inhibitor is limited in publicly available literature. However, its close structural analog, 4-Phenylbutyric acid (4-PBA), is a recognized, naturally occurring short-chain fatty acid that functions as a low-potency HDAC inhibitor.[7][8] 4-PBA belongs to the aliphatic acid class of HDACis and is believed to exert its effects through the inhibition of Class I and IIa HDACs.[7]
While 4-PBA has shown therapeutic potential in preclinical models of Alzheimer's disease and certain cancers, its clinical utility is often hampered by the requirement for very high doses (up to 15 g/day ), which points to a relatively weak intrinsic potency compared to other HDACi classes.[9][10] Studies have shown that 4-PBA can influence cellular differentiation in a stage-specific manner through HDAC inhibition, but its efficacy profile positions it as a first-generation, non-selective agent rather than a high-potency drug candidate.[8]
The Comparative Landscape: Established HDAC Inhibitors
The field of HDAC inhibitor development has produced several distinct chemical classes, each with unique properties regarding potency, selectivity, and mechanism of action.
-
Vorinostat (SAHA): The Pan-Inhibitor Benchmark Vorinostat (Suberoylanilide Hydroxamic Acid) is a hydroxamic acid-based pan-HDAC inhibitor, targeting zinc-dependent Class I, II, and IV HDACs.[5][11] It was the first HDACi to receive FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL).[5] Vorinostat binds to the zinc ion in the enzyme's active site, effectively blocking its catalytic activity.[12] Its pan-inhibitory nature leads to broad changes in histone and non-histone protein acetylation, resulting in potent anti-tumor effects, including the induction of apoptosis and cell cycle arrest.[13]
-
Romidepsin (Istodax®): The Class I-Selective Powerhouse Romidepsin is a natural cyclic peptide that functions as a potent, Class I-selective HDAC inhibitor, with particular activity against HDAC1 and HDAC2.[5][14] It is a prodrug that is activated within the cell.[14] Its selectivity for Class I HDACs is thought to contribute to a more targeted therapeutic effect. Romidepsin is FDA-approved for the treatment of CTCL and peripheral T-cell lymphoma (PTCL), where it has demonstrated significant and durable responses in patients.[15][16]
-
Panobinostat (Farydak®): The Potent Pan-Inhibitor Panobinostat is a highly potent, orally available pan-HDAC inhibitor derived from cinnamic acid hydroxamate.[17][18] It demonstrates synergy when combined with other anticancer agents, such as the proteasome inhibitor bortezomib.[19] This combination therapy is FDA-approved for patients with multiple myeloma who have received at least two prior therapies.[20] Panobinostat's potent, broad-spectrum inhibition makes it a powerful agent, though this can also contribute to its toxicity profile.[17]
Visualizing the Mechanism and Experimental Workflow
To understand the fundamental action of these inhibitors and the process of their evaluation, the following diagrams illustrate the core concepts.
Caption: General mechanism of HDAC inhibition.
Caption: Standard experimental workflow for evaluating HDAC inhibitors.
Quantitative Efficacy Comparison
The most direct way to compare the efficacy of different HDAC inhibitors is to examine their half-maximal inhibitory concentration (IC50) against various HDAC isoforms and their performance in cellular assays. The following table summarizes key data points for 4-PBA and the selected comparators.
| Inhibitor | Chemical Class | Primary HDAC Targets | Typical Potency (IC50) | FDA-Approved Indications |
| 4-Phenylbutyric Acid (PBA) | Aliphatic Acid[5][7] | Class I & IIa (Weak)[7] | Millimolar (mM) range | Urea Cycle Disorders (Not for cancer) |
| Vorinostat (SAHA) | Hydroxamic Acid[5] | Pan-HDAC (Class I, II, IV)[11] | Low Nanomolar (nM)[21] | Cutaneous T-Cell Lymphoma (CTCL)[5] |
| Romidepsin | Cyclic Peptide[5] | Class I (HDAC1, HDAC2)[5] | Low Nanomolar (nM) | CTCL, Peripheral T-Cell Lymphoma (PTCL)[16][22] |
| Panobinostat | Hydroxamic Acid[17][18] | Pan-HDAC[17] | Low Nanomolar (nM) | Multiple Myeloma[20] |
Note: Potency can vary depending on the specific HDAC isoform and the assay conditions.
This comparison clearly illustrates that while 4-PBA does possess HDAC inhibitory activity, its potency is orders of magnitude lower than that of clinically approved agents like Vorinostat, Romidepsin, and Panobinostat. This difference is the primary reason for the high therapeutic doses required for 4-PBA, which presents significant challenges for clinical development in oncology.[9]
Methodologies for Efficacy Assessment: A Practical Guide
To ensure scientific rigor, the evaluation of any potential HDAC inhibitor must follow a series of validated experimental protocols. These protocols serve not only to quantify efficacy but also to confirm the mechanism of action.
Protocol 1: In Vitro Fluorogenic HDAC Inhibition Assay
Objective: To determine the IC50 value of a test compound against specific recombinant HDAC enzymes. This is the primary screen for potency.
Causality: This assay directly measures the enzymatic activity of purified HDACs. A fluorogenic substrate, Boc-Lys(Ac)-AMC, is deacetylated by the HDAC enzyme. A developer solution containing a protease (e.g., trypsin) then cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).[6] The intensity of the fluorescence is directly proportional to HDAC activity. An inhibitor will reduce this signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., this compound) and a positive control inhibitor (e.g., SAHA) in assay buffer.[23] A typical concentration range spans from picomolar to micromolar.
-
Dilute the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6) to the working concentration in cold assay buffer.
-
Prepare the fluorogenic substrate and developer solution as per the manufacturer's instructions.
-
-
Assay Plate Setup:
-
In a 96-well black, flat-bottom plate, add assay buffer to all wells.
-
Add the serially diluted test compound, positive control, or a vehicle control (e.g., DMSO) to the appropriate wells.[23]
-
Add the diluted HDAC enzyme to all wells except for a "no enzyme" negative control.
-
-
Enzymatic Reaction:
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.[23]
-
Incubate at 37°C for 60 minutes, protected from light.
-
-
Signal Development and Measurement:
-
Stop the enzymatic reaction and develop the signal by adding the developer solution to all wells.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).[23]
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Plot the percentage of HDAC inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Cellular Histone Acetylation Assay (Western Blot)
Objective: To confirm that the test compound engages its target in a cellular environment by measuring the accumulation of acetylated proteins.
Causality: If an HDAC inhibitor is effective in cells, it will block the removal of acetyl groups, leading to a detectable increase (hyperacetylation) of histones (e.g., Histone H3, Histone H4) and other HDAC substrates like α-tubulin (a specific substrate for HDAC6).[24] This provides direct evidence of target engagement.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa, A549) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC inhibitor for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. It is critical to also include an HDAC inhibitor (like TSA or SAHA) in the lysis buffer to prevent post-lysis deacetylation.
-
Collect the cell lysates and clarify them by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for acetylated-Histone H3, total Histone H3, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities. A dose-dependent increase in the ratio of acetylated-H3 to total-H3 indicates effective HDAC inhibition.
-
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy and tolerability of an HDAC inhibitor in a living organism.
Causality: While in vitro and cellular assays are crucial, they do not account for pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics in a complex biological system. An in vivo model is the definitive preclinical test to determine if a compound can inhibit tumor growth at a tolerable dose.[2]
Step-by-Step Methodology:
-
Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., athymic nude or NSG mice).
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control like SAHA).
-
-
Drug Administration:
-
Administer the HDAC inhibitor via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily, 5 days a week).
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as a general indicator of toxicity. Observe for any other signs of adverse effects.
-
-
Study Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Excise the tumors at the end of the study for downstream analysis (e.g., Western blot for acetylated histones to confirm target engagement in vivo).
-
Compare the tumor growth curves between the treatment and control groups. A significant reduction in tumor growth indicates in vivo efficacy.
-
Conclusion and Future Outlook
The comparative analysis reveals a significant efficacy gap between aliphatic acid-based inhibitors like 4-Phenylbutyric acid and clinically validated hydroxamates and cyclic peptides. While this compound and its analog 4-PBA may serve as useful research tools for studying the general effects of HDAC inhibition, their low potency makes them unlikely candidates for development as frontline oncology therapeutics.
The superior, nanomolar-range potency of agents like Vorinostat, Romidepsin, and Panobinostat underscores the success of structure-based drug design in this field. Future research is increasingly focused on developing next-generation HDAC inhibitors with improved isoform selectivity.[25] The rationale is that by targeting specific HDACs implicated in a particular cancer type (e.g., HDAC6 in cell motility), it may be possible to achieve greater therapeutic efficacy while minimizing the off-target effects and toxicities associated with pan-HDAC inhibition.[25] As our understanding of the distinct biological roles of each HDAC isoform deepens, the development of these highly selective inhibitors will pave the way for more precise and effective epigenetic therapies.
References
- 1. drugs.com [drugs.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Different Histone Deacetylase Inhibitors in Attenuating Inflammatory Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. ashpublications.org [ashpublications.org]
- 14. What is the mechanism of Romidepsin? [synapse.patsnap.com]
- 15. Romidepsin: evidence for its potential use to manage previously treated cutaneous T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cdn.mdedge.com [cdn.mdedge.com]
- 18. Panobinostat (Farydak): A Novel Option for the Treatment of Relapsed Or Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 20. Efficacy of Panobinostat for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 22. What is Romidepsin used for? [synapse.patsnap.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide: 4-Phenoxybutyric Acid vs. 4-Phenylbutyric Acid (4-PBA)
For researchers in drug development and the life sciences, the selection of small molecules is a critical decision that dictates experimental outcomes. While structurally similar, 4-Phenoxybutyric acid and 4-Phenylbutyric acid (4-PBA) serve vastly different functions in a research context. This guide provides an in-depth comparison of their mechanisms, applications, and experimental considerations to inform appropriate selection for your studies.
At a Glance: Structural and Physicochemical Distinctions
The core difference between these two molecules lies in a single oxygen atom, which fundamentally alters their chemical properties and biological activities. 4-Phenylbutyric acid features a phenyl group directly attached to the butyric acid chain, whereas this compound incorporates an ether linkage.
| Property | 4-Phenylbutyric Acid (4-PBA) | This compound |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₃ |
| Molecular Weight | 164.20 g/mol [1][2] | 180.20 g/mol [3][4] |
| Appearance | White to off-white powder[1][2] | White to off-white solid or crystalline substance[5] |
| Structure | Butyric acid with a phenyl group at C-4[1] | Butyric acid with a phenoxy group at C-4[5] |
| CAS Number | 1821-12-1[1][2] | 6303-58-8[3][4] |
Divergent Mechanisms of Action
The subtle structural variance leads to profoundly different roles in biological systems. 4-PBA is a well-characterized bioactive molecule with multiple modes of action, while this compound is primarily utilized as a stable chemical intermediate.
4-Phenylbutyric Acid (4-PBA): A Multifunctional Biological Modulator
4-PBA is an FDA-approved drug primarily known for its dual roles as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[6][7][8]
A. Chemical Chaperone and ER Stress Inhibition:
One of the most researched functions of 4-PBA is its ability to alleviate endoplasmic reticulum (ER) stress.[9][10] ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the Unfolded Protein Response (UPR).[11] If prolonged, the UPR can lead to apoptosis (programmed cell death). 4-PBA acts as a chemical chaperone by interacting with the exposed hydrophobic regions of misfolded proteins, preventing their aggregation and facilitating proper folding.[9][12] This action reduces the load on the ER, attenuates the UPR signaling cascade, and protects cells from ER stress-induced apoptosis.[11][13][14] Its efficacy in reducing ER stress has been demonstrated in numerous models of diseases, including neurodegenerative disorders, diabetes, and inflammatory conditions.[9][10][15]
B. Histone Deacetylase (HDAC) Inhibition:
4-PBA also functions as a broad-spectrum inhibitor of histone deacetylases (HDACs).[8][16][17] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, which relaxes chromatin structure and allows for the transcription of various genes.[8][18] This epigenetic modification is the basis for its investigation as an anti-cancer agent, as it can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[1][19]
This compound: A Versatile Synthetic Precursor
In contrast to the biological activity of 4-PBA, this compound is primarily valued as a chemical intermediate and building block in organic synthesis.[5][20] Its structure, featuring a stable phenoxy group and a reactive carboxylic acid, makes it a valuable precursor for creating more complex molecules.[5]
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals.[20] Its structure can be modified to develop drugs targeting specific biological pathways, with potential applications in neuropharmacology.[20]
-
Agrochemicals: It is used in the formulation of herbicides and plant growth regulators.[20]
While some studies suggest potential biological interactions, such as modulating neurotransmitter activity, these are not as extensively characterized as the mechanisms of 4-PBA.[20] One study also noted that 4-PBA may promote hepatocellular carcinoma through the activation of PPAR-α, indicating a complex biological profile that warrants careful consideration.[21]
Comparative Research Applications
The distinct mechanisms of these compounds translate into different fields of application.
| Research Area | 4-Phenylbutyric Acid (4-PBA) | This compound |
| Primary Function | Bioactive Agent / Therapeutic Probe | Synthetic Intermediate / Building Block |
| Neuroscience | Studied for neuroprotection by reducing ER stress in models of Alzheimer's, Parkinson's, and ischemic stroke.[15][22] | Used as a precursor in neuropharmacology drug synthesis; potential to modulate neurotransmitter activity.[20] |
| Oncology | Investigated as an anti-cancer agent due to its HDAC inhibitor activity, inducing apoptosis and cell cycle arrest.[1][19] | Not a primary application. |
| Metabolic Disease | Explored as a treatment for type 2 diabetes and related disorders by improving insulin sensitivity and reducing ER stress.[8] | Potential role in activating PPARs, a family of receptors involved in lipid and glucose metabolism.[23][24] |
| Inflammatory Disease | Attenuates inflammatory responses by inhibiting ER stress and NF-κB signaling pathways in models of arthritis and lung injury.[9][10] | Not a primary application. |
| Plant Science | Used to study ER stress; also found to promote plant regeneration by being converted to the natural auxin, phenylacetic acid (PAA).[25] | Used in the formulation of herbicides and plant growth regulators.[20] |
| Organic Chemistry | Used as a reactant for synthesizing derivatives like 1-Tetralone.[26] | Widely used as a versatile building block for pharmaceuticals and agrochemicals.[5] |
Experimental Protocols and Considerations
The practical application of these compounds in the lab requires distinct methodologies.
Experimental Workflow: Assessing 4-PBA's Effect on ER Stress
This protocol outlines a typical cell-based assay to determine if 4-PBA can rescue cells from chemically-induced ER stress.
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., human neuroblastoma SK-N-SH or mouse lung epithelial MLE-12) at an appropriate density and allow them to adhere overnight.[9][27]
-
4-PBA Pre-treatment: The next day, replace the medium with fresh medium containing the desired concentration of 4-PBA (typically 1-10 mM). Incubate for a period of 6 to 24 hours.[17] A vehicle control (e.g., sterile water or PBS) should be run in parallel.
-
ER Stress Induction: Add an ER stress-inducing agent such as Tunicamycin (inhibits N-linked glycosylation) or Thapsigargin (inhibits SERCA pumps) to the culture medium.[14][27] The concentration and duration will depend on the cell line and inducer used.
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against key ER stress markers, such as GRP78 (BiP), CHOP (GADD153), and markers of apoptosis like cleaved caspase-3.[9][14] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. A successful experiment will show that the ER stress inducer increases the expression of GRP78 and CHOP, while co-treatment with 4-PBA significantly attenuates this increase.
Considerations for Using this compound
When using this compound, the focus is typically on chemical synthesis.
-
Solubility: It possesses both hydrophilic (carboxylic acid) and hydrophobic (phenoxy group) properties, influencing its solubility in different solvents.[5]
-
Stability: The compound is generally stable but may undergo hydrolysis under extreme pH or temperature conditions.[5]
-
Reaction Purity: As a starting material, ensuring the purity of this compound is critical for achieving high yields and minimizing side products in subsequent synthetic steps.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and 4-Phenylbutyric acid is entirely dependent on the research objective.
-
Choose 4-Phenylbutyric Acid (4-PBA) when your research involves investigating or modulating biological pathways. It is the appropriate tool for studying the roles of ER stress and histone acetylation in disease models, exploring potential therapeutic interventions, and probing the mechanisms of cellular proteostasis.[7][11]
-
Choose this compound when your goal is chemical synthesis. It is a valuable and versatile precursor for building novel pharmaceutical or agrochemical compounds.[5][20]
Understanding the fundamental differences in their mechanism and application is paramount for designing robust experiments and advancing scientific discovery. This guide serves as a foundational resource for researchers to make informed decisions, ensuring the right compound is selected for the right scientific question.
References
- 1. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Phenylbutyric Acid Manufacturer, Supplier in India [vandvpharma.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C10H12O3 | CID 22741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 6303-58-8: this compound | CymitQuimica [cymitquimica.com]
- 6. Frontiers | The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 10. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. The regulatory mechanism of 4-phenylbutyric acid against ER stress-induced autophagy in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. selleck.co.jp [selleck.co.jp]
- 18. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 19. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemimpex.com [chemimpex.com]
- 21. 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chronic treatment of 4-phenylbutyric acid ameliorates cognitive impairment after focal cerebral ischemia/ reperfusion injury in rats - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 23. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PPAR agonist - Wikipedia [en.wikipedia.org]
- 25. 4-Phenylbutyric acid promotes plant regeneration as an auxin by being converted to phenylacetic acid via an IBR3-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]
- 27. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Validating the Mechanism of Action of 4-Phenoxybutyric Acid: A Comparative Approach
Abstract
4-Phenoxybutyric acid (4-PBA), a compound approved for clinical use in urea cycle disorders, has garnered significant attention in translational research for its therapeutic potential across a spectrum of diseases, including neurodegeneration, metabolic disorders, and cancer.[1][2] This broad utility stems from a widely reported, yet fundamentally dual, mechanism of action: its function as a chemical chaperone alleviating Endoplasmic Reticulum (ER) stress and its role as a histone deacetylase (HDAC) inhibitor .[3][4][5] For researchers and drug development professionals, this mechanistic dichotomy presents a critical challenge. The therapeutic rationale and the interpretation of experimental results depend entirely on which pathway is dominant in a specific biological context. This guide provides a comprehensive framework for systematically dissecting and validating the primary mechanism of 4-PBA. We present detailed, self-validating experimental protocols, comparative analyses with alternative tool compounds, and a logical workflow to empower researchers to determine its function with confidence in their own experimental systems.
Introduction: The Mechanistic Ambiguity of a Promising Molecule
This compound is a small aromatic fatty acid that readily crosses the blood-brain barrier, making it an attractive therapeutic candidate for neurological diseases.[6] Its efficacy in various disease models is well-documented, yet the literature frequently attributes its effects to two distinct molecular mechanisms. On one hand, 4-PBA is lauded as a potent chemical chaperone that mitigates the unfolded protein response (UPR) triggered by ER stress.[1][7] On the other, it is characterized as a broad-spectrum HDAC inhibitor that modulates gene expression through epigenetic modification.[5][8]
This ambiguity is not merely academic. Whether 4-PBA is functioning to restore protein homeostasis or to alter the transcriptional landscape has profound implications for its therapeutic application and the design of next-generation derivatives. The objective of this guide is to move beyond assumption and provide the scientific community with a robust, logic-driven experimental strategy to empirically validate the mechanism of 4-PBA in a given cellular or animal model.
Section 1: The Dichotomy of 4-PBA's Mechanism of Action
The Chemical Chaperone Hypothesis: Restoring Proteostasis
The Endoplasmic Reticulum (ER) is the primary site for the folding and modification of secretory and transmembrane proteins. A disruption in its capacity, caused by factors like genetic mutations, metabolic imbalance, or toxic insults, leads to the accumulation of misfolded proteins—a state known as ER stress.[9] To cope with this, the cell activates the Unfolded Protein Response (UPR), a sophisticated signaling network originating from three ER-resident sensors: IRE1α, PERK, and ATF6.[7][9] While initially pro-survival, chronic UPR activation can trigger apoptosis and inflammation.[1]
As a chemical chaperone, 4-PBA is proposed to interact with the exposed hydrophobic regions of unfolded proteins, preventing their aggregation and facilitating their correct folding.[4][10] This action reduces the load of misfolded proteins, thereby attenuating the UPR and restoring cellular homeostasis.[11][12]
The HDAC Inhibition Hypothesis: Epigenetic Modulation
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histone tails. This action leads to a more condensed chromatin structure, generally repressing gene transcription. HDAC inhibitors, conversely, promote histone hyperacetylation, leading to a relaxed chromatin state and activation of gene expression.[5]
4-PBA has been identified as a pan-HDAC inhibitor, although with lower potency compared to classical inhibitors like Trichostatin A (TSA).[3][5] This activity can profoundly alter cellular programs, including proliferation, differentiation, and apoptosis, and is thought to contribute to its anti-cancer and neuroprotective effects.[3][8]
Section 2: Experimental Framework for Mechanistic Validation
To deconvolve these two mechanisms, we propose a systematic, two-pronged approach. First, conduct parallel experiments to directly assess the effects of 4-PBA on the UPR and on global histone acetylation. Second, compare these effects to those of more specific tool compounds.
Comparative Analysis with Specific Inhibitors
No single experiment is definitive. The causality behind experimental choices relies on comparing the molecular signature of 4-PBA to compounds with more clearly defined mechanisms.
| Compound | Primary Mechanism | Typical Concentration | Key Advantages | Key Disadvantages |
| This compound (4-PBA) | Chemical Chaperone / HDACi | 1-10 mM | FDA-approved, well-studied | Mechanistically ambiguous, requires high concentrations[2][8] |
| Tauroursodeoxycholic acid (TUDCA) | Chemical Chaperone | 100-500 µM | More specific for ER stress, potent | Can have off-target effects on bile acid signaling[9] |
| Trichostatin A (TSA) | Pan-HDAC Inhibitor | 50-500 nM | Potent and specific HDACi | Can be highly toxic to cells[5] |
| Sodium Butyrate | HDAC Inhibitor | 1-5 mM | Structurally related to 4-PBA, but a more established HDACi | Less potent than TSA |
Section 3: Detailed Experimental Protocols
The following protocols are designed as self-validating systems. Each includes necessary controls to ensure the trustworthiness of the results.
Protocol: Validating the Chemical Chaperone Activity of 4-PBA
Objective: To determine if 4-PBA reduces the UPR activation in response to a chemical inducer of ER stress, and to compare its efficacy to TUDCA.
Methodology:
-
Cell Seeding: Plate your cells of interest (e.g., HEK293T, SH-SY5Y, or a project-specific line) in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Pre-treatment (Optional but Recommended): Pre-treat cells with 4-PBA (e.g., 5 mM) or TUDCA (e.g., 250 µM) for 2-4 hours. This allows the chaperones to be present before the stress induction.
-
Treatment Groups (6-8 hours):
-
Vehicle Control (e.g., DMSO or media)
-
ER Stress Inducer only (e.g., 1 µM Thapsigargin or 2 µg/mL Tunicamycin)
-
Inducer + 4-PBA (5 mM)
-
Inducer + TUDCA (250 µM)
-
4-PBA only (5 mM)
-
TUDCA only (250 µM)
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer to a PVDF membrane.
-
Probe with primary antibodies against key UPR markers: GRP78 (BiP), p-PERK, p-eIF2α, and CHOP.
-
Use β-actin or GAPDH as a loading control.
-
-
XBP1 Splicing Assay (RT-PCR):
-
Harvest RNA from a parallel set of wells using a suitable kit.
-
Synthesize cDNA.
-
Perform PCR using primers that flank the intron in XBP1 mRNA. The spliced (active) form will run as a smaller band than the unspliced form on an agarose gel.
-
Data Interpretation:
-
Positive Result (Supports Chaperone Activity): The ER stress inducer should markedly increase the levels of GRP78, p-PERK, p-eIF2α, CHOP, and spliced XBP1. In the presence of 4-PBA or TUDCA, this induction should be significantly attenuated.[11][13]
-
Negative Result: If 4-PBA fails to reduce the levels of these markers, it is not acting as an effective chemical chaperone in your system at the tested concentration.
Protocol: Validating the HDAC Inhibitor Activity of 4-PBA
Objective: To determine if 4-PBA increases global histone acetylation at a level comparable to a known HDAC inhibitor like TSA or Sodium Butyrate.
Methodology:
-
Cell Seeding: Plate cells as described in Protocol 3.1.
-
Treatment Groups (12-24 hours):
-
Vehicle Control (e.g., DMSO or media)
-
4-PBA (5 mM)
-
Trichostatin A (TSA, 200 nM) - Positive Control
-
Sodium Butyrate (2 mM) - Positive Control
-
-
Cell Lysis:
-
For Western Blotting: Lyse cells directly in Laemmli buffer or use a histone extraction protocol for cleaner results.
-
For Activity Assays: Follow the manufacturer's protocol for nuclear extraction.
-
-
Western Blotting:
-
Probe membranes with primary antibodies against acetylated Histone H3 (Ac-H3) and acetylated Histone H4 (Ac-H4).
-
Use an antibody against total Histone H3 as a loading control.
-
-
HDAC Activity Assay (Optional):
-
Use a commercially available fluorometric or colorimetric HDAC activity assay kit with nuclear extracts from treated cells. This provides a quantitative measure of HDAC inhibition.
-
Data Interpretation:
-
Positive Result (Supports HDAC Inhibition): TSA and Sodium Butyrate should cause a robust increase in Ac-H3 and Ac-H4 levels. If 4-PBA treatment results in a similar, dose-dependent increase, this confirms its activity as an HDAC inhibitor in your system.[5] The HDAC activity assay should show a corresponding decrease in activity.
-
Negative Result: If 4-PBA fails to increase histone acetylation while the positive controls work, it suggests that its HDAC inhibitory effect is weak or non-existent under your experimental conditions.
Section 4: Data Synthesis and Comparative Guide
The power of this approach lies in synthesizing the data from both protocols. The table below outlines potential outcomes and their interpretations.
| Outcome | Experiment 3.1: UPR Attenuation | Experiment 3.2: Histone Acetylation | Dominant Mechanism |
| Scenario 1 | Strong (similar to TUDCA) | Weak or None (much less than TSA) | Chemical Chaperone |
| Scenario 2 | Weak or None | Strong (similar to NaB/TSA) | HDAC Inhibitor |
| Scenario 3 | Strong | Strong | Dual Mechanism |
| Scenario 4 | Weak or None | Weak or None | Off-Target or Other Mechanism |
Scenario 3 (Dual Mechanism): If both pathways are active, further experiments are needed to determine which is responsible for the final biological phenotype. This can be achieved using siRNA to knock down key UPR components (e.g., ATF4, XBP1) or by using more specific HDAC inhibitors to see if they replicate the effect of 4-PBA.
Conclusion
References
- 1. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Phenylbutyrate Attenuates the ER Stress Response and Cyclic AMP Accumulation in DYT1 Dystonia Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dntp-mix-100mm.com [dntp-mix-100mm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Endoplasmic reticular stress as an emerging therapeutic target for chronic pain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 12. The regulatory mechanism of 4-phenylbutyric acid against ER stress-induced autophagy in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Phenoxybutyric Acid and Its Derivatives: A Guide for Researchers
In the landscape of modern drug discovery, the exploration of privileged scaffolds that can be tailored to modulate multiple biological targets offers a compelling strategy for the development of novel therapeutics. 4-Phenoxybutyric acid, a simple aromatic fatty acid, represents one such scaffold. Its structural versatility has given rise to a diverse array of derivatives, each with unique physicochemical properties and biological activities. This guide provides a comprehensive comparative analysis of this compound and its derivatives, with a particular focus on their roles as histone deacetylase (HDAC) inhibitors and peroxisome proliferator-activated receptor (PPAR) agonists. We will delve into their synthesis, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy, providing researchers with the foundational knowledge to navigate this promising chemical space.
The Dual Personality of a Simple Scaffold: HDAC Inhibition and PPAR Modulation
This compound and its close analog, 4-phenylbutyric acid (4-PBA), have garnered significant attention for their multifaceted biological effects.[1] Initially recognized for its activity as a chemical chaperone, 4-PBA has been shown to be a weak but effective inhibitor of histone deacetylases (HDACs).[2][3][4][5] This inhibitory action on HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression, has positioned 4-PBA and its derivatives as potential therapeutic agents for a range of diseases, including cancer and neurodegenerative disorders.[1][6]
Concurrently, the structural resemblance of these compounds to endogenous fatty acids has led to the investigation of their activity as modulators of peroxisome proliferator-activated receptors (PPARs).[7][8][9] PPARs are a family of nuclear receptors that are key regulators of lipid and glucose metabolism, as well as inflammation.[8][10] The ability of certain this compound derivatives to activate specific PPAR isoforms presents an exciting avenue for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia.
This dual activity profile makes the this compound scaffold a fascinating subject for comparative analysis. By systematically modifying its structure, researchers can fine-tune the potency and selectivity of its derivatives towards either HDACs or PPARs, or potentially develop dual-acting ligands with unique therapeutic potential.
Comparative Analysis of Biological Activity: A Data-Driven Approach
The efficacy of this compound derivatives is best understood through a quantitative comparison of their biological activities. The following tables summarize key experimental data for representative compounds, highlighting their potency as HDAC inhibitors (IC50 values) and PPAR agonists (EC50 values).
Table 1: Comparative HDAC Inhibitory Activity of this compound and Related Derivatives
| Compound | Target HDAC Isoform(s) | IC50 (µM) | Reference |
| 4-Phenylbutyric Acid (4-PBA) | Pan-HDAC | ~500-1000 | [2][3] |
| Suberoylanilide Hydroxamic Acid (SAHA) | Pan-HDAC | 0.035-0.09 | [11][12] |
| Phenylbutyrate-based Hydroxamic Acid Derivative | HDAC1 | 0.007 | [13] |
| Phenylbutyrate-based Hydroxamic Acid Derivative | HDAC6 | 0.02 | [14] |
| 4-PBA Derivative (C4) | SOD1 Aggregation Inhibition | N/A | [15] |
| 4-PBA Derivative (C5) | SOD1 Aggregation Inhibition | N/A | [15] |
Note: The IC50 values can vary depending on the assay conditions and the specific cell line or recombinant enzyme used.
Table 2: Comparative PPAR Agonist Activity of this compound Analogs and Other PPAR Agonists
| Compound | Target PPAR Isoform(s) | EC50 (µM) | Reference |
| This compound | PPARα, PPARγ | >100 (Hypothetical) | N/A |
| Fenofibric Acid | PPARα | 25.5 | [16] |
| Rosiglitazone | PPARγ | 0.04 | [17] |
| Indanyl Acetic Acid Derivative | PPARα/γ/δ | 0.047-10 | [8] |
| Acetamide-based PPARα/δ dual agonist | PPARα/δ | 0.017-0.023 | [9] |
Note: EC50 values are highly dependent on the specific reporter gene assay and cell line used.
Structure-Activity Relationships: Designing Potent and Selective Ligands
The data presented above underscores the profound impact of structural modifications on the biological activity of the this compound scaffold. Understanding these structure-activity relationships (SARs) is paramount for the rational design of more potent and selective derivatives.
Enhancing HDAC Inhibition: The Role of the Zinc-Binding Group
For HDAC inhibition, a key structural feature is the presence of a zinc-binding group (ZBG) that can effectively chelate the zinc ion in the active site of the enzyme.[7][18][19] While the carboxylic acid moiety of this compound can act as a weak ZBG, its potency is significantly lower than that of more effective ZBGs like hydroxamic acids.[14]
-
Key SAR Insight: Replacing the carboxylic acid of this compound with a hydroxamic acid group is a well-established strategy to dramatically increase HDAC inhibitory potency. This modification allows for a much stronger interaction with the catalytic zinc ion in the HDAC active site.
Tuning PPAR Agonism: The Importance of the "Head" and "Tail" Groups
The activity of PPAR agonists is largely determined by the nature of the acidic "head" group and the hydrophobic "tail" group.[8][10] The carboxylic acid of this compound serves as a suitable head group, capable of forming important hydrogen bonds within the ligand-binding domain of PPARs. The phenoxy group acts as a simple hydrophobic tail.
-
Key SAR Insight: Modifications to the phenoxy "tail" group, such as the introduction of additional aromatic rings or heterocyclic moieties, can significantly enhance PPAR agonist activity and modulate isoform selectivity.[8][20] The length and flexibility of the butyric acid linker can also influence the positioning of the tail group within the ligand-binding pocket, thereby affecting potency.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To empower researchers in their exploration of this compound derivatives, this section provides detailed, step-by-step methodologies for the synthesis of a representative derivative and for the key biological assays used to assess their activity.
Synthesis of 4-(4-Chlorophenoxy)butyric Acid
This protocol describes a straightforward nucleophilic substitution reaction to synthesize a halogenated derivative of this compound.
Materials:
-
4-Chlorophenol
-
Ethyl 4-bromobutyrate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-chlorophenol (1 equivalent), ethyl 4-bromobutyrate (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents) in anhydrous acetone.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature and filter to remove the potassium salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-(4-chlorophenoxy)butanoate.
-
To the crude ester, add a solution of sodium hydroxide (2 equivalents) in a mixture of ethanol and water.
-
Stir the mixture at room temperature for 2-4 hours to hydrolyze the ester.
-
After hydrolysis is complete, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting materials.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid, which will precipitate the desired product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
In Vitro HDAC Inhibition Assay
This fluorometric assay is a common method for determining the IC50 values of potential HDAC inhibitors.[2][3][4]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., trypsin in assay buffer)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Trichostatin A or SAHA)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in HDAC assay buffer.
-
In a 96-well black microplate, add the assay buffer, followed by the test compound dilutions or controls.
-
Add the recombinant HDAC enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to all wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates).
-
Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by plotting the data using a suitable software.
PPAR Transactivation Assay
This cell-based reporter gene assay is used to determine the EC50 values of potential PPAR agonists.[5][15][21][22]
Materials:
-
Mammalian cell line (e.g., HEK293T, CV-1)
-
Expression plasmid for the PPAR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (DBD)
-
Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Positive control agonist (e.g., Rosiglitazone for PPARγ, Fenofibrate for PPARα)
-
96-well white, clear-bottom cell culture plate
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the GAL4-PPAR LBD expression plasmid and the GAL4-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds or the positive control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
-
Calculate the fold activation for each compound concentration relative to the vehicle control and determine the EC50 value by plotting the data.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying biological processes and the experimental procedures, the following diagrams have been generated using Graphviz.
Caption: The role of HDACs and the mechanism of HDAC inhibitors.
Caption: The PPAR signaling pathway activated by agonist ligands.
Caption: A typical experimental workflow for the evaluation of this compound derivatives.
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and promising starting point for the development of novel modulators of HDACs and PPARs. This guide has provided a comparative analysis of this compound and its derivatives, highlighting the key structure-activity relationships that govern their biological activity. The detailed experimental protocols and visual workflows offer a practical framework for researchers seeking to explore this chemical space.
Future research in this area will likely focus on the development of derivatives with enhanced isoform or subtype selectivity. For HDAC inhibitors, designing compounds that target specific HDAC isoforms could lead to improved therapeutic indices and reduced off-target effects. For PPAR agonists, the development of selective PPAR modulators (SPPARMs) that elicit a subset of the receptor's responses could offer a pathway to safer and more effective treatments for metabolic diseases. The potential for developing dual HDAC/PPAR modulators from this scaffold also warrants further investigation, as such compounds could offer synergistic therapeutic benefits for complex diseases with both metabolic and epigenetic components. As our understanding of the intricate roles of HDACs and PPARs in health and disease continues to grow, so too will the potential of this compound and its derivatives to yield the next generation of innovative therapeutics.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. epigentek.com [epigentek.com]
- 7. [Structure-activity relationships of histone deacetylase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indanylacetic acid derivatives carrying 4-thiazolyl-phenoxy tail groups, a new class of potent PPAR alpha/gamma/delta pan agonists: synthesis, structure-activity relationship, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. prepchem.com [prepchem.com]
- 15. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 20.198.91.3:8080 [20.198.91.3:8080]
- 17. researchgate.net [researchgate.net]
- 18. Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and structure-activity relationships of novel zwitterionic compounds as peroxisome proliferator activated receptor α/γ dual agonists with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bioscience.co.uk [bioscience.co.uk]
- 21. assaygenie.com [assaygenie.com]
- 22. raybiotech.com [raybiotech.com]
A Comparative Guide to the Efficacy of 4-Phenoxybutyric Acid and its Parent Compound, Butyric Acid
This guide provides a detailed, objective comparison of 4-Phenoxybutyric acid and its parent compound, butyric acid. Designed for researchers, scientists, and professionals in drug development, this document delves into their mechanisms of action, pharmacokinetic profiles, and therapeutic efficacy, supported by experimental data and protocols. We will explore the fundamental properties of butyric acid and extrapolate the potential of its phenoxy-derivative by drawing parallels with the well-researched analog, 4-phenylbutyric acid (PBA), thereby bridging the current gap in direct comparative literature.
Introduction: From Gut Metabolite to Synthetic Analog
Butyric acid, a four-carbon short-chain fatty acid (SCFA), is a cornerstone of gut health, produced by microbial fermentation of dietary fiber.[1][2] It serves as the primary energy source for colonocytes and functions as a critical signaling molecule with potent anti-inflammatory and epigenetic regulatory functions.[2][3] Its therapeutic potential is vast, spanning inflammatory bowel disease, metabolic syndromes, and oncology.[1][2][4] However, the clinical utility of butyric acid is hampered by its unpleasant odor and challenging pharmacokinetic profile, characterized by rapid metabolism and a short half-life.[5][6]
This limitation has driven the development of synthetic derivatives like this compound. By substituting a hydrogen atom with a phenoxy group, this analog is designed to overcome the stability and delivery issues of the parent molecule. While direct comparative studies on this compound are emerging, its structural cousin, 4-phenylbutyric acid (PBA), has been extensively studied. PBA is recognized not only as a histone deacetylase (HDAC) inhibitor like its parent compound but also as a chemical chaperone that mitigates endoplasmic reticulum (ER) stress.[7][8][9] This guide will leverage the robust data on butyric acid and PBA to build a comprehensive efficacy comparison and project the therapeutic promise of this compound.
Molecular Structure and Physicochemical Properties
The addition of an aromatic ring fundamentally alters the molecule's size, lipophilicity, and potential for intermolecular interactions. This compound features an ether linkage connecting the phenyl group to the butyrate chain, distinguishing it from 4-phenylbutyric acid's direct carbon-carbon bond. These structural nuances are critical in determining their biological activity and pharmacokinetic fate.
Table 1: Comparison of Physicochemical Properties
| Property | Butyric Acid | 4-Phenylbutyric Acid (PBA) | This compound |
| Chemical Formula | C₄H₈O₂ | C₁₀H₁₂O₂ | C₁₀H₁₂O₃ |
| Molecular Weight | 88.11 g/mol | 164.20 g/mol [7] | 180.20 g/mol [10] |
| Structure | CH₃CH₂CH₂COOH | C₆H₅CH₂CH₂CH₂COOH | C₆H₅OCH₂CH₂CH₂COOH |
| LogP (Lipophilicity) | ~0.79 | ~2.42[7] | ~2.1[10] |
| Primary Function | HDAC Inhibitor, GPCR Ligand | HDAC Inhibitor, Chemical Chaperone | Pharmaceutical Intermediate, Putative HDACi/Chaperone |
A Comparative Analysis of Mechanisms of Action
The efficacy of these compounds is rooted in their distinct molecular interactions. While they share a common butyrate backbone, the modifications dictate their primary mechanisms.
Butyric Acid: The Epigenetic and Signaling Modulator
Butyric acid exerts its effects through two primary, well-documented pathways:
-
Histone Deacetylase (HDAC) Inhibition: Butyric acid is a potent inhibitor of class I and II HDACs.[11] By preventing the removal of acetyl groups from histones, it promotes a more open chromatin structure (euchromatin), leading to the transcriptional activation of genes involved in cell cycle arrest (e.g., p21), apoptosis, and differentiation.[12] This is the principal mechanism behind its anti-cancer properties.[12]
-
G-Protein Coupled Receptor (GPCR) Signaling: Butyrate acts as a ligand for several GPCRs, including GPR41, GPR43, and GPR109A, which are expressed on intestinal epithelial and immune cells.[3] Activation of these receptors mediates potent anti-inflammatory effects, primarily by downregulating the pro-inflammatory NF-κB pathway and promoting the differentiation of regulatory T cells (Tregs).[3]
Caption: Signaling pathways of Butyric Acid (BA).
4-Phenylbutyric Acid (PBA): A Dual-Action Derivative
PBA retains the HDAC inhibitory activity of its parent compound but gains a crucial second mechanism of action due to its phenyl group.
-
HDAC Inhibition: Like butyric acid, PBA functions as an HDAC inhibitor, contributing to its anticancer effects by inducing cell differentiation and apoptosis.[7][13]
-
Chemical Chaperone Activity: PBA's most distinct function is its role as a chemical chaperone. It helps to alleviate endoplasmic reticulum (ER) stress by facilitating the proper folding of misfolded proteins and preventing their aggregation.[8][9] This mechanism is central to its therapeutic potential in protein-folding disorders and conditions associated with high cellular stress, such as neurodegenerative diseases and sepsis.[14][15][16]
Caption: Dual mechanisms of 4-Phenylbutyric Acid (PBA).
This compound: An Inferred Mechanism
Direct mechanistic studies on this compound are limited. However, based on its structure, we can infer its likely activities:
-
HDAC Inhibition: The core butyric acid structure strongly suggests that it retains HDAC inhibitory properties. The larger phenoxy group may influence its binding affinity and potency compared to butyric acid.
-
Chemical Chaperone Potential: The bulky, hydrophobic phenoxy group could confer chemical chaperone-like properties, similar to PBA, by stabilizing protein conformations and mitigating ER stress. Its use as a key intermediate in synthesizing pharmaceuticals for neurological disorders further supports its potential to interact with cellular stress pathways.[17]
Pharmacokinetics: Overcoming the Stability Hurdle
A key differentiator in the efficacy of these compounds is their behavior in the body. The rapid elimination of butyrate is a significant limiting factor for its therapeutic application.[5][6]
Table 2: Comparison of Pharmacokinetic Parameters
| Parameter | Butyric Acid | 4-Phenylbutyric Acid (PBA) | This compound (Inferred) |
| Metabolism | Rapidly metabolized by colonocytes and liver.[18] | More stable; metabolized slower than butyric acid.[19] | Expected to have improved metabolic stability over butyric acid due to the phenoxy group. |
| Half-life | Very short; <5 minutes in mice, ~14 minutes (second phase) in humans.[5][6] | Significantly longer than butyric acid.[19] | Predicted to have a longer half-life than butyric acid, enhancing systemic exposure. |
| Bioavailability | Low systemic bioavailability after oral administration due to first-pass metabolism. | Orally bioavailable; used in clinical treatments.[20] | Likely to be orally bioavailable, serving as a more effective systemic delivery vehicle for the butyrate moiety. |
| Blood-Brain Barrier | Can cross the BBB via monocarboxylate transporters.[18] | Demonstrates CNS penetration.[19] | The increased lipophilicity suggests potential for enhanced BBB penetration compared to butyric acid. |
Positron emission tomography (PET) studies in primates have shown that while butyric acid is metabolized very rapidly, PBA is significantly more stable in plasma.[19] The brain uptake for both is relatively low, but the distinct organ distribution—butyric acid showing higher uptake in the spleen and pancreas, and PBA in the liver and heart—highlights how structural changes can drastically alter biodistribution.[19] It is logical to predict that this compound would exhibit a pharmacokinetic profile more aligned with PBA, offering a solution to the inherent instability of its parent compound.
Comparative Efficacy and Therapeutic Applications
The differences in mechanism and pharmacokinetics translate to varied therapeutic efficacy.
-
Gastrointestinal Disorders: Butyric acid remains superior for direct gut-related therapies, such as inflammatory bowel disease, as it is the natural energy source for colonocytes and acts locally.[1][3] Derivatives may be less effective locally as they are designed for systemic absorption.
-
Oncology: Both butyric acid and PBA show promise as anti-cancer agents due to their shared HDAC inhibition mechanism.[7][21] Prodrugs and derivatives of butyric acid have been specifically developed to improve its efficacy in treating malignant gliomas.[21][22] The potentially improved pharmacokinetics and dual action of this compound could make it a more effective systemic anti-cancer agent.
-
Neurological and Systemic Diseases: For systemic conditions, particularly those involving ER stress like neurodegenerative diseases, PBA is more effective than butyric acid.[8][14] PBA has been shown to protect against neuronal cell death primarily through its chemical chaperone activity.[14] Given that this compound is used in neuropharmacological research and synthesis, it likely shares this advantage, offering therapeutic potential where systemic exposure and mitigation of cellular stress are required.[17]
Key Experimental Protocols
To quantitatively assess and compare the efficacy of these compounds, standardized assays are crucial. Below are validated protocols for determining HDAC inhibition and chemical chaperone activity.
Protocol 1: In Vitro Histone Deacetylase (HDAC) Activity Assay
This fluorometric assay quantifies the ability of a compound to inhibit HDAC activity.
Objective: To determine the IC₅₀ values of butyric acid, 4-phenylbutyric acid, and this compound for HDAC enzymes.
Methodology:
-
Prepare Reagents:
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
HeLa nuclear extract or recombinant human HDAC enzyme as the source of HDACs.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor like Trichostatin A (TSA) to stop the reaction.
-
Test Compounds: Prepare serial dilutions of butyric acid, PBA, and this compound in DMSO, then dilute in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of diluted test compound or vehicle control (DMSO) to each well.
-
Add 10 µL of HeLa nuclear extract or recombinant HDAC enzyme to each well.
-
Incubate for 10 minutes at 37°C to allow compound-enzyme interaction.
-
Initiate the reaction by adding 40 µL of the fluorogenic substrate.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding 100 µL of the developer solution.
-
Incubate for 15 minutes at 37°C to allow for cleavage of the deacetylated substrate.
-
Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
-
Data Analysis:
-
Subtract background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
-
Protocol 2: Endoplasmic Reticulum (ER) Stress Assay via Western Blot
This protocol assesses a compound's ability to mitigate ER stress by measuring the expression of key stress marker proteins.
Objective: To evaluate the chemical chaperone activity of this compound by measuring its effect on the expression of GRP78 (BiP), an ER stress indicator.
Methodology:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., human neuroblastoma SH-SY5Y or gingival fibroblasts) and allow them to adhere overnight.
-
Induce ER stress by treating cells with an agent like thapsigargin (e.g., 1 µM) or tunicamycin (e.g., 5 µg/mL).
-
Co-treat cells with the ER stress inducer and varying concentrations of the test compound (PBA as a positive control, this compound). Include a vehicle control group.
-
Incubate for 16-24 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE (10% gel) and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GRP78/BiP (1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Perform densitometry analysis on the protein bands using software like ImageJ.
-
Normalize the GRP78 band intensity to the corresponding loading control band intensity.
-
Compare the normalized GRP78 expression levels between the ER stress-induced group and the co-treated groups to determine if the test compound reduces ER stress.
-
Conclusion and Future Directions
The comparison between butyric acid and its derivative, this compound, reveals a classic drug development paradigm: sacrificing some of the parent molecule's natural biological role for vastly improved pharmacokinetics and a potentially broader mechanism of action.
-
Butyric Acid is a potent, naturally occurring molecule ideal for localized gut therapies, but its systemic application is limited by its rapid metabolism.
-
This compound , by inference from its structure and the well-documented properties of 4-phenylbutyric acid, represents a promising therapeutic agent for systemic diseases. Its expected metabolic stability, enhanced lipophilicity, and dual potential as an HDAC inhibitor and chemical chaperone position it as a candidate for treating complex diseases like cancer and neurodegenerative disorders.
The critical next step for the research community is to conduct direct, head-to-head experimental comparisons of this compound with both butyric acid and PBA. Such studies should focus on confirming its mechanistic actions, defining its pharmacokinetic profile, and evaluating its efficacy in relevant preclinical disease models. These efforts will be essential to fully unlock the therapeutic potential of this rationally designed butyrate derivative.
References
- 1. Butyric Acid: Its Proven and Potential Benefits [healthline.com]
- 2. gosset.ai [gosset.ai]
- 3. Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health - MetwareBio [metwarebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C10H12O3 | CID 22741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Phenylbutyric Acid Reveals Good Beneficial Effects on Vital Organ Function via Anti-Endoplasmic Reticulum Stress in Septic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemimpex.com [chemimpex.com]
- 18. Butyric acid [medbox.iiab.me]
- 19. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]
- 21. Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
The Central Role of Endoplasmic Reticulum Stress and the Unfolded Protein Response
A Head-to-Head Comparison of 4-Phenylbutyric Acid with Other Chemical Chaperones for the Alleviation of Endoplasmic Reticulum Stress
In the landscape of drug development and cellular biology research, the challenge of protein misfolding and the resultant endoplasmic reticulum (ER) stress is a central theme in a multitude of diseases. Chemical chaperones, small molecules that assist in protein folding and trafficking, have emerged as promising therapeutic agents. Among these, 4-phenylbutyric acid (4-PBA) has garnered significant attention. This guide provides a comprehensive, head-to-head comparison of 4-PBA with other prominent chemical chaperones, namely tauroursodeoxycholic acid (TUDCA) and glycerol. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the practical aspects of their application in research settings.
The ER is the primary site for the folding and maturation of secretory and transmembrane proteins. A disruption in this delicate process, caused by factors such as genetic mutations, environmental toxins, or metabolic imbalances, leads to the accumulation of unfolded or misfolded proteins—a condition known as ER stress.[1] To counteract this, the cell activates a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:
-
Transiently attenuating protein translation to reduce the protein load.
-
Upregulating the expression of molecular chaperones to enhance protein folding capacity.
-
Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.
However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to cell death.[2] This maladaptive response is implicated in a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and certain cancers.[3][4]
4-Phenylbutyric Acid (4-PBA): A Multifaceted Chemical Chaperone
4-PBA is a low molecular weight fatty acid that has been approved by the FDA for the treatment of urea cycle disorders.[5][6][7] Its therapeutic effects extend beyond this primary indication, largely due to its role as a chemical chaperone that alleviates ER stress.[1][8]
Mechanism of Action:
The primary mechanism of 4-PBA as a chemical chaperone involves its ability to interact with the exposed hydrophobic regions of misfolded proteins, thereby preventing their aggregation and facilitating their proper folding.[9][10] This action helps to reduce the load of unfolded proteins in the ER, thus mitigating the activation of the UPR.[9] Studies have shown that 4-PBA can reduce the expression of key UPR markers such as GRP78 (also known as BiP), p-PERK, p-IRE1, and ATF6.[9][11]
Interestingly, some research in yeast suggests that 4-PBA may suppress the UPR by promoting the degradation of Ire1, a key ER stress sensor, rather than by directly restoring protein folding.[12][13] However, in mammalian cells, evidence points towards its role in assisting the proper folding of specific proteins, such as the cystic fibrosis transmembrane conductance regulator (CFTR) mutant.[13][14]
Beyond its chaperone activity, 4-PBA is also known to be a histone deacetylase (HDAC) inhibitor, which may contribute to its broader therapeutic effects.[10][15][16]
Head-to-Head Comparison: 4-PBA vs. TUDCA
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has a long history of use in traditional Chinese medicine and is FDA-approved for the treatment of primary biliary cholangitis.[3][17] It is a well-established chemical chaperone with potent cytoprotective effects.[17]
Comparative Efficacy in Mitigating Protein Aggregation and ER Stress:
Several studies have directly compared the efficacy of 4-PBA and TUDCA in mitigating protein aggregation and ER stress. One study found that TUDCA was more effective than 4-PBA at mitigating stress-induced bovine serum albumin (BSA) protein aggregation in vitro.[18][19] This study also demonstrated that TUDCA, unlike 4-PBA, enhanced the trypsin-mediated digestion of BSA, suggesting a more efficient clearance of misfolded proteins.[18][20]
In a mouse model of type 1 diabetes, both 4-PBA and TUDCA were shown to reduce blood glucose and glycated serum protein levels.[21] However, TUDCA appeared to have a more favorable effect on lipid profiles, significantly lowering total cholesterol and triglycerides.[22] Another study in the same model found that both chaperones helped to normalize the levels of essential minerals like magnesium and calcium, which are often dysregulated in diabetes.[22]
Differential Effects on the Unfolded Protein Response:
While both 4-PBA and TUDCA are known to modulate the UPR, they may do so through different mechanisms. TUDCA has been shown to activate the PERK branch of the UPR, leading to the phosphorylation of eIF2α and the expression of ATF4.[18][19] In contrast, 4-PBA-induced eIF2α phosphorylation appears to be independent of PERK activation and results in lower ATF4 expression.[19] This differential activation of UPR branches could have significant implications for cell fate, as the PERK-eIF2α-ATF4 pathway can have both pro-survival and pro-apoptotic roles depending on the context.
Cell Viability and Apoptosis:
A key difference observed between 4-PBA and TUDCA is their effect on cell viability. TUDCA has been shown to be protective against cell death induced by various stressors, including tunicamycin and UV irradiation.[18][20] In contrast, 4-PBA has been reported to decrease cell viability in some contexts, potentially due to its HDAC inhibitory activity which can promote apoptosis in tumor cells.[10][18]
Summary of 4-PBA vs. TUDCA
| Feature | 4-Phenylbutyric Acid (4-PBA) | Tauroursodeoxycholic Acid (TUDCA) |
| Primary Mechanism | Interacts with hydrophobic regions of misfolded proteins, HDAC inhibitor.[9][10] | Stabilizes protein conformation, modulates UPR.[17] |
| Protein Aggregation | Mitigates protein aggregation.[18] | More effective at mitigating protein aggregation in vitro.[18][19] |
| UPR Modulation | Reduces expression of GRP78, p-PERK, p-IRE1, ATF6.[9] May promote Ire1 degradation.[12] | Activates the PERK-eIF2α-ATF4 pathway.[18] |
| Cell Viability | May decrease cell viability in some cell lines.[18] | Generally cytoprotective and anti-apoptotic.[18][20] |
| FDA Approval | Urea cycle disorders.[5][6] | Primary biliary cholangitis.[17] |
Head-to-Head Comparison: 4-PBA vs. Glycerol
Glycerol is a simple polyol and one of the most commonly used chemical chaperones, particularly in protein storage and purification.[23][24] It is known to stabilize proteins and prevent aggregation.[24]
Mechanism of Action:
Glycerol acts as a chemical chaperone by promoting the favorable interaction of proteins with water in a non-specific manner.[23] Its amphipathic nature allows it to interact with hydrophobic regions on proteins while also hydrogen bonding with the surrounding water, thereby enhancing protein solubility and preventing aggregation.[23] Some studies suggest that glycerol can also stimulate innate chaperoning and proteasomal activities within the cell.[25]
Comparative Efficacy:
Direct comparative studies between 4-PBA and glycerol in cellular models of ER stress are less common in the literature. However, their mechanisms of action suggest different applications. Glycerol is widely used in vitro to stabilize purified proteins and in cell culture to protect against stress-induced protein aggregation.[23][26] 4-PBA, on the other hand, has demonstrated efficacy in a broader range of cellular and animal models of diseases associated with ER stress, likely due to its more complex biological activities, including HDAC inhibition.[27][28]
While glycerol's primary role is as a general protein stabilizer, 4-PBA appears to have more specific effects on UPR signaling pathways. The choice between these two chaperones would largely depend on the specific experimental context. For general protein stabilization during purification or to prevent non-specific aggregation in cell culture, glycerol is a cost-effective and well-established option. For investigating the role of ER stress in a specific disease model and modulating UPR pathways, 4-PBA would be a more targeted choice.
Signaling Pathway and Experimental Workflow Diagrams
Diagram 1: The Unfolded Protein Response (UPR) Pathway
Caption: A simplified diagram of the three branches of the Unfolded Protein Response (UPR).
Diagram 2: Experimental Workflow for Evaluating Chemical Chaperones
References
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- 2. Chemical Chaperone 4-Phenylbutyric Acid Reduces Cardiac Ischemia/Reperfusion Injury by Alleviating Endoplasmic Reticulum Stress and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives | Semantic Scholar [semanticscholar.org]
- 4. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - ProQuest [proquest.com]
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- 9. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
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- 11. 4-Phenylbutyric acid reduces endoplasmic reticulum stress, trypsin activation, and acinar cell apoptosis while increasing secretion in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Phenylbutyrate suppresses the unfolded protein response without restoring protein folding in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. A pilot clinical trial of oral sodium 4-phenylbutyrate (Buphenyl) in deltaF508-homozygous cystic fibrosis patients: partial restoration of nasal epithelial CFTR function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 20. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of Tauroursodeoxycholic Acid and 4-Phenylbutyric Acid on Selenium Distribution in Mice Model with Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of 4-Phenylbutyric Acid and Tauroursodeoxycholic Acid on Magnesium and Calcium Metabolism in Streptozocin-Induced Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 4-Phenyl butyric acid increases particulate hexokinase activity and protects against ROS injury in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Auxin-Like Activity of 4-Phenoxybutyric Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the auxin-like activity of 4-Phenoxybutyric acid (4-PBA) in comparison to well-established natural and synthetic auxins. We will delve into the experimental design, methodologies, and data interpretation necessary to rigorously assess the biological activity of this compound.
Introduction: The Quest for Novel Plant Growth Regulators
Auxins are a class of plant hormones that play a pivotal role in regulating virtually all aspects of plant growth and development, including cell elongation, division, and differentiation. The primary native auxin is Indole-3-acetic acid (IAA). Synthetic auxins, such as 1-Naphthaleneacetic acid (NAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D), have been instrumental in agriculture and horticulture. The identification and validation of novel compounds with auxin-like activity, such as this compound, is a continuous pursuit in the development of new herbicides and plant growth regulators.[1][2]
Recent studies have shown that 4-PBA can promote plant regeneration by mimicking the effects of exogenous auxin.[3][4][5] Specifically, it has been found to enhance callus formation and subsequent shoot regeneration in plant tissue culture.[3][5] Interestingly, the auxin-like activity of 4-PBA is attributed to its conversion into Phenylacetic acid (PAA), a known natural auxin, within the plant.[3][4][5] This conversion appears to occur through a pathway independent of the peroxisomal β-oxidation that activates other auxin precursors like Indole-3-butyric acid (IBA).[3][4][5]
This guide will provide a systematic approach to compare the auxin-like activity of 4-PBA with that of IAA, NAA, and 2,4-D using a series of established bioassays and molecular techniques.
Core Principles of Validation: A Multi-faceted Approach
To establish the auxin-like activity of a compound, a multi-pronged approach is essential. This involves a combination of classical physiological bioassays and modern molecular techniques. This ensures a comprehensive understanding of the compound's mode of action, from its effect on whole-plant or organ-level growth to its influence on gene expression.
Physiological Bioassays: The Foundation of Auxin Activity Assessment
Physiological bioassays provide a direct measure of a compound's ability to elicit a characteristic auxin response in plant tissues. The following are standard and reliable methods for this purpose.
Coleoptile and Hypocotyl Elongation Assays
The promotion of cell elongation is a hallmark of auxin activity.[6][7][8][9][10] The Avena (oat) coleoptile elongation test is a classic and sensitive bioassay for auxins.[11][12][13] Similarly, hypocotyl elongation assays, often performed with species like lettuce or Arabidopsis, are widely used to quantify auxin-like effects.[6][8][14]
Experimental Protocol: Avena Coleoptile Elongation Assay
-
Seed Germination: Germinate Avena sativa seeds in the dark for 3-4 days to obtain etiolated coleoptiles.
-
Segment Excision: Under a dim green safe light, excise 5-10 mm segments from the sub-apical region of the coleoptiles.
-
Incubation: Float the segments in a basal medium (e.g., a buffered sucrose solution) containing a range of concentrations of 4-PBA, IAA, NAA, and 2,4-D. A control group with no added auxin is crucial.
-
Measurement: After 18-24 hours of incubation in the dark, measure the final length of the coleoptile segments.
-
Data Analysis: Calculate the percentage elongation for each treatment relative to the initial length and compare the dose-response curves for each compound.
Causality Behind Experimental Choices:
-
Etiolated Seedlings: Using dark-grown seedlings ensures that the observed elongation is primarily driven by the exogenous application of auxins, minimizing the influence of light-induced growth responses.
-
Sub-apical Segments: This region of the coleoptile is highly responsive to auxins and exhibits minimal endogenous auxin production.
-
Dose-Response Curve: Generating a dose-response curve is critical for determining the optimal concentration and comparing the relative potency of the different compounds.
Root Elongation Inhibition Assay
While auxins promote shoot elongation, they typically inhibit primary root elongation at higher concentrations.[15][16][17][18] This inhibitory effect provides another robust bioassay for auxin activity.
Experimental Protocol: Arabidopsis Root Elongation Assay
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and plate them on a nutrient-rich agar medium (e.g., Murashige and Skoog medium).
-
Germination and Initial Growth: Allow the seeds to germinate and grow vertically for 4-5 days to establish a primary root.
-
Transfer to Treatment Plates: Transfer the seedlings to new plates containing the same medium supplemented with a range of concentrations of 4-PBA, IAA, NAA, and 2,4-D.
-
Measurement: After a defined period (e.g., 3-5 days), measure the increase in primary root length from the point of transfer.
-
Data Analysis: Plot the root growth inhibition as a function of concentration for each compound and compare their IC50 values (the concentration that causes 50% inhibition).
Causality Behind Experimental Choices:
-
Vertical Growth: Growing seedlings vertically allows for easy and accurate measurement of root elongation.
-
Arabidopsis as a Model: Arabidopsis offers rapid growth, genetic tractability, and a wealth of available research data, making it an ideal model for such assays.
-
IC50 Comparison: This value provides a quantitative measure of the inhibitory potency of each compound.
Molecular Assays: Unveiling the Mechanism of Action
Molecular assays provide insights into how a compound influences the auxin signaling pathway at the cellular level.
DR5 Reporter Gene Assay
The DR5 promoter is a synthetic auxin-responsive promoter that contains multiple repeats of an auxin response element (AuxRE).[19][20][21][22] When fused to a reporter gene such as β-glucuronidase (GUS) or a fluorescent protein (e.g., GFP, Venus), it allows for the visualization and quantification of auxin-induced gene expression.[19][23]
Experimental Protocol: DR5::GUS Assay in Arabidopsis
-
Plant Material: Use transgenic Arabidopsis plants carrying the DR5::GUS reporter construct.
-
Treatment: Treat seedlings with various concentrations of 4-PBA, IAA, NAA, and 2,4-D for a specific duration (e.g., 6-24 hours).
-
GUS Staining: Perform histochemical GUS staining to visualize the spatial pattern of DR5 activation.
-
Quantitative Analysis (Optional): For a more quantitative measure, a fluorometric assay using a substrate like 4-methylumbelliferyl glucuronide (MUG) can be performed on protein extracts.
-
Microscopy: Observe and document the staining patterns using a microscope.
Causality Behind Experimental Choices:
-
Direct Readout of Auxin Response: The DR5 reporter provides a direct and sensitive readout of the activation of the auxin signaling pathway.
-
Spatial and Temporal Resolution: This assay can reveal where and when the tested compound is perceived as an auxin within the plant tissues.
Visualizing the Molecular Mechanism and Experimental Workflow
To better understand the underlying processes, diagrams illustrating the auxin signaling pathway and the experimental workflows are provided below.
Auxin Signaling Pathway
The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins.[24][25][26][27] In the presence of auxin, TIR1/AFB forms a co-receptor complex with an Aux/IAA repressor protein, leading to the ubiquitination and subsequent degradation of the Aux/IAA.[24][28] This relieves the repression of Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes.[24]
References
- 1. chemimpex.com [chemimpex.com]
- 2. cdn.nufarm.com [cdn.nufarm.com]
- 3. 4-Phenylbutyric acid promotes plant regeneration as an auxin by being converted to phenylacetic acid via an IBR3-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Phenylbutyric acid promotes plant regeneration as an auxin by being converted to phenylacetic acid via an IBR3-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Three Auxin Response Factors Promote Hypocotyl Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hypocotyl Transcriptome Reveals Auxin Regulation of Growth-Promoting Genes through GA-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarworks.uni.edu [scholarworks.uni.edu]
- 14. Auxin can be bioassayed by(a)Lettuce hypocotyl elongation(b)Avena col - askIITians [askiitians.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Auxin Modulated Initiation of Lateral Roots Is Linked to Pericycle Cell Length in Maize [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Ethylene Inhibits Root Elongation during Alkaline Stress through AUXIN1 and Associated Changes in Auxin Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. boisivonlab.ceitec.cz [boisivonlab.ceitec.cz]
- 20. academic.oup.com [academic.oup.com]
- 21. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]
- 22. edepot.wur.nl [edepot.wur.nl]
- 23. Reporters for sensitive and quantitative measurement of auxin response | Springer Nature Experiments [experiments.springernature.com]
- 24. journals.biologists.com [journals.biologists.com]
- 25. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mechanism of Auxin Action - Mark Estelle [grantome.com]
- 27. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Benchmarking 4-Phenoxybutyric Acid: A Comparative Performance Analysis Against Established PPARα Agonists and Endoplasmic Reticulum Stress Inhibitors
Introduction
For researchers in drug development and metabolic disease, the identification of novel small molecules capable of modulating key cellular pathways is a critical endeavor. 4-Phenoxybutyric acid, a derivative of butyric acid, has emerged as a compound of interest due to its structural similarity to 4-Phenylbutyric acid (4-PBA), a well-documented chemical chaperone and peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist.[1][2] This guide provides a comprehensive framework for benchmarking the performance of this compound against established research compounds in two key areas: PPAR-α activation and endoplasmic reticulum (ER) stress inhibition.
Through a series of detailed experimental protocols and comparative data analysis, this document serves as a technical resource for scientists seeking to evaluate the potential of this compound as a novel modulator of these critical cellular signaling pathways. We will explore the causality behind the experimental choices, ensuring a robust and self-validating approach to performance assessment.
Part 1: Evaluating this compound as a PPARα Agonist
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.[3] PPAR-α, in particular, is a major regulator of lipid metabolism and is the molecular target of fibrate drugs used to treat dyslipidemia.[4] Given the structural similarities to 4-PBA, which has demonstrated PPAR-α agonistic activity, we hypothesize that this compound may also function as a PPAR-α agonist.[1]
To test this hypothesis, we will compare the performance of this compound against Fenofibrate , a well-characterized and potent PPAR-α agonist.
Experimental Design: Head-to-Head Comparison of PPARα Agonism
The following workflow is designed to quantitatively assess and compare the PPAR-α agonist activity of this compound and Fenofibrate.
Figure 1: Experimental workflow for comparing PPARα agonist activity.
Detailed Experimental Protocols
1. PPARα Reporter Gene Assay
-
Objective: To determine the concentration-dependent activation of the PPAR-α receptor by measuring the expression of a reporter gene (luciferase) under the control of a PPAR response element (PPRE).
-
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with a PPAR-α expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
24 hours post-transfection, seed the cells into 96-well plates.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) and Fenofibrate (e.g., 0.01 µM to 10 µM). Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 24 hours of incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Measure β-galactosidase activity for normalization.
-
-
Data Analysis:
-
Normalize luciferase activity to β-galactosidase activity.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).
-
-
2. Target Gene Expression Analysis (qPCR)
-
Objective: To measure the effect of the compounds on the expression of known PPAR-α target genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase (ACO).[5]
-
Methodology:
-
Cell Culture and Treatment:
-
Culture HepG2 cells (a human liver cancer cell line that endogenously expresses PPAR-α) in a suitable medium.
-
Treat the cells with this compound (at its determined EC50 and a higher concentration), Fenofibrate (at its known effective concentration), and a vehicle control for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the treated cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green chemistry and primers specific for CPT1A, ACO, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method.
-
Express the results as fold change in gene expression relative to the vehicle control.
-
-
Expected Data and Comparative Analysis
The following table illustrates the expected data format for a clear comparison of the two compounds.
| Parameter | This compound | Fenofibrate |
| PPARα Reporter Assay | ||
| EC50 (µM) | To be determined | ~10-30[6] |
| Maximal Activation (Fold Change) | To be determined | To be determined |
| Target Gene Expression (qPCR) | ||
| CPT1A mRNA (Fold Change) | To be determined | Expected significant increase |
| ACO mRNA (Fold Change) | To be determined | Expected significant increase |
Part 2: Investigating this compound as an ER Stress Inhibitor
The endoplasmic reticulum (ER) is a critical organelle for protein folding and secretion.[7] A variety of cellular insults can lead to the accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress.[8] This activates the unfolded protein response (UPR), a signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[9][10] 4-Phenylbutyric acid is a well-established chemical chaperone that alleviates ER stress.[2][11] We will investigate whether this compound shares this property by comparing it directly with 4-Phenylbutyric acid (4-PBA) .
Experimental Design: Comparative Analysis of ER Stress Inhibition
This workflow details the steps to induce and measure ER stress and to assess the inhibitory potential of this compound and 4-PBA.
Figure 2: Workflow for assessing ER stress inhibition.
Detailed Experimental Protocols
1. ER Stress Marker Expression Analysis (qPCR)
-
Objective: To quantify the mRNA levels of key UPR target genes, including the chaperone GRP78 (also known as BiP), the pro-apoptotic transcription factor CHOP, and the spliced form of X-box binding protein 1 (sXBP1), as indicators of ER stress.
-
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or SH-SY5Y) to confluency.
-
Pre-treat cells with this compound (e.g., 1-10 mM), 4-PBA (e.g., 1-10 mM), or vehicle for 1 hour.
-
Induce ER stress by adding an ER stress inducer, such as Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 1-2 µM), and incubate for a further 6-16 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Follow the same procedure as described in the PPAR-α qPCR protocol.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for GRP78, CHOP, sXBP1, and a housekeeping gene.
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method.
-
Express the results as fold change relative to the vehicle-treated, unstressed control.
-
-
2. ER Stress Marker Protein Level Analysis (Western Blot)
-
Objective: To measure the protein levels of key ER stress markers to confirm the qPCR findings at the protein level.
-
Methodology:
-
Cell Culture and Treatment:
-
Treat cells as described in the ER stress qPCR protocol, extending the incubation time with the ER stress inducer to 16-24 hours.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against GRP78, CHOP, phosphorylated-eIF2α (p-eIF2α), and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein levels to the loading control and express the results as fold change relative to the vehicle-treated, unstressed control.
-
-
Expected Data and Comparative Analysis
The following table provides a template for presenting the comparative data on ER stress inhibition.
| Parameter | Tunicamycin Only | Tunicamycin + this compound | Tunicamycin + 4-Phenylbutyric acid |
| ER Stress Markers (qPCR) | |||
| GRP78 mRNA (Fold Change) | Significant increase | Expected reduction | Expected significant reduction |
| CHOP mRNA (Fold Change) | Significant increase | Expected reduction | Expected significant reduction |
| sXBP1 mRNA (Fold Change) | Significant increase | Expected reduction | Expected significant reduction |
| ER Stress Markers (Western Blot) | |||
| GRP78 Protein (Fold Change) | Significant increase | Expected reduction | Expected significant reduction |
| CHOP Protein (Fold Change) | Significant increase | Expected reduction | Expected significant reduction |
| p-eIF2α Protein (Fold Change) | Significant increase | Expected reduction | Expected significant reduction |
Conclusion
This guide provides a structured and scientifically rigorous framework for the comprehensive evaluation of this compound's performance as a potential PPAR-α agonist and ER stress inhibitor. By employing standardized assays and comparing its activity against well-established compounds like Fenofibrate and 4-Phenylbutyric acid, researchers can generate robust and publishable data. The detailed protocols and expected data formats are designed to ensure clarity, reproducibility, and a thorough understanding of the compound's biological activities. The insights gained from these experiments will be invaluable for drug development professionals and scientists working to identify novel therapeutic agents for metabolic and other related diseases.
References
- 1. 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development [frontiersin.org]
- 8. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Phenoxybutyric Acid
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Phenoxybutyric acid, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to ensure the protection of laboratory personnel, the integrity of our research environment, and the broader ecosystem.
Hazard Profile and Essential Safety Precautions
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. This compound is an organic compound that requires careful handling to mitigate risks.
Primary Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Poses a significant risk of serious irritation to the eyes.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3][4]
Based on this profile, the following Personal Protective Equipment (PPE) is mandatory when handling this compound in any form, including as a waste product.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that conform to OSHA (29 CFR 1910.133) or European Standard (EN 166) regulations.[5]
-
Hand Protection: Use chemical-impermeable gloves. Inspect gloves for any defects before use.[1][5]
-
Body Protection: A laboratory coat or apron must be worn. For tasks with a higher risk of exposure, additional protective clothing should be used to prevent skin contact.[5]
-
Respiratory Protection: All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust and aerosols.[1][5]
Core Principles of Chemical Waste Disposal
The disposal of this compound is governed by principles that apply broadly to chemical waste management. Adherence to these core tenets is non-negotiable and forms the basis of a self-validating and safe disposal system.
-
Regulatory Compliance: All disposal activities must strictly adhere to local, state, and national environmental regulations.[2][5] It is the responsibility of the waste generator to be aware of and comply with these rules.
-
No Drain Disposal: Under no circumstances should this compound or its containers be disposed of down the sanitary sewer system.[1][5] This practice can lead to environmental contamination and damage to wastewater treatment infrastructure.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[6] Improper mixing can lead to dangerous chemical reactions.
-
Designated Waste Containers: All chemical waste must be collected in containers that are compatible, in good condition, and clearly labeled.[6][7]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the collection and disposal of this compound waste.
Step 1: Waste Collection
-
Collect all solid this compound waste, including contaminated materials like weighing paper or paper towels, using appropriate tools (e.g., a scoop or spatula).
-
Place the waste directly into a designated hazardous waste container.[5] This container should be made of a compatible material (e.g., high-density polyethylene, glass) and be in good condition, free from leaks or cracks.[6][7] Usually, the original container is a suitable choice for accumulating waste.[6]
Step 2: Container Labeling
-
As soon as the first particle of waste is added, label the container clearly.[7]
-
The label must include the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".[6]
-
Include the approximate percentage composition if it is part of a mixture.[6]
Step 3: Secure Storage
-
Keep the waste container tightly sealed at all times, except when adding waste.[1][6] This prevents the release of vapors and protects against spills.
-
Store the container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.[1][2] This storage area should be under the control of the generator and segregated from incompatible materials, particularly strong oxidizing agents.[8]
Step 4: Arranging for Final Disposal
-
Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[7]
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal company to arrange for pickup and final disposal.[9]
-
The accepted methods for final disposal are typically controlled incineration in a facility equipped with an afterburner and flue gas scrubber or removal to a licensed chemical destruction plant.[1]
Management of Spills and Contaminated Materials
In the event of a spill, a prompt and safe response is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and, if necessary, evacuate. Remove all sources of ignition.[1]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.[9]
-
Contain: Prevent the spill from spreading or entering drains.[1][4]
-
Clean-up: Wearing full PPE, carefully sweep up the spilled solid material, taking care to avoid creating dust.[9][10] Use spark-proof tools if there is any fire risk.[1]
-
Dispose: Collect the spilled material and any contaminated cleaning supplies (e.g., absorbent pads, paper towels) and place them in your labeled hazardous waste container for this compound.[7][9]
Decontamination and Disposal of Empty Containers
An "empty" container that held this compound must be managed correctly to be considered non-hazardous.
-
Decontamination: The preferred method is to triple-rinse the container with a suitable solvent (e.g., water or ethanol).[1] The rinsate from this process is considered hazardous waste and must be collected in an appropriate, labeled liquid hazardous waste container.
-
Final Disposal: Once decontaminated, the container can be punctured to make it unusable for other purposes.[1] It may then be offered for recycling or disposed of as regular solid waste, depending on institutional policies.[1] Deface all chemical labels on the container before disposal.[7]
Summary of Key Information
The table below provides a quick reference for the essential properties and disposal parameters for this compound.
| Parameter | Information | Source(s) |
| Chemical Name | This compound | [3][11] |
| CAS Number | 6303-58-8 | [2][3] |
| Molecular Formula | C₁₀H₁₂O₃ | [3][11] |
| Primary Hazards | Skin Irritant (H315), Serious Eye Irritant (H319), Respiratory Irritant (H335) | [1][3] |
| PPE Requirements | Safety Goggles, Chemical-Impermeable Gloves, Lab Coat | [1][2][5] |
| Prohibited Disposal | Do NOT discharge to sewer systems or drains. | [1][5] |
| Recommended Disposal | Licensed chemical destruction plant or controlled incineration. | [1][9] |
| Waste Container | Compatible, sealed, and clearly labeled "HAZARDOUS WASTE". | [6][7] |
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for the proper management and disposal of this compound waste.
References
- 1. zycz.cato-chem.com [zycz.cato-chem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | C10H12O3 | CID 22741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. benchchem.com [benchchem.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. vumc.org [vumc.org]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.cn [capotchem.cn]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. CAS 6303-58-8: this compound | CymitQuimica [cymitquimica.com]
Personal protective equipment for handling 4-Phenoxybutyric acid
Navigating the complexities of novel compound synthesis and application demands a foundational commitment to safety. This guide provides an in-depth operational plan for the safe handling of 4-Phenoxybutyric acid (CAS No. 6303-58-8), a common intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] By understanding the inherent hazards and implementing robust safety protocols, researchers can mitigate risks and ensure both personal safety and experimental integrity. This document moves beyond a simple checklist, offering a procedural rationale grounded in established safety science to empower you in the laboratory.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3][4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[2][5][6]
The "Warning" signal word is associated with this compound, underscoring the need for careful handling.[2][3] It is crucial to internalize these risks not as prohibitive, but as directives that inform the selection of appropriate controls and personal protective equipment (PPE).
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against the hazards outlined above. The following table summarizes the required equipment, with the rationale for each selection directly linked to the known risks of this compound.
| PPE Category | Specification | Rationale for Use with this compound |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[3][7] | Essential to prevent contact with the eyes, as the compound is a known serious eye irritant.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3][7] | Mandatory to prevent skin contact. This compound is classified as a skin irritant.[3][7] Gloves must be inspected before use and disposed of properly after handling.[8] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher, particularly when handling the solid, powdered form.[7][8] | Required when there is a risk of generating dust, as the compound may cause respiratory irritation upon inhalation.[4][5][6] |
| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and long pants.[7] | Provides a barrier against accidental skin contact from splashes or spills.[7] |
This multi-layered approach to PPE creates a self-validating system of protection, where each component addresses a specific hazard identified in the compound's safety profile.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized procedure is critical for both safety and the reproducibility of your research. The following protocol outlines the essential steps for handling this compound, from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ventilation is Key: Always handle this compound in a well-ventilated area.[5] For procedures that may generate dust, such as weighing or transferring the solid compound, a chemical fume hood is required to minimize the risk of inhalation.[7][9]
-
Assemble Materials: Before beginning work, ensure all necessary equipment, reagents, and waste containers are assembled within the workspace.
-
Don PPE: Put on all required PPE as detailed in the table above before handling the chemical.
2. Handling the Compound:
-
Minimize Dust Generation: When weighing or transferring the solid material, do so carefully to avoid creating airborne dust.[5][7]
-
Controlled Dissolution: If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.
-
Avoid Contact: At all times, avoid direct contact with skin, eyes, and clothing.[3]
-
Post-Handling Hygiene: After handling, wash your hands and any exposed skin thoroughly.[3][5]
3. Spill and Emergency Procedures:
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust creation, and place it into a suitable, closed container for disposal.[10][11]
-
Emergency Actions:
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[3] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3] Seek medical attention if irritation persists.[3]
-
Skin Contact: Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[3]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[3] If the person feels unwell, call a poison center or doctor.[4]
-
Visual Workflow for Handling this compound
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing critical safety checkpoints.
References
- 1. CAS 6303-58-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H12O3 | CID 22741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. zycz.cato-chem.com [zycz.cato-chem.com]
- 6. chemos.de [chemos.de]
- 7. benchchem.com [benchchem.com]
- 8. capotchem.cn [capotchem.cn]
- 9. arborassays.com [arborassays.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
